molecular formula C13H10ClN3 B1398110 3-(2-ChloropyriMidin-4-yl)-1-methylindole CAS No. 1032452-86-0

3-(2-ChloropyriMidin-4-yl)-1-methylindole

货号: B1398110
CAS 编号: 1032452-86-0
分子量: 243.69 g/mol
InChI 键: IIBWXYHPBMUNJP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-ChloropyriMidin-4-yl)-1-methylindole is a useful research compound. Its molecular formula is C13H10ClN3 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-(2-chloropyrimidin-4-yl)-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-17-8-10(9-4-2-3-5-12(9)17)11-6-7-15-13(14)16-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBWXYHPBMUNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032452-86-0
Record name 1032452-86-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is 3-(2-ChloropyriMidin-4-yl)-1-methylindole?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)-1-methylindole: Synthesis, Properties, and Application in Targeted Cancer Therapy

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of heterocyclic compounds are paramount to the development of novel therapeutic agents. Among these, this compound stands out as a pivotal intermediate, primarily recognized for its crucial role in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] This guide provides an in-depth technical overview of this compound, covering its chemical and physical properties, detailed synthesis methodologies with mechanistic insights, and its significant application in the field of oncology. The narrative is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale.

Compound Profile and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a 1-methylindole moiety attached to a 2-chloropyrimidine ring at the 4-position.[3] This unique structural arrangement of an electron-rich indole system and an electron-deficient, reactive chloropyrimidine ring underpins its utility as a versatile building block in pharmaceutical synthesis.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1032452-86-0[3][]
Molecular Formula C₁₃H₁₀ClN₃[3][]
Molecular Weight 243.69 g/mol [3][]
IUPAC Name This compound[]
Appearance Light yellow to white solid powder[1][7]
Solubility Soluble in organic solvents like DMSO and acetonitrile[3]
Melting Point ~201°C (with decomposition)[4]
Storage 2-8°C, in a refrigerator[8][9]

Synthesis of this compound: A Mechanistic Approach

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts-type arylation of 1-methylindole with 2,4-dichloropyrimidine. This reaction leverages the nucleophilic character of the indole ring and the electrophilic nature of the pyrimidine ring, activated by a Lewis acid catalyst.

The Underlying Chemistry: Friedel-Crafts Reaction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the attachment of substituents to aromatic rings.[8] In this specific synthesis, the reaction proceeds via an electrophilic aromatic substitution mechanism.[10]

Causality in Experimental Design:

  • Choice of Reactants: 1-methylindole is used as the nucleophile. The methylation at the N1 position prevents side reactions at the nitrogen and directs the substitution to the electron-rich C3 position. 2,4-dichloropyrimidine serves as the electrophile precursor. The two chlorine atoms withdraw electron density, making the pyrimidine ring susceptible to nucleophilic attack, but a Lewis acid is required to facilitate the reaction with the indole.

  • Role of the Lewis Acid Catalyst: A strong Lewis acid, such as ferric chloride (FeCl₃) or aluminum trichloride (AlCl₃), is essential.[4][11] The Lewis acid coordinates to one of the nitrogen atoms of the pyrimidine ring, which significantly increases the electrophilicity of the pyrimidine carbon atoms, thereby activating the substrate for attack by the weakly nucleophilic indole ring.[1][12] This activation is critical for the reaction to proceed at a reasonable rate and yield.

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Lewis_Acid Lewis Acid (e.g., FeCl₃) 2,4-Dichloropyrimidine->Lewis_Acid Coordination 1-Methylindole 1-Methylindole Crude_Product Crude Product 1-Methylindole->Crude_Product Nucleophilic Attack Lewis_Acid->Crude_Product Catalysis Solvent Solvent (e.g., DME) Solvent->Crude_Product Reaction Medium Temperature Controlled Temperature (e.g., 50°C) Temperature->Crude_Product Reaction Control Purified_Product This compound Crude_Product->Purified_Product Purification (e.g., Recrystallization)

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature, designed to be a self-validating system through in-process controls.[11][13]

  • Reaction Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 40g of 2,4-dichloropyrimidine and 200mL of 1,2-dimethoxyethane (DME). Stir the mixture until the solid is completely dissolved.

  • Catalyst Addition: Cool the reaction mixture to 10-15°C using an ice bath. To this cooled solution, add 45g of anhydrous ferric chloride (FeCl₃) in portions, ensuring the temperature does not exceed 35°C. Stir for 15 minutes after each addition. Rationale: Portion-wise addition and temperature control are crucial to manage the exothermic nature of the Lewis acid complex formation and prevent unwanted side reactions.

  • Addition of 1-Methylindole: Slowly add 52.8g of 1-methylindole to the reaction mixture dropwise. Rationale: Slow addition maintains control over the reaction rate and temperature.

  • Reaction Progression: After the addition is complete, slowly heat the mixture to 50°C and maintain this temperature overnight with continuous stirring.

  • In-Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to 5-10°C. Slowly add a mixture of 300mL of methanol and water (1:2 v/v) dropwise. A viscous solid will precipitate.

  • Purification: Filter the precipitated solid and wash the filter cake twice with methanol. Dry the solid under reduced pressure at 50°C to obtain the final product. An 85% yield is typically expected.[11][13]

Application in Targeted Cancer Therapy: The Osimertinib Connection

The primary and most significant application of this compound is as a key starting material in the multi-step synthesis of Osimertinib (AZD9291).[1][2][14][15]

Osimertinib: A Third-Generation EGFR Inhibitor

Osimertinib is a highly selective, irreversible inhibitor of EGFR tyrosine kinase.[][11] It is specifically designed to target both the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation in the EGFR gene, which are prevalent in non-small cell lung cancer (NSCLC).[][9] By sparing wild-type EGFR, Osimertinib exhibits a more favorable side-effect profile compared to earlier-generation EGFR inhibitors.[16]

The EGFR Signaling Pathway and Mechanism of Action of Osimertinib

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[11] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth through downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[11]

Osimertinib exerts its therapeutic effect by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the downstream signaling cascades, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[3]

Visualizing the EGFR Signaling Pathway and Osimertinib's Point of Intervention

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutated EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Irreversible Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Structure-Activity Relationship and Future Perspectives

The structure of this compound is intrinsically linked to its function as a precursor to potent kinase inhibitors. The 2-chloro substituent on the pyrimidine ring serves as a reactive handle for subsequent nucleophilic substitution reactions, which are crucial for building the final complex structure of Osimertinib. The 1-methylindole moiety contributes to the overall binding affinity of the final drug molecule within the kinase domain.

While its primary role is as an intermediate, the presence of both indole and pyrimidine scaffolds—common in many bioactive molecules—suggests that derivatives of this compound could be explored for other therapeutic applications.[5] Research into novel derivatives may yield compounds with unique pharmacological profiles, potentially targeting other kinases or biological pathways.[17]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design and the enabling role of synthetic chemistry. Its well-defined synthesis, rooted in the principles of the Friedel-Crafts reaction, provides a reliable and scalable route to a critical component of a life-saving anti-cancer therapeutic. A thorough understanding of its properties, synthesis, and the biological context of its application is essential for professionals in the field of drug discovery and development. As research continues, the core structure of this compound may serve as a scaffold for the next generation of targeted therapies.

References

An In-depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)-1-methylindole (CAS 1032452-86-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-chloropyrimidin-4-yl)-1-methylindole, a key heterocyclic intermediate in modern pharmaceutical synthesis. We will delve into its chemical and physical properties, synthesis methodologies, spectral characterization, and its pivotal role in the development of targeted cancer therapies, alongside exploring its broader potential in medicinal chemistry.

Core Chemical Identity and Properties

This compound, with the CAS number 1032452-86-0, is a substituted indole derivative.[1] Its structure, featuring an indole nucleus linked to a chloropyrimidine moiety, makes it a versatile precursor in complex organic synthesis.[2] This compound is also known by other names such as 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole.[1]

The strategic fusion of the 1-methylindole and 2-chloropyrimidine creates a unique pharmacophore with optimized spatial geometry and electronic properties for kinase inhibition.[3] The indole and pyrimidine moieties are prevalent in many bioactive molecules, suggesting a broad range of potential applications.[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 1032452-86-0[1][4]
Molecular Formula C₁₃H₁₀ClN₃[1][4]
Molecular Weight 243.69 g/mol [1][4]
Appearance Off-white to light yellow solid[1][2]
Melting Point 201°C (decomposes)[5]
Boiling Point (Predicted) 486.3 ± 28.0 °C at 760 mmHg[5][6]
Density (Predicted) 1.31 ± 0.1 g/cm³[5][6]
Purity (HPLC) ≥99.0%[1][2]
XLogP3 2.9[4][5]
Topological Polar Surface Area 30.7 Ų[4]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[7]
InChIKey IIBWXYHPBMUNJP-UHFFFAOYSA-N[8]
SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)Cl[7]

Synthesis and Manufacturing

The synthesis of this compound is a critical process, with several methodologies developed to ensure high yield and purity. Below are detailed protocols for two common synthetic routes.

Method 1: Friedel-Crafts-type Reaction

This approach involves the direct coupling of 1-methylindole with 2,4-dichloropyrimidine using a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product node_1 1-Methylindole node_3 Anhydrous FeCl₃ or AlCl₃ 1,2-Dimethoxyethane (DME) Heat (50-80°C) node_1->node_3 node_2 2,4-Dichloropyrimidine node_2->node_3 node_4 This compound node_3->node_4 Friedel-Crafts Reaction

Caption: Synthetic workflow for the Friedel-Crafts-type reaction.

Step-by-Step Protocol:

  • To a stirred solution of 2,4-dichloropyrimidine in a suitable solvent such as 1,2-dimethoxyethane (DME), add a Lewis acid like anhydrous ferric chloride (FeCl₃) in portions at a controlled temperature (e.g., 10-15°C).[9]

  • Continue stirring for a short period after the addition of the Lewis acid.

  • Slowly add 1-methylindole to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to a temperature ranging from 50°C to 80°C and stir overnight.[5][9]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by the dropwise addition of a methanol/water mixture.

  • The precipitated solid product is collected by filtration, washed with methanol, and dried under reduced pressure to yield the final product.[10]

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The use of FeCl₃ or AlCl₃ is crucial for activating the 2,4-dichloropyrimidine, making it more susceptible to electrophilic attack by the electron-rich indole ring.

  • Solvent: DME is a good choice as it is relatively inert under the reaction conditions and effectively dissolves the reactants.

  • Temperature Control: The initial cooling during the addition of the Lewis acid helps to control the exothermic reaction. Subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

Method 2: Methylation of 3-(2-chloropyrimidin-4-yl)-1H-indole

This alternative two-step synthesis involves first preparing the unmethylated indole derivative, followed by N-methylation.

G cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Methylation node_1 3-(2-chloropyrimidin-4-yl)-1H-indole node_2 NaH node_1->node_2 Deprotonation node_3 CH₃I node_2->node_3 node_4 This compound node_3->node_4 N-Methylation

Caption: Two-step synthesis via N-methylation.

Step-by-Step Protocol:

  • To a cooled (0°C) mixture of 3-(2-chloropyrimidin-4-yl)-1H-indole in a solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) in small portions.[10]

  • Stir the resulting mixture at 0°C for about 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Add a methylating agent, such as methyl iodide (CH₃I), and continue stirring at 0°C for a few hours.[10]

  • Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent like ethyl acetate (EtOAc).

  • Wash the organic layer with saturated NaHCO₃, water, and brine.

  • Concentrate the organic solution in vacuo and purify the crude product by flash column chromatography to obtain the desired compound.[10]

Causality Behind Experimental Choices:

  • Strong Base: NaH is a powerful base required to deprotonate the relatively non-acidic N-H of the indole.

  • Methylating Agent: Methyl iodide is a classic and effective reagent for Sₙ2 methylation reactions.

  • Aprotic Solvent: THF is an ideal solvent as it is aprotic and will not interfere with the strong base or the nucleophilic substitution reaction.

Spectral Analysis and Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

¹H NMR Spectroscopy:

A representative ¹H NMR spectrum in CDCl₃ shows the following key signals:

  • δ 8.45 (m, 2H): These signals correspond to the protons on the pyrimidine ring.

  • δ 8.35 (m, 1H): This multiplet is also associated with a proton on the pyrimidine ring.

  • δ 7.37–7.95 (m, 4H): This complex multiplet represents the four protons of the benzene ring of the indole moiety.

  • δ 3.89 (s, 3H): This sharp singlet is characteristic of the methyl group attached to the indole nitrogen.[5]

Mass Spectrometry:

Mass spectral analysis typically shows a molecular ion peak consistent with the compound's molecular weight.

  • MS (ESI) m/z: 244.1 [M+H]⁺, which corresponds to the protonated molecule.[5]

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Osimertinib (AZD9291).[1][11]

Pivotal Role in Osimertinib Synthesis

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer (NSCLC).[1] The precise structure of this compound is essential for constructing the complex molecular architecture of Osimertinib, ensuring its efficacy and safety.[1]

G node_1 This compound node_2 Further Synthetic Steps node_1->node_2 Key Intermediate node_3 Osimertinib (AZD9291) node_2->node_3 API Synthesis

Caption: Role as a key intermediate in Osimertinib synthesis.

Broader Potential in Medicinal Chemistry

The indole and pyrimidine scaffolds are prevalent in a wide range of biologically active compounds.[1] Pyrimidine-containing indole derivatives have been reported to exhibit a variety of pharmacological activities, including:

  • Antimicrobial[12]

  • Anticancer[12][13]

  • Anti-inflammatory[12]

  • Antioxidant[12]

  • Analgesic[12]

The structural motifs within this compound make it an attractive starting point for the synthesis of novel therapeutic agents targeting a range of diseases.[1] For instance, research into other 2-pyrimidinylindole derivatives has shown potential for developing anti-obesity agents.[14]

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • GHS Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

Recommended Handling Procedures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, well-ventilated place in a tightly closed container.[8]

  • Recommended storage is in a refrigerator under an inert atmosphere (nitrogen or argon) at 2-8°C.[6][8]

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical chemistry. Its primary role as a key intermediate in the synthesis of the life-saving cancer drug Osimertinib underscores its significance. Beyond this established application, the inherent biological potential of its pyrimidinyl-indole scaffold presents exciting opportunities for future drug discovery and development endeavors. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists working at the forefront of medicinal chemistry.

References

3-(2-ChloropyriMidin-4-yl)-1-methylindole structure and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)-1-methylindole: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1032452-86-0), a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core structural and physicochemical properties, explore detailed and field-proven synthesis methodologies, and illuminate its critical role as a key intermediate in the development of targeted cancer therapies, most notably the third-generation EGFR inhibitor, Osimertinib. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing robust, self-validating protocols.

Introduction to a Key Pharmaceutical Intermediate

This compound is a specialized organic compound belonging to the family of nitrogen-containing heterocycles.[1] Its structure, which uniquely combines a 1-methylindole moiety with a reactive 2-chloropyrimidine ring, underpins its utility in pharmaceutical synthesis.[1] The primary driver for this compound's significance is its established role as a pivotal building block in the synthesis of Osimertinib (marketed as Tagrisso, AZD9291).[2][3][4] Osimertinib has revolutionized the treatment of non-small cell lung cancer (NSCLC) by effectively targeting specific epidermal growth factor receptor (EGFR) mutations that are resistant to earlier therapies.[2]

Beyond this specific application, the indole-pyrimidine scaffold is prevalent in a wide range of biologically active molecules, suggesting that this compound holds broader potential for the discovery and development of novel therapeutic agents, particularly kinase inhibitors.[1][2]

Physicochemical and Structural Characteristics

A precise understanding of the compound's properties is fundamental to its effective use in synthesis and research.

Chemical Structure

The molecule consists of a 1-methylindole ring system linked at its C3 position to the C4 position of a 2-chloropyrimidine ring.

Figure 1: 2D Structure of this compound.
Physicochemical Properties

The key properties of this compound are summarized in the table below.

PropertyValueReferences
IUPAC Name This compound[5]
CAS Number 1032452-86-0[1][2][3][6][7]
Molecular Formula C₁₃H₁₀ClN₃[1][3][5][6][7]
Molecular Weight 243.69 g/mol [1][3][5][6][7]
Appearance Light yellow solid powder[2][4]
Purity (Typical) ≥99.0% (by HPLC)[2]
Solubility Soluble in organic solvents (e.g., DMSO, acetonitrile)[1]
Stability Generally stable under ambient conditions; sensitive to strong acids/bases[1]
Storage 2-8°C, Refrigerator, under inert gas (Nitrogen or Argon)[3][8]

Synthesis Methodologies

The efficient and scalable synthesis of this intermediate is paramount for its application in pharmaceutical manufacturing. Several robust methods have been reported, with the choice often depending on starting material availability, scale, and safety considerations.

Protocol 1: Synthesis via Friedel-Crafts-type Alkylation

This is a widely employed method that directly couples the two heterocyclic systems.

  • Principle of the Method: This reaction proceeds via a Lewis acid-catalyzed electrophilic aromatic substitution. The Lewis acid, typically anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), coordinates with 2,4-dichloropyrimidine, increasing its electrophilicity.[6][7][9] The electron-rich 1-methylindole then acts as a nucleophile, attacking the C4 position of the activated pyrimidine ring. The C3 position of indole is the preferred site of electrophilic attack due to the stability of the resulting cationic intermediate.

G Reactants 1-Methylindole + 2,4-Dichloropyrimidine Cooling Cool to 10-15°C Reactants->Cooling Addition Batchwise addition of FeCl₃ (Control temp < 35°C) Solvent Solvent: 1,2-Dimethoxyethane (DME) Catalyst Lewis Acid Catalyst: Anhydrous FeCl₃ Cooling->Addition Dropwise Slow dropwise addition of 1-Methylindole Addition->Dropwise Heating Heat to 50°C Stir overnight Dropwise->Heating Monitoring Monitor reaction by TLC Heating->Monitoring Workup Cool & Quench (e.g., with Methanol/Water) Monitoring->Workup Reaction Complete Isolation Filter precipitated solid Wash with Methanol Workup->Isolation Drying Dry under reduced pressure at 50°C Isolation->Drying Product Final Product: This compound Drying->Product

Figure 2: Workflow for Friedel-Crafts-type synthesis.
  • Detailed Step-by-Step Protocol:

    • Preparation: To a 1L three-neck flask, add 2,4-dichloropyrimidine (40g) and 1,2-dimethoxyethane (DME, 200mL). Stir until all solids are dissolved.[6][7]

    • Catalyst Addition: Cool the reaction system to 10-15°C using an ice bath. Rapidly add anhydrous ferric chloride (FeCl₃, 45g) in batches, carefully controlling the addition rate to ensure the internal temperature does not exceed 35°C.[6][7] Stir the mixture for 15 minutes after the final addition.[7]

    • Reactant Addition: Slowly add 1-methylindole (52.8g) dropwise to the reaction mixture.[6][7]

    • Reaction: After the addition is complete, slowly heat the mixture to 50°C and maintain this temperature with stirring overnight.[6][7]

    • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.[6][7]

    • Workup and Isolation: Cool the reaction mixture to 5-10°C. Slowly add a mixture of methanol and water (1:2 by volume, ~300mL) dropwise. A large amount of viscous solid will precipitate.[6]

    • Purification: Filter the precipitated solid and wash the filter cake twice with methanol.[6]

    • Drying: Dry the collected solid under reduced pressure at 50°C to yield the final product. A typical yield for this procedure is around 85%.[6]

Protocol 2: Synthesis via N-Methylation of Indole Precursor

This method is useful if the unmethylated analogue, 3-(2-chloropyrimidin-4-yl)-1H-indole, is readily available.

  • Principle of the Method: This is a classic N-alkylation reaction. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the nitrogen of the indole ring, forming a highly nucleophilic indolide anion. This anion then readily attacks an electrophilic methyl source, such as methyl iodide (CH₃I), in an Sₙ2 reaction to form the N-methylated product.

  • Detailed Step-by-Step Protocol:

    • Preparation: In a suitable flask, suspend 3-(2-chloropyrimidin-4-yl)-1H-indole (8.168g, 35.57 mmol) in anhydrous tetrahydrofuran (THF, 250mL) and cool the mixture to 0°C.[6]

    • Deprotonation: Add sodium hydride (NaH, 1.707g of a 40% dispersion in mineral oil, 42.68 mmol) in small portions to the cooled mixture. Stir the resulting mixture at 0°C for 30 minutes.[6]

    • Methylation: Add methyl iodide (CH₃I, 2.67mL, 42.68 mmol) to the reaction mixture and continue stirring at 0°C for an additional 3 hours.[6]

    • Quenching: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 25mL).[6]

    • Extraction: Dilute the mixture with ethyl acetate (EtOAc, 100mL). Wash the organic solution sequentially with saturated NaHCO₃ (50mL), water (50mL), and saturated brine (50mL).[6]

    • Isolation: Concentrate the organic solution in vacuo to obtain the crude product, which can be further purified by recrystallization or chromatography.[6]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound is dominated by the reactivity of the chlorine atom on the pyrimidine ring.

  • Mechanism of Utility: Nucleophilic Aromatic Substitution (SₙAr): The 2-chloro substituent is highly activated towards nucleophilic attack. This is because the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SₙAr reaction.[1] This reaction is the cornerstone of its use as an intermediate, allowing for the facile introduction of various nucleophiles (typically amines) to build more complex molecular architectures, as is done in the synthesis of Osimertinib.[1]

SnAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_2 Step 2: Elimination of Leaving Group Reactant Reactant (R-Pyr-Cl) Intermediate Anionic σ-complex (Stabilized) Reactant->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Product (R-Pyr-Nu) Intermediate->Product LeavingGroup Leaving Group (Cl⁻) Intermediate->LeavingGroup

Figure 3: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Applications in Drug Discovery and Development

The Critical Intermediate for Osimertinib (AZD9291)

The primary and most well-documented application of this compound is its role as an advanced intermediate in the manufacturing of Osimertinib.[2] In the synthesis of Osimertinib, the 2-chloro group of this compound is displaced by the amino group of a complex aniline derivative via the SₙAr mechanism described above. This precise and high-yielding coupling step is critical for constructing the final, complex drug molecule, ensuring the efficacy and safety required for clinical use.[2]

Broader Potential in Medicinal Chemistry

The indole and pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[2] The reactivity of this compound makes it an ideal starting point for creating libraries of novel compounds for drug discovery screening.[1][2] By reacting it with various amines, thiols, or other nucleophiles, researchers can rapidly generate diverse derivatives to explore structure-activity relationships (SAR) for new biological targets, including other protein kinases involved in cancer and inflammatory diseases.[1]

Safety and Handling

As with any active chemical reagent, proper handling is essential to ensure laboratory safety.

  • Hazard Identification (GHS Classification):

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses or goggles.[10]

    • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

    • Handling: Avoid formation of dust. Use measures to prevent dust accumulation.[10]

    • Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the production of a life-saving oncological therapy. Its well-defined structure, reliable and scalable synthesis routes, and predictable chemical reactivity make it an invaluable asset for both industrial pharmaceutical manufacturing and exploratory drug discovery. The insights provided in this guide underscore the compound's importance and provide the technical foundation for its safe and effective application by researchers and scientists in the field.

References

Mechanism of action of 3-(2-ChloropyriMidin-4-yl)-1-methylindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(2-Chloropyrimidin-4-yl)-1-methylindole Derivatives

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, leading to the development of a diverse range of therapeutic agents. The this compound scaffold is a prominent example of such a structure.[1][2] Its significance is underscored by its crucial role as a key intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has transformed the treatment of non-small cell lung cancer (NSCLC).[2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mechanism of action of derivatives originating from this versatile scaffold, delving into their roles as both kinase inhibitors and anti-inflammatory agents.

Part 1: The Core Scaffold and its Role in Kinase Inhibition

The unique architecture of the this compound molecule, combining an indole moiety with a chloropyrimidine ring, provides a foundation for high-affinity interactions with the ATP-binding pockets of various kinases.[1][2] This section dissects the pharmacophoric features of this scaffold and examines its application in the context of a clinically successful kinase inhibitor.

The Pharmacophoric Features of the this compound Scaffold

The biological activity of this scaffold is not coincidental but rather a result of the synergistic interplay between its constituent parts. The indole ring system contributes to the molecule's aromatic properties and can engage in hydrophobic and π-stacking interactions within the kinase ATP-binding site.[1] The pyrimidine ring, a common feature in many kinase inhibitors, often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase.

A pivotal feature of this scaffold is the 2-chloro substituent on the pyrimidine ring. This chlorine atom acts as a leaving group, making the C2 position susceptible to nucleophilic substitution.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing medicinal chemists to readily introduce a wide array of functional groups and build extensive libraries of derivatives for structure-activity relationship (SAR) studies.

Case Study: Osimertinib (AZD9291) - A Third-Generation EGFR Inhibitor

The most notable application of the this compound scaffold is in the synthesis of Osimertinib.[2] Osimertinib is designed to selectively and irreversibly inhibit mutant forms of EGFR, including the T790M resistance mutation that often arises after treatment with earlier-generation EGFR inhibitors.

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active due to mutations in the EGFR gene, leading to uncontrolled cell growth. Osimertinib functions by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of EGFR, thereby blocking its kinase activity and downstream signaling.

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by Osimertinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Osimertinib Osimertinib Osimertinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway and inhibition by Osimertinib.

In the synthesis of Osimertinib, the this compound core is modified at the 2-position of the pyrimidine ring, where the chloro group is displaced by an aniline derivative. This transformation is a key step in creating the final, highly potent and selective inhibitor.

Part 2: Mechanism of Action of Derivatives in Anti-Inflammatory Applications

Beyond oncology, the versatility of the this compound scaffold has been leveraged to develop agents with potent anti-inflammatory properties. This involves targeting kinases that are integral to inflammatory signaling cascades.

Targeting Inflammatory Pathways

A study on the design and synthesis of 4-indole-2-arylaminopyrimidine derivatives has demonstrated their potential as anti-inflammatory agents for acute lung injury (ALI).[5] The rationale behind this approach is that various kinases play crucial roles in the production of pro-inflammatory cytokines and the recruitment of immune cells. By inhibiting these kinases, it is possible to mitigate the inflammatory response.

The derivatives in this study were synthesized by reacting this compound with various substituted anilines, showcasing the synthetic utility of the chloro-substituent.[5]

Structure-Activity Relationship (SAR) Studies

The aforementioned study revealed key SAR insights into the anti-inflammatory activity of these derivatives. The nature of the substituent on the aryl amino group at the 2-position of the pyrimidine ring was found to be a critical determinant of activity.

Substitution on 4-position of phenyl ring Relative Anti-inflammatory Activity Key Finding
DiethylaminoModerateFor open-chain aliphatic amines, activity increases with chain length.
DibutylaminoHighThe bulkier dibutylamino group conferred superior activity compared to the diethylamino group.
Cycloaliphatic aminesVariesFor cyclicaliphatic amino substituents, smaller rings resulted in better anti-inflammatory activity.

Data synthesized from the findings presented in reference[5].

These findings suggest that both the size and nature of the substituent at this position are crucial for optimal interaction with the biological target, which, while not explicitly defined in the abstract, is likely a kinase involved in the inflammatory cascade.

Experimental Workflow for Assessing Anti-Inflammatory Activity

To evaluate the anti-inflammatory potential of these novel compounds, a multi-step experimental workflow is typically employed. This often begins with in vitro cell-based assays and can progress to in vivo models of inflammation. A common approach is to use lipopolysaccharide (LPS) to induce an inflammatory response in macrophages (like RAW 264.7 cells) or in an animal model of ALI. The efficacy of the compounds is then assessed by measuring the levels of key inflammatory mediators.

AntiInflammatory_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model (ALI) Cell_Culture Culture Macrophages (e.g., RAW 264.7) LPS_Stimulation Stimulate with LPS Cell_Culture->LPS_Stimulation Compound_Treatment Treat with Test Compounds LPS_Stimulation->Compound_Treatment Cytokine_Measurement Measure Inflammatory Cytokines (e.g., TNF-α, IL-6) via ELISA Compound_Treatment->Cytokine_Measurement Animal_Model Induce ALI in Mice (e.g., via intratracheal LPS) Compound_Admin Administer Test Compounds Animal_Model->Compound_Admin BALF_Analysis Collect Bronchoalveolar Lavage Fluid (BALF) Compound_Admin->BALF_Analysis Cell_Count Count Inflammatory Cells BALF_Analysis->Cell_Count Cytokine_Analysis Measure Cytokines in BALF BALF_Analysis->Cytokine_Analysis

Caption: A typical experimental workflow for evaluating anti-inflammatory agents.

Part 3: Experimental Protocols and Data Interpretation

The development of derivatives from the this compound scaffold relies on robust synthetic and analytical methodologies. This section provides an overview of a general synthetic procedure and a standard protocol for assessing the kinase inhibitory activity of the resulting compounds.

General Synthesis of Derivatives

The synthesis of this compound itself can be achieved through a Friedel-Crafts-type reaction between N-methylindole and 2,4-dichloropyrimidine, often catalyzed by a Lewis acid like anhydrous ferric chloride (FeCl3).[3][6]

Step-by-step general procedure for derivatization:

  • Dissolution: Dissolve this compound (1.0 equivalent) and the desired nucleophile (e.g., a substituted aniline, 1.0-1.2 equivalents) in a suitable solvent such as 1,4-dioxane or isopropanol.[5]

  • Acid Catalysis: Add an acid catalyst, for instance, 4-methylbenzenesulfonic acid hydrate (p-TsOH), to facilitate the reaction.[5]

  • Heating: Heat the reaction mixture to reflux (e.g., 105 °C) for a period of 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).[5][6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, an aqueous work-up followed by extraction with an organic solvent may be necessary.

  • Purification: Purify the crude product using techniques such as recrystallization or column chromatography to obtain the final derivative with high purity.

Kinase Inhibition Assays

To determine the potency of the synthesized derivatives as kinase inhibitors, in vitro enzymatic assays are essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method to measure kinase activity.

Step-by-step methodology for ADP-Glo™ Kinase Assay:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the substrate (a peptide or protein specific to the kinase), ATP, and the test compound at various concentrations. Include a "no inhibitor" control and a "no kinase" background control.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP. The newly synthesized ATP is then used by the luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent pharmacophoric features make it an ideal starting point for the development of potent kinase inhibitors, as exemplified by its role in the creation of Osimertinib. Furthermore, the synthetic tractability afforded by the 2-chloro substituent has enabled the exploration of this scaffold in other therapeutic areas, leading to the discovery of derivatives with significant anti-inflammatory properties. The continued investigation of this versatile core structure holds immense promise for the development of novel therapeutics targeting a range of diseases driven by aberrant kinase activity.

References

The Multifaceted Biological Activities of Indole-Pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The fusion of indole and pyrimidine rings has given rise to a privileged scaffold in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the diverse therapeutic potential of indole-pyrimidine derivatives. Moving beyond a mere catalog of activities, we will delve into the mechanistic underpinnings, structure-activity relationships (SAR), and key experimental methodologies that are crucial for researchers, scientists, and drug development professionals. Our focus is on providing not just information, but actionable insights to propel the design and development of next-generation therapeutics based on this versatile chemical architecture.

The Indole-Pyrimidine Scaffold: A Union of Pharmacophoric Significance

The indole nucleus, a ubiquitous motif in natural products and pharmaceuticals, is well-regarded for its ability to participate in crucial biological interactions, including hydrogen bonding and π-π stacking.[1] Similarly, the pyrimidine ring is a cornerstone of nucleic acids and a core component of numerous FDA-approved drugs, recognized for its role in a myriad of biological processes.[2][3] The hybridization of these two pharmacophores into a single molecular entity creates a unique chemical space, unlocking a diverse range of biological activities that have been extensively explored in recent years.[1] This strategic combination often leads to compounds with enhanced potency and selectivity for various therapeutic targets.

Anticancer Activity: A Dominant Therapeutic Application

The most extensively investigated biological activity of indole-pyrimidine compounds is their potential as anticancer agents.[2][4] These derivatives have demonstrated efficacy against a wide array of cancer cell lines, operating through multiple mechanisms of action.

Mechanism of Action: Targeting Key Oncogenic Pathways

A significant number of indole-pyrimidine compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several indole-pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The indole-pyrimidine scaffold can effectively occupy the ATP-binding site of the EGFR kinase domain, leading to the inhibition of downstream signaling cascades that promote cell proliferation and survival.[2][5] One study reported an indolyl-pyrimidine hybrid, compound 4g , as a potent EGFR inhibitor with an IC50 value of 0.25 µM, comparable to the standard drug erlotinib.[2]

  • Tubulin Polymerization Inhibition: Another well-established anticancer mechanism for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][7] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[6] For instance, a series of indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties were found to inhibit tubulin polymerization, with compound 15 showing 42% inhibition at a 10 µM concentration.[6]

  • Other Kinase Inhibition: Beyond EGFR, indole-pyrimidine derivatives have been investigated as inhibitors of other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] For example, some derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2.[4]

The following diagram illustrates a simplified workflow for the initial screening of anticancer activity of novel indole-pyrimidine compounds.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis of Indole-Pyrimidine Derivatives Cell_Lines Antiproliferative Assay (e.g., MTT, SRB) against Cancer Cell Lines (MCF-7, HeLa, HCT116) Synthesis->Cell_Lines Test Compounds IC50 Determination of IC50 Values Cell_Lines->IC50 Quantify Potency Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR) IC50->Kinase_Assay Active Compounds Tubulin_Assay Tubulin Polymerization Inhibition Assay IC50->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Tubulin_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Animal_Model Tumor Xenograft Animal Model Apoptosis_Assay->Animal_Model Lead Compound

Caption: Workflow for Anticancer Evaluation of Indole-Pyrimidine Compounds.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the indole-pyrimidine scaffold have provided valuable insights into the determinants of anticancer activity. For instance, in a study of indolyl-pyrimidine hybrids, the nature of the substituent on the phenyl ring significantly influenced cytotoxic activity, with electron-withdrawing and lipophilic groups like dichloro substitution enhancing potency.[2] The order of activity was found to be: (3,4-(Cl)2 > F > Cl > H > CH3 > OCH3 > OH > N(CH3)2).[2]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected indole-pyrimidine derivatives against various cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference
4g MCF-7 (Breast)5.1[2]
HepG2 (Liver)5.02[2]
HCT-116 (Colon)6.6[2]
15 MCF-7 (Breast)0.29[6]
HeLa (Cervical)4.04[6]
HCT116 (Colon)9.48[6]
Indazol-pyrimidine 4f MCF-7 (Breast)1.629[10]
Indazol-pyrimidine 4i MCF-7 (Breast)1.841[10]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, and there is a growing interest in developing novel anti-inflammatory agents.[11] Indole-pyrimidine hybrids have emerged as promising candidates in this therapeutic area.[11][12][13]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes. A study on 4-indole-2-arylaminopyrimidine derivatives demonstrated their ability to inhibit the expression of interleukin-6 (IL-6) and interleukin-8 (IL-8).[14] Furthermore, compound 6h from this series was found to inhibit the phosphorylation of p38 and ERK in the MAPK signaling pathway, a critical pathway in the inflammatory response.[14]

The diagram below illustrates the inhibitory effect of a representative indole-pyrimidine compound on the MAPK signaling pathway.

anti_inflammatory_pathway cluster_pathway MAPK Signaling Pathway in Inflammation LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_ERK p38 / ERK MAPKK->p38_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_ERK->Transcription_Factors Activation Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Transcription_Factors->Cytokines Gene Expression Indole_Pyrimidine Indole-Pyrimidine Compound (e.g., 6h) Indole_Pyrimidine->Inhibition Inhibition->p38_ERK

Caption: Inhibition of the MAPK Signaling Pathway by Indole-Pyrimidine Compounds.

In Vivo Efficacy

The anti-inflammatory potential of these compounds has also been demonstrated in vivo. In a mouse model of acute lung injury (ALI), administration of compound 6h (20 mg/kg) significantly reduced the infiltration of inflammatory cells into lung tissue, thereby protecting the lung tissue and ameliorating the effects of ALI.[14]

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Indole-pyrimidine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[15]

A study on a series of N-substituted pyrido[2,3-d]pyrimidines and related tricyclic derivatives revealed potent antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.48 to 3.91 µg/mL.[15] Notably, the tricyclic derivatives demonstrated enhanced efficacy, suggesting that increased structural rigidity and complexity can be beneficial for antibacterial action.[15]

Other Emerging Biological Activities

The therapeutic potential of indole-pyrimidine compounds extends beyond the aforementioned areas. Research is ongoing to explore their utility in treating:

  • Viral Diseases: Certain indole and pyrimidine derivatives have been investigated for their antiviral properties.[16][17][18]

  • Neurodegenerative Disorders: The indole nucleus is a common feature in compounds designed to target pathways involved in neurodegeneration, and pyrimidine derivatives are also being explored for conditions like Alzheimer's disease.[19][20][21]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide a standardized protocol for evaluating the in vitro anticancer activity of novel indole-pyrimidine compounds.

Protocol: In Vitro Antiproliferative MTT Assay
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa, HCT116) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test indole-pyrimidine compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The indole-pyrimidine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with demonstrated potential across multiple therapeutic areas, most notably in oncology, inflammation, and infectious diseases. The continued exploration of this chemical space, guided by a deeper understanding of SAR and mechanistic principles, holds significant promise for the discovery of novel and effective therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel biological targets for this promising class of molecules. The integration of computational modeling and experimental biology will be crucial in accelerating the translation of these findings from the laboratory to the clinic.

References

3-(2-ChloropyriMidin-4-yl)-1-methylindole safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 3-(2-Chloropyrimidin-4-yl)-1-methylindole

Authored by a Senior Application Scientist

Introduction: A Critical Intermediate with a Corresponding Need for Caution

This compound, identified by CAS number 1032452-86-0, is a pivotal chemical intermediate in contemporary pharmaceutical synthesis.[1] Its primary and most notable application is in the manufacturing of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has significantly advanced the treatment of non-small cell lung cancer.[1] The compound is typically a light yellow solid powder with a high purity of 99.0% or greater.[1][2]

While the utility of this molecule is undisputed, its chemical structure—incorporating a reactive chloropyrimidine moiety—necessitates a thorough understanding of its safety and hazard profile.[3] The presence of halogenated heterocyclic systems often correlates with potential biological activity and reactivity that demand stringent handling protocols. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It provides a comprehensive, technically grounded overview of its hazards, outlines field-proven protocols for safe handling and storage, and details robust emergency procedures. The causality behind each recommendation is explained to foster a deep-seated culture of safety and to ensure the integrity of both personnel and research outcomes.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized framework for understanding the hazards associated with this compound. The compound is classified as a hazardous substance, and its primary risks are acute toxicity if ingested and irritation to the skin, eyes, and respiratory system.[4][5]

GHS Classification Summary

The hazard profile, as aggregated from multiple suppliers and regulatory notifications, is summarized below.[4][6][7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Aggregated data from ECHA C&L Inventory notifications and supplier Safety Data Sheets (SDS).[4][5][6][7]

Interpretation of Hazards
  • H302 - Harmful if swallowed: This classification indicates that accidental ingestion of a relatively small quantity of the substance can cause significant toxic effects. The primary risk in a laboratory setting is through contamination of hands, food, or drink.

  • H315 - Causes skin irritation: Direct contact with the solid powder or solutions can lead to local redness, inflammation, and discomfort.[4][5] Prolonged or repeated exposure may exacerbate this effect. The causality lies in the compound's ability to disrupt the normal barrier function of the epidermis.

  • H319 - Causes serious eye irritation: This is a more severe hazard than skin irritation.[4][5] Accidental contact with the eyes can cause significant pain, redness, and watering, with the potential for temporary vision impairment if not addressed immediately and correctly. The fine, dusty nature of the powder increases the risk of airborne exposure to the eyes.

  • H335 - May cause respiratory irritation: Inhalation of the dust is a primary route of exposure, particularly when handling the solid material.[4][5][8] It can cause irritation to the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.

Caption: GHS Pictogram and Signal Word.

Toxicological Profile: Acknowledging Data Gaps

While the GHS classification provides a clear picture of the acute hazards, it is crucial to acknowledge that the toxicological properties of this compound have not been exhaustively investigated.[8]

  • Acute Effects: The immediate effects are well-documented through the GHS classifications: oral toxicity and irritation to the skin, eyes, and respiratory tract.[7]

  • Chronic & Long-Term Effects: There is a notable lack of data regarding long-term or repeated exposure. Specifically, information on carcinogenicity, mutagenicity, and reproductive toxicity is not available.[8] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[8]

Expert Insight: The absence of data does not imply absence of hazard. For novel or specialized intermediates like this, a conservative approach is mandatory. All handling procedures should be designed to minimize exposure to the lowest reasonably achievable level, treating the compound as potentially hazardous with unknown long-term effects.

Safe Handling and Storage Protocols

A self-validating safety system relies on a multi-layered approach, combining engineering controls, personal protective equipment, and rigorous standard operating procedures.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of the solid powder and its solutions must be performed in a well-ventilated area.[5] A certified chemical fume hood is the standard and required engineering control to prevent inhalation of dust or vapors.[9]

  • Designated Areas: Operations involving this compound should be restricted to a designated area within the laboratory to prevent cross-contamination.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Appropriate PPE must be worn at all times when handling the compound.[6][7]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be used in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Dispose of contaminated gloves immediately after use.[8]

    • Lab Coat: A lab coat or other protective clothing is required. Ensure it is clean and buttoned.

  • Respiratory Protection:

    • For standard handling in a fume hood, respiratory protection is not typically required.

    • If engineering controls fail or for large-scale operations where dust generation is unavoidable, a respirator is necessary. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[8] All respirator use must comply with a formal respiratory protection program.

PPE_Workflow start Task Assessment: Handling Compound? weighing Weighing Solid Powder or Transferring start->weighing solution Working with Solution start->solution spill Spill Cleanup start->spill ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_base ppe_respirator Add Respirator (e.g., N95/P95) weighing->ppe_respirator If significant dust is anticipated solution->ppe_base spill->ppe_base ppe_hood Perform in Fume Hood ppe_base->ppe_hood ppe_base->ppe_respirator If outside hood or high dust

Caption: PPE Selection Workflow based on Task.

Standard Operating Procedures (SOPs) for Handling

Protocol 1: Weighing and Transferring the Solid Compound

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height. Decontaminate the work surface.

  • Weighing: Place an analytical balance inside the fume hood if possible. If not, use a weigh boat and tare the balance. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. Use a small amount of a compatible solvent to rinse the weigh boat and ensure a complete, quantitative transfer.

  • Cleanup: Immediately clean any minor spills on the balance or work surface with a damp cloth. Dispose of all contaminated materials (weigh boat, gloves, wipes) in a designated, sealed waste container.[10]

  • Final Step: Wash hands thoroughly with soap and water after removing gloves.[5]

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent accidental exposure.

ParameterRecommendationRationale
Temperature Cool; 4°C or Refrigerator[11]Minimizes degradation of the reactive chloropyrimidine moiety.
Atmosphere Dry, inert gas if possiblePrevents hydrolysis from atmospheric moisture.
Container Tightly closed, clearly labeled container[5][6][7]Prevents release of dust and protects from contaminants.
Location Store in a well-ventilated, locked-up area[5][6][7]Ensures security and prevents unauthorized access.
  • Incompatible Materials: While specific incompatibility data is limited, as a general principle for chlorinated heterocyclic compounds, store away from strong oxidizing agents and strong acids.[10]

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

Spill Response
  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, use an inert absorbent material (e.g., diatomite, universal binders).[5]

  • Cleanup: Carefully sweep or scoop the contained material into a suitable, closed container for disposal.[8] Do not use methods that create dust (e.g., dry sweeping).

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[5]

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[5]

Spill_Response spill Spill Occurs assess Assess Spill Size & Location spill->assess small Small Spill (Inside Fume Hood) assess->small Minor large Large Spill (Outside Fume Hood) assess->large Major ppe_standard Wear Standard PPE small->ppe_standard ppe_full Wear Full PPE (incl. Respirator) large->ppe_full evacuate Evacuate Area & Alert EHS large->evacuate contain Contain Spill (Cover with absorbent) ppe_standard->contain cleanup Clean Up with Care (Avoid raising dust) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Spill Response Decision Tree.

First Aid Measures

The following actions should be taken immediately upon exposure. Medical attention should always be sought. Show the Safety Data Sheet to the attending physician.[8]

Exposure RouteFirst Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Consult a physician immediately.[5][6][8]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Consult a physician if irritation persists.[5][7][8]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately.[5][7][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[5][7][8]

Disposal and Decontamination

  • Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6] Containers should be kept closed and properly labeled for disposal.[8] Adhere strictly to all federal, state, and local environmental regulations.[10]

  • Decontamination: All glassware and equipment should be thoroughly rinsed with a suitable solvent, which is then collected as hazardous waste. Following the solvent rinse, equipment should be washed with soap and water.

Conclusion

This compound is an indispensable tool in modern medicinal chemistry, but its utility is matched by its potential hazards. A comprehensive understanding of its GHS classification—harmful if swallowed, a skin and eye irritant, and a respiratory irritant—is the foundation of safe laboratory practice. By implementing robust engineering controls, mandating the consistent and correct use of personal protective equipment, and adhering to detailed handling and emergency protocols, researchers can mitigate the risks associated with this compound. The existing gaps in long-term toxicological data reinforce the need for a cautious and diligent approach. Ultimately, a proactive and informed safety culture is the most critical tool for ensuring both scientific progress and the well-being of the professionals who make it possible.

References

Role of 3-(2-ChloropyriMidin-4-yl)-1-methylindole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 3-(2-Chloropyrimidin-4-yl)-1-methylindole in Medicinal Chemistry

Abstract

The confluence of the indole and pyrimidine ring systems has given rise to a plethora of biologically active molecules, establishing the combination as a privileged scaffold in modern drug discovery. Within this class, This compound (CAS: 1032452-86-0) has emerged as a cornerstone intermediate and a versatile core structure, particularly in the development of targeted therapies.[1][2] This technical guide provides an in-depth analysis of its synthesis, chemical properties, and pivotal role in medicinal chemistry. We will dissect its function as a critical building block for third-generation kinase inhibitors, most notably Osimertinib, and explore its broader utility in the design of novel therapeutic agents.[1][3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the application of this high-value chemical entity.

Core Compound Analysis: Chemical Identity and Significance

This compound is a heterocyclic compound featuring a 1-methylindole moiety attached to a 2-chloropyrimidine ring at the C4 position.[1] Its strategic importance is rooted in the synergistic combination of these two pharmacophorically significant rings and the reactive nature of the chloro-substituent.

PropertyValueReference
CAS Number 1032452-86-0[1]
Molecular Formula C₁₃H₁₀ClN₃[1][5]
Molecular Weight 243.69 g/mol [2][5]
Appearance Off-white to light yellow solid powder[1][6]
Purity (Typical) ≥99.0% (HPLC)[1]
Melting Point 199–200 °C[7]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[6]

The indole nucleus is a ubiquitous feature in natural products and pharmaceuticals, known for its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[8][9] The pyrimidine ring is a key component of nucleobases and a well-established "hinge-binding" motif in kinase inhibitors.[10] The chlorine atom at the C2 position of the pyrimidine is an excellent leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the lynchpin of its utility, allowing for the facile introduction of various amine-containing side chains to build out complex molecular architectures and modulate biological activity.

Synthesis Methodologies: A Comparative Overview

The efficient and scalable synthesis of this compound is critical for its application in drug development. Several routes have been established, each with distinct advantages regarding yield, safety, and operational simplicity.

Route A: Lewis Acid-Catalyzed Friedel-Crafts Acylation

This is a widely employed, high-yield method involving the direct coupling of 1-methylindole and 2,4-dichloropyrimidine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[5][7][11] The reaction proceeds via electrophilic substitution at the electron-rich C3 position of the indole ring.

  • Reaction Setup: Charge a suitable reaction vessel with 2,4-dichloropyrimidine (1.0 equiv) and a solvent such as 1,2-dimethoxyethane (DME).

  • Catalyst Addition: Cool the solution to 10-15°C and add anhydrous ferric chloride (FeCl₃) (1.1 - 1.2 equiv) in portions, ensuring the internal temperature does not exceed 35°C. Stir for 15 minutes after each addition.

  • Substrate Addition: Slowly add 1-methylindole (1.0 - 1.1 equiv) dropwise to the reaction mixture.

  • Reaction Progression: Gently warm the mixture to 50°C and maintain stirring overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the mixture to 5-10°C. Quench the reaction by the slow, dropwise addition of a methanol/water mixture (1:2 v/v), which will precipitate the product as a solid.

  • Purification: Collect the solid product by filtration, wash the filter cake with methanol, and dry under reduced pressure at 50°C to yield the final product. Yields are typically high, often around 85%.[5]

Route B: N-Methylation of an Indole Precursor

This two-step approach first involves the synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole, followed by methylation of the indole nitrogen.

  • Step 1: Synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole. This intermediate is typically prepared by reacting indole with a Grignard reagent like methylmagnesium bromide to deprotonate the indole nitrogen, followed by reaction with 2,4-dichloropyrimidine.[12]

  • Step 2: N-Methylation. The resulting 1H-indole intermediate is then methylated. The historical method uses a strong base like sodium hydride (NaH) and a toxic alkylating agent such as methyl iodide (CH₃I).[5][11] This method raises significant safety and environmental concerns due to the genotoxic nature of iodomethane.[13]

Route C: Catalytic Reductive Methylation

Reflecting a modern emphasis on green and safe chemistry, this method provides a superior alternative to traditional N-methylation.[2] It utilizes the 3-(2-chloropyrimidin-4-yl)-1H-indole intermediate, formaldehyde as the methyl source, and a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[11][13]

  • Safety: Avoids the use of highly toxic and volatile reagents like methyl iodide.[13]

  • Gentle Conditions: The reaction proceeds at room temperature and low pressure (0.2 MPa).[13]

  • High Yield: This method provides excellent yields, often exceeding 85%.[11]

G cluster_0 Synthesis Routes A 2,4-Dichloropyrimidine D 3-(2-Chloropyrimidin-4-yl)-1H-indole A->D:w Route B, Step 1: Grignard Reagent E This compound (Target Compound) A->E:w Route A: Friedel-Crafts (FeCl₃ or AlCl₃) B 1-Methylindole B:e->E C Indole C:e->D D->E:s Route B, Step 2: NaH, CH₃I (Classic) Route C: Reductive Methylation (Modern) F Formaldehyde, H₂, Pd/C F:e->E:s Reagents for Route C

Caption: Comparative synthetic pathways to the target compound.

The Scaffold in Action: Applications in Kinase Inhibitor Design

The 3-(pyrimidin-4-yl)-1-methylindole scaffold is a quintessential "hinge-binder" for protein kinases. Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[14] The pyrimidine nitrogen atoms of the scaffold form key hydrogen bonds with the backbone amide residues of the kinase "hinge region," providing a stable anchor point for the inhibitor.

Case Study: Osimertinib (AZD9291) - A Paradigm of Targeted Therapy

The most prominent application of this compound is as the key intermediate in the synthesis of Osimertinib (marketed as Tagrisso).[1][15][16] Osimertinib is a third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[1] It was specifically designed to treat non-small cell lung cancer (NSCLC) patients who have developed resistance to earlier EGFR inhibitors, primarily through the T790M mutation.[13]

The synthesis of Osimertinib hinges on the reactivity of the 2-chloro position. This site undergoes a nucleophilic aromatic substitution reaction with N-(2-methoxy-4-(2-(dimethylamino)ethylamino)-5-nitrophenyl)acrylamide, coupling the core scaffold to the complex side chain that provides specificity and the covalent warhead for irreversible binding.

G core 3-(2-Chloropyrimidin-4-yl) -1-methylindole reaction SNAr Reaction (Nucleophilic Substitution) core->reaction Core Scaffold sidechain Aniline Side Chain (Provides Specificity) sidechain->reaction Nucleophile drug Final Drug (e.g., Osimertinib, AZD4205) reaction->drug Forms C-N bond

Caption: Workflow from core intermediate to final therapeutic agent.
Broadening the Horizon: Targeting Other Kinases

The versatility of the scaffold extends beyond EGFR. Its favorable geometry and chemical properties make it an ideal starting point for developing inhibitors against other kinase families.

  • Janus Kinase (JAK) Inhibitors: The JAK family (JAK1, JAK2, JAK3, TYK2) are crucial mediators of cytokine signaling, and their constitutive activation is linked to inflammatory diseases and cancers.[17] Research has shown that indole-pyrimidine cores can be elaborated to create potent and selective JAK1 inhibitors, such as AZD4205, which has shown promise in overcoming resistance mechanisms in combination with EGFR inhibitors like Osimertinib.[17]

  • Other Potential Targets: The indole-pyrimidine framework has been explored for inhibiting a range of other kinases, including LIM-kinases (LIMK) and cyclin-dependent kinases (CDK), demonstrating its broad applicability in oncology and beyond.[10][18][19]

Application in Anti-Inflammatory Drug Discovery

The biological activity of derivatives is not confined to kinase inhibition. Researchers have successfully utilized this compound as a starting material to synthesize 4-indolyl-2-arylaminopyrimidine derivatives.[7] These compounds have shown potential as anti-inflammatory agents for treating acute lung injury, highlighting the scaffold's potential in addressing inflammatory diseases.[7]

Structure-Activity Relationship (SAR) Insights

The power of this compound lies in its capacity for systematic modification to optimize potency, selectivity, and pharmacokinetic properties. The primary point of diversification is the C2 position of the pyrimidine ring.

  • The Amine Linker: The SNAr reaction at C2 allows the introduction of a diverse array of aniline or aliphatic amine side chains.

  • Modulating Potency and Selectivity: The nature of the substituent introduced at this position directly influences the compound's interaction with the target protein. For kinase inhibitors, this side chain typically extends into the solvent-exposed region of the ATP-binding pocket, allowing for fine-tuning of selectivity against different kinases.

  • Improving Physicochemical Properties: Modifications can also be made to improve properties like solubility and metabolic stability, which are crucial for developing a viable drug candidate.[20]

The table below shows examples of IC₅₀ values for different kinase inhibitors that utilize a pyrimidine-based scaffold, illustrating how modifications to the core structure lead to potent biological activity against various targets.

Compound ClassTarget Kinase(s)Representative IC₅₀ Values (nM)Reference
Pyrrolo[2,3-d]pyrimidine DerivativesEGFR, Her2, VEGFR2, CDK240 - 204[18]
Quinazoline Derivatives3CLpro, cPLA2, sPLA2500 - 5470[21]
3-Amino-1H-pyrazole DerivativesCDK1620 - 180[10]

Note: Data represents derivatives and related scaffolds to illustrate the potential of the core structure, not the intermediate itself.

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate; it is a validated, high-potential scaffold that serves as a gateway to a diverse range of therapeutic targets. Its robust and scalable synthesis, combined with the strategic reactivity of the 2-chloro-pyrimidine moiety, ensures its continued relevance in drug discovery pipelines.

The future of this scaffold is bright. Its proven success in targeting EGFR and JAK kinases will undoubtedly inspire further exploration into other kinase families. Furthermore, the demonstrated anti-inflammatory potential suggests that its applications may extend well beyond oncology into immunology and other disease areas. As techniques like scaffold hopping and fragment-based drug design continue to evolve, we can anticipate the emergence of novel, best-in-class therapeutics built upon the foundational and versatile architecture of this compound.[1]

References

Beyond Osimertinib: A Technical Guide to the Untapped Potential of 3-(2-Chloropyrimidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The heterocyclic scaffold, 3-(2-chloropyrimidin-4-yl)-1-methylindole, is widely recognized as a pivotal intermediate in the synthesis of the third-generation EGFR inhibitor, Osimertinib.[1] However, the inherent chemical functionalities and structural motifs of this molecule—namely the privileged indole and pyrimidine cores—suggest a far broader range of applications in medicinal chemistry. This in-depth technical guide moves beyond its established role and explores the untapped potential of this versatile scaffold. We will delve into the scientific rationale and provide actionable experimental protocols for leveraging this molecule as a starting point for the development of novel kinase inhibitors targeting oncogenic pathways beyond EGFR, and as a strategic component in the burgeoning field of targeted protein degradation. This guide is intended for researchers, scientists, and drug development professionals seeking to expand the therapeutic utility of this valuable chemical entity.

Introduction: The Core Scaffold and Its Known Role

This compound (CAS 1032452-86-0) is a light yellow solid with the molecular formula C₁₃H₁₀ClN₃.[1] Its primary and most well-documented application is as a key building block in the multi-step synthesis of Osimertinib (AZD9291), a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] The 2-chloro substituent on the pyrimidine ring serves as a reactive handle for nucleophilic aromatic substitution, a key step in the elaboration of the final drug molecule.

While its role in the Osimertinib supply chain is critical, to view this molecule solely as an intermediate is to overlook its intrinsic potential as a pharmacophore. Both the indole and pyrimidine ring systems are prevalent in a vast array of biologically active compounds, particularly in the realm of kinase inhibition.[2] This guide will therefore focus on the strategic diversification of this scaffold to explore novel therapeutic avenues.

Physicochemical Properties
PropertyValueSource
CAS Number1032452-86-0[1]
Molecular FormulaC₁₃H₁₀ClN₃[1]
Molecular Weight243.69 g/mol [1]
AppearanceLight yellow solid powder[1]

Diversification Strategy: The Path to Novel Kinase Inhibitors

The core hypothesis of this guide is that the this compound scaffold can be systematically modified to generate potent and selective inhibitors of other clinically relevant kinases. The reactive 2-chloro position on the pyrimidine ring is the primary site for diversification, allowing for the introduction of various amine-containing fragments to probe the ATP-binding sites of different kinases.

G Core This compound Derivative 3-(2-Aminopyrimidin-4-yl)-1-methylindole Derivative Core->Derivative Nucleophilic Aromatic Substitution (SNAr) Target Novel Kinase Target (e.g., Src, PI3K) Derivative->Target Biological Screening SAR Structure-Activity Relationship (SAR) Studies Target->SAR Iterative Optimization Lead Lead Compound SAR->Lead Identification

Figure 1: A generalized workflow for the diversification of the core scaffold to identify novel kinase inhibitors.

Potential Application 1: Targeting Src Family Kinases

Scientific Rationale: The Src family of non-receptor tyrosine kinases (SFKs) are key regulators of numerous cellular processes, including proliferation, survival, and migration.[3] Aberrant Src activation is a common feature in many human cancers and has been implicated in tumor progression and metastasis, making it a compelling target for anticancer therapy.[3][4] Notably, pyrazolo-[3,4-d]-pyrimidine derivatives have shown promise as potent Src kinase inhibitors, demonstrating antiproliferative and pro-apoptotic effects in cancer cell lines.[3][4][5] This provides a strong rationale for exploring the 3-(1-methylindol-3-yl)pyrimidine scaffold as a template for novel Src inhibitors.

Proposed Synthetic Approach

The synthesis of a focused library of potential Src inhibitors can be achieved through a nucleophilic aromatic substitution (SₙAr) reaction on the this compound core. A variety of anilines and other amino-heterocycles can be utilized to probe the structure-activity relationship (SAR).

G cluster_0 Proposed Synthesis of Src Inhibitor Analogs Start This compound Conditions Pd-catalyzed cross-coupling or SₙAr Start->Conditions Reagent R-NH₂ (Various Anilines) Reagent->Conditions Product 3-(2-(R-amino)pyrimidin-4-yl)-1-methylindole Conditions->Product

Figure 2: A proposed synthetic route to generate a library of 3-(1-methylindol-3-yl)pyrimidine derivatives for screening against Src kinases.

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of newly synthesized compounds against a specific kinase, in this case, Src.

Objective: To determine the IC₅₀ value of test compounds against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the Src kinase and the peptide substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 2.5 µL of ATP solution in kinase buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Src.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (100% activity) and no enzyme (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Potential Application 2: Targeting the PI3K/Akt/mTOR Pathway

Scientific Rationale: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival.[6][7] Hyperactivation of this pathway is a frequent event in human cancers, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[7] Consequently, inhibitors of the PI3K/Akt/mTOR pathway are of significant interest as anticancer agents.[7][8] The indole and pyrimidine scaffolds are present in known PI3K/mTOR inhibitors, suggesting that derivatives of this compound could be developed to target this pathway.[6][8][9]

Proposed Synthetic Diversification

Similar to the strategy for Src inhibitors, the 2-chloro position of the pyrimidine ring can be functionalized with various amines. For targeting the PI3K/mTOR pathway, incorporating morpholine-containing side chains is a well-established strategy, as the morpholine oxygen can form a key hydrogen bond in the kinase hinge region.[9]

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation ProposedInhibitor Proposed 3-(1-methylindol-3-yl) -pyrimidine Derivative ProposedInhibitor->PI3K ProposedInhibitor->mTOR G cluster_2 PROTAC Design Strategy Indole 3-(1-methylindol-3-yl) -pyrimidine Warhead Linker Linker Indole->Linker Attachment at C2 of pyrimidine E3_Ligand E3 Ligase Ligand (e.g., Thalidomide analog) Linker->E3_Ligand

References

A Comprehensive Technical Guide to 3-(2-Chloropyrimidin-4-yl)-1-methylindole: Nomenclature, Synthesis, and Application as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 3-(2-Chloropyrimidin-4-yl)-1-methylindole, a heterocyclic compound of significant interest in modern medicinal chemistry. Identified by its CAS Number 1032452-86-0, this molecule is not merely a laboratory chemical but a critical building block in the synthesis of advanced, targeted pharmaceuticals.[1][2] Its primary and most notable application is as a key intermediate in the manufacturing of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat specific types of non-small cell lung cancer.[1][2] This document will detail the compound's nomenclature and synonyms, outline its physicochemical properties and safety data, provide validated synthesis protocols with mechanistic explanations, and discuss its central role in drug development.

Compound Identification and Nomenclature

Accurate identification is paramount in research and development. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. The IUPAC name for the compound is this compound.[3] A consolidated list of its identifiers is provided below for clarity and cross-referencing.

Identifier TypeValue
Primary Name This compound
IUPAC Name This compound[3]
CAS Number 1032452-86-0[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
EC Number 806-155-8[3]
Molecular Formula C13H10ClN3[1][3][4][5][6][7][8][9][10]
InChIKey IIBWXYHPBMUNJP-UHFFFAOYSA-N[3][10][12][16]
Synonyms 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole[3][5][12]
1H-Indole, 3-(2-chloro-4-pyrimidinyl)-1-methyl-[5][11][15]
3-(2-Chloro-4-pyrimidinyl)-1-methyl-1H-indole[1][5][10][13]
3-(2-Chloro-4-pyrimidyl)-1-methylindole[3][10][13][17]
EOS-61220[10][13][15][17]
AZD9291 Intermediate 5[15]

Physicochemical Properties and Safety Data

Understanding the physical and chemical characteristics of a compound is essential for its handling, storage, and use in synthetic procedures. This compound typically presents as a light yellow or off-white solid powder.[1][6][16]

PropertyValue
Molecular Weight 243.69 g/mol [1][3][4][5][6][8][10]
Appearance Light yellow to off-white solid[1][6][16]
Purity (Typical) ≥99.0% (by HPLC)[1]
Storage Store in a cool, ventilated area under inert gas (Nitrogen or Argon) at 2-8°C[1][13][16]
Topological Polar Surface Area (TPSA) 30.71 Ų[9]
LogP 3.2887[9]
Hydrogen Bond Acceptors 3[9]
Hydrogen Bond Donors 0[9]
Safety and Handling

As a laboratory chemical, proper safety precautions are mandatory. The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

  • H302: Harmful if swallowed[3][10]

  • H315: Causes skin irritation[3][10]

  • H319: Causes serious eye irritation[3][10]

  • H335: May cause respiratory irritation[3][10]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated fume hood.

The Central Role in Targeted Cancer Therapy

The primary driver for the industrial synthesis of this compound is its indispensable role as a precursor to Osimertinib.[1][2] Osimertinib is a highly effective, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target both EGFR-sensitizing and T790M resistance mutations in patients with non-small cell lung cancer (NSCLC), a significant advancement over earlier-generation TKIs.[1][2] The indole and chloropyrimidine moieties of the intermediate form a core scaffold upon which the final, complex structure of Osimertinib is built. The precision of this intermediate's structure is therefore critical to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

G cluster_0 Synthesis Pathway cluster_1 Biological Application N-methylindole N-methylindole Intermediate 3-(2-Chloropyrimidin-4-yl) -1-methylindole N-methylindole->Intermediate 2,4-dichloropyrimidine 2,4-dichloropyrimidine 2,4-dichloropyrimidine->Intermediate Further_Synthesis Further Synthesis Intermediate->Further_Synthesis Multi-step functionalization Osimertinib Osimertinib (API) Target Mutated EGFR in NSCLC Cells Osimertinib->Target Inhibition Further_Synthesis->Osimertinib

Caption: Logical flow from raw materials to the biological target.

Synthetic Methodologies

Several robust methods for the synthesis of this compound have been developed. The choice of method often depends on scale, available starting materials, and safety considerations. Below are detailed protocols for two prevalent, field-proven approaches.

Protocol 1: Direct Friedel-Crafts-type Synthesis

This is a common and efficient one-pot method that couples N-methylindole and 2,4-dichloropyrimidine directly. The causality behind this reaction lies in the use of a Lewis acid, such as anhydrous ferric chloride (FeCl₃), which activates the 2,4-dichloropyrimidine ring, making it more electrophilic. The electron-rich C3 position of the N-methylindole then attacks the activated pyrimidine in a reaction analogous to a Friedel-Crafts acylation or alkylation.[4][16]

G Reactants Reactants: - 2,4-Dichloropyrimidine - N-methylindole Dissolution 1. Dissolve 2,4-dichloropyrimidine in DME in a reaction flask. Reactants->Dissolution Reagents Reagents: - Anhydrous FeCl₃ - DME (Solvent) Reagents->Dissolution Cooling1 2. Cool system to 10-15°C. Dissolution->Cooling1 FeCl3_Addition 3. Add anhydrous FeCl₃ in batches. (Control exotherm < 35°C) Cooling1->FeCl3_Addition Indole_Addition 4. Add N-methylindole dropwise. FeCl3_Addition->Indole_Addition Reaction 5. Heat to 50°C and stir overnight. Monitor by TLC. Indole_Addition->Reaction Workup 6. Cool to 5-10°C and quench with Methanol/Water mixture. Reaction->Workup Precipitation 7. Precipitate solid product. Workup->Precipitation Isolation 8. Filter to collect solid. Wash with methanol. Precipitation->Isolation Drying 9. Dry under reduced pressure at 50°C. Isolation->Drying Product Final Product: 3-(2-Chloropyrimidin-4-yl) -1-methylindole Drying->Product

Caption: Workflow for Direct Friedel-Crafts-type Synthesis.

Step-by-Step Methodology:

  • Setup: To a 1L three-neck flask equipped with a stirrer, add 40g of 2,4-dichloropyrimidine and 200mL of 1,2-dimethoxyethane (DME). Stir until all solids are dissolved.[4]

  • Lewis Acid Addition: Cool the reaction system to 10-15°C using an ice bath. Rapidly add 45g of anhydrous ferric chloride (FeCl₃) in batches, carefully controlling the addition rate to ensure the internal temperature does not exceed 35°C.[4] Stir for 15 minutes after the final addition.[4]

  • Indole Addition: Slowly add 52.8g of N-methylindole to the reaction mixture via a dropping funnel.[4][7]

  • Reaction: After the addition is complete, slowly heat the mixture to 50°C and maintain this temperature, stirring overnight.[4][7]

  • Monitoring (Self-Validation): The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.[4][7]

  • Workup and Isolation: Once the reaction is complete, cool the mixture to 5-10°C. Slowly add approximately 300mL of a 1:2 (v/v) mixture of methanol and water. A large amount of solid product will precipitate.[4][7]

  • Purification: Filter the mixture to collect the solid product. Wash the filter cake twice with methanol.[4][7]

  • Drying: Dry the resulting solid under reduced pressure at 50°C to yield the final product. An expected yield is around 85%.[4]

Protocol 2: N-Methylation of the Indole Precursor

This alternative two-step strategy involves first synthesizing 3-(2-chloropyrimidin-4-yl)-1H-indole, followed by methylation of the indole nitrogen. This protocol details the second step. The causality here involves using a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the N-H of the indole ring. This creates a highly nucleophilic indole anion, which then readily attacks an electrophilic methyl source, such as methyl iodide (CH₃I), via an Sₙ2 reaction.

Step-by-Step Methodology:

  • Setup: In a suitable flask, suspend 8.168g of 3-(2-chloropyrimidin-4-yl)-1H-indole in 250mL of anhydrous tetrahydrofuran (THF) and cool the mixture to 0°C under a nitrogen atmosphere.[4]

  • Deprotonation: Add 1.707g of sodium hydride (NaH, 40% dispersion in mineral oil) in small portions to the cooled mixture. Stir the resulting mixture at 0°C for 30 minutes.[4]

  • Methylation: Add 2.67mL of methyl iodide (CH₃I) to the mixture and continue stirring at 0°C for an additional 3 hours.[4]

  • Quenching: Carefully quench the reaction by adding 25mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4]

  • Extraction: Dilute the mixture with 100mL of ethyl acetate (EtOAc). Wash the organic layer sequentially with 50mL of saturated NaHCO₃, 50mL of water, and 50mL of saturated brine.[4]

  • Isolation and Purification (Self-Validation): Concentrate the organic solution in vacuo. The crude product can then be purified by flash column chromatography (FCC) to yield the pure title compound.[4] Purity should be confirmed by analytical methods such as ¹H NMR and HPLC.

Broader Implications and Future Outlook

While its role as an Osimertinib intermediate is its most prominent application, the chemical architecture of this compound holds broader potential.[1] The indole and pyrimidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of bioactive molecules and kinase inhibitors.[1][8] Researchers may explore this compound as a versatile starting point for the synthesis of novel therapeutic agents targeting other diseases, thereby expanding its footprint in the pharmaceutical industry.[1][8] Its successful and scalable synthesis exemplifies the precision chemistry that underpins modern drug development.

References

An In-Depth Technical Guide to the 3-(2-Chloropyrimidin-4-yl)-1-methylindole Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Kinase Inhibitor Scaffold

Abstract

The confluence of privileged heterocyclic scaffolds into a single molecular entity represents a powerful strategy in modern medicinal chemistry. This guide provides a detailed technical examination of the 3-(2-chloropyrimidin-4-yl)-1-methylindole core, a pharmacophore of significant interest in drug discovery. While primarily recognized as a crucial synthetic intermediate for the third-generation EGFR inhibitor, Osimertinib, the intrinsic chemical features of this scaffold merit a deeper analysis of its potential as a foundational building block for novel therapeutics, particularly in the realm of kinase inhibition.[1] We will dissect its synthesis, explore the mechanistic implications of its key structural motifs—the indole, the pyrimidine hinge-binder, and the reactive 2-chloro group—and provide robust, field-proven protocols for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core for the generation of next-generation targeted therapies.

The Strategic Value of the Indole-Pyrimidine Hybrid Core

In the landscape of kinase inhibitor design, the pyrimidine ring is a well-established and highly effective "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature across the kinome.[2][3] Similarly, the indole nucleus is a quintessential pharmacophore, offering a rich hydrophobic surface for van der Waals interactions and a modifiable framework for tuning physicochemical properties.[1]

The this compound molecule (CAS: 1032452-86-0) elegantly combines these two privileged structures.[1][4] This hybridization creates a scaffold with pre-organized features for potent kinase binding. Furthermore, the presence of a 2-chloro substituent on the pyrimidine ring introduces a reactive handle, opening the door for either further synthetic diversification or, more compellingly, a covalent mechanism of action, a strategy successfully employed to enhance potency and overcome drug resistance.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueSource
CAS Number 1032452-86-0[4]
Molecular Formula C₁₃H₁₀ClN₃[5]
Molecular Weight 243.69 g/mol [5]
Appearance Off-white to light yellow solid[1][4]
XLogP3 (Predicted) 2.9[5]
Topological Polar Surface Area (TPSA) 30.71 Ų[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 1[6]

Synthesis and Characterization: A Validated Protocol

The construction of the this compound core is achievable through several reported routes. The most common and scalable approach is a Lewis acid-catalyzed Friedel-Crafts-type reaction between N-methylindole and 2,4-dichloropyrimidine.[7][8] This method is reliable and provides the product in high yield.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis

This protocol is a synthesized representation of established laboratory methods.[4][7]

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • N-Methylindole (1.2 eq)

  • Anhydrous Ferric Chloride (FeCl₃) (1.2 eq)

  • 1,2-Dimethoxyethane (DME)

  • Methanol

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a 1L three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4-dichloropyrimidine (e.g., 40g) and DME (e.g., 200mL). Stir until the solid is completely dissolved.

  • Catalyst Addition: Cool the reaction system to 10-15°C using an ice bath. Carefully add anhydrous FeCl₃ (e.g., 45g) in portions, ensuring the internal temperature does not exceed 35°C. Stir for 15 minutes after the final addition. Causality Note: The Lewis acid (FeCl₃) activates the 2,4-dichloropyrimidine, making it more electrophilic and susceptible to attack by the electron-rich indole ring.

  • Nucleophile Addition: Slowly add N-methylindole (e.g., 52.8g) dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, slowly heat the mixture to 50°C and maintain this temperature, stirring overnight. Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Work-up and Precipitation: Cool the reaction mixture to 5-10°C. Slowly add a 1:2 (v/v) mixture of methanol and water (e.g., 300mL) dropwise. A large amount of solid product will precipitate. Self-Validation Check: The addition of the anti-solvent mixture is critical for maximizing the recovery of the product, which is less soluble in this aqueous/organic mixture.

  • Isolation and Purification: Filter the precipitated solid using a Buchner funnel. Wash the filter cake twice with cold methanol to remove residual impurities.

  • Drying: Dry the resulting solid under reduced pressure at 50°C to yield the final product, this compound, typically with a yield of around 85%.[4][7]

G cluster_synthesis Synthesis Workflow reagents 1. Dissolve 2,4-Dichloropyrimidine in DME catalyst 2. Cool and add FeCl3 Catalyst reagents->catalyst Activate Electrophile nucleophile 3. Add N-Methylindole (dropwise) catalyst->nucleophile react 4. Heat to 50°C (Overnight) nucleophile->react Friedel-Crafts Reaction precipitate 5. Cool and add Methanol/Water react->precipitate Quench & Precipitate isolate 6. Filter and Wash with Methanol precipitate->isolate product 7. Dry to obtain Final Product isolate->product

Caption: A generalized workflow for the synthesis of the core pharmacophore.

The Pharmacophore in Action: Mechanistic Insights

The therapeutic potential of this scaffold can be understood by dissecting its three key components. Its most prominent application as the cornerstone of Osimertinib provides a clear blueprint for its utility in targeting the ATP-binding site of kinases like EGFR.[1]

  • The 1-Methylindole Moiety: This group typically serves as a hydrophobic anchor, occupying a lipophilic pocket within the kinase active site. The N-methylation prevents the formation of a hydrogen bond at this position, which can be crucial for directing the orientation of the molecule and improving properties like cell permeability.

  • The Pyrimidine Ring: This is the classic hinge-binding element. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are perfectly positioned to act as hydrogen bond acceptors, forming one or two canonical hydrogen bonds with the backbone amide protons of the kinase hinge region (e.g., Met793 in EGFR).

  • The 2-Chloro Substituent: This is arguably the most compelling feature from a drug design perspective. The chlorine atom is a good leaving group, making the C2 position of the pyrimidine susceptible to nucleophilic aromatic substitution (SNAr). This opens two possibilities:

    • Synthetic Handle: As demonstrated in the synthesis of Osimertinib, the chloro group can be readily displaced by an amine nucleophile to build out the final, more complex inhibitor.

    • Covalent Warhead: The 2-chloropyrimidine can act as a "covalent warhead." If a nucleophilic cysteine residue is spatially close to the C2 position within the kinase active site, the inhibitor can form an irreversible covalent bond. This mechanism has been validated for other chloropyrimidine-based inhibitors targeting kinases like MSK1, where the chloro group is displaced by a cysteine residue.[9] This covalent binding can lead to prolonged target engagement, increased potency, and the ability to overcome resistance mutations.

G cluster_pathway EGFR Signaling & Covalent Inhibition cluster_cell EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Osimertinib Osimertinib (Derived from Core) Osimertinib->EGFR Covalently Binds (Cys797)

Caption: Simplified EGFR pathway and the role of a covalent inhibitor.

Biological Evaluation: Standard Assays and Screening Cascades

While the core this compound molecule is primarily a synthetic intermediate, any novel derivatives designed from this scaffold must be subjected to a rigorous biological evaluation pipeline. This typically starts with biochemical assays to determine direct target engagement and inhibition, followed by cell-based assays to assess efficacy in a more complex biological system.

Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[10][11] It is a universal assay suitable for high-throughput screening.[12]

Materials:

  • Kinase of interest, substrate (peptide or protein), and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (derivatives of the core pharmacophore) dissolved in DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of a reaction mixture containing the kinase, its specific substrate, and cofactors in kinase reaction buffer. Add the test compound at various concentrations (typically a serial dilution).

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed. The total reaction volume is typically kept low (e.g., 5 µL).[13]

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to generate a light signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[14]

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15] It is widely used to determine the cytotoxic potential of anticancer agents.[16]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours. Causality Note: During this period, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[17]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

G cluster_selectivity Selectivity Profiling start Novel Derivatives of Core Pharmacophore biochem Biochemical Assay (e.g., ADP-Glo) start->biochem ic50 Determine Target IC50 biochem->ic50 panel Kinase Panel Screen (e.g., >400 kinases) ic50->panel Potent Hits (<100 nM) cell_based Cell-Based Assay (e.g., MTT) ic50->cell_based Potent Hits off_target Identify Off-Targets panel->off_target gi50 Determine Cellular GI50 cell_based->gi50 target_engagement Cellular Target Engagement Assay gi50->target_engagement Potent & Selective Hits adme ADME/Tox Profiling target_engagement->adme lead Lead Candidate adme->lead

Caption: A typical drug discovery screening cascade for a novel inhibitor.

Future Directions and Conclusion

The this compound scaffold stands as more than just a precursor to a single successful drug. It is a highly versatile and strategically designed pharmacophore that embodies key principles of modern kinase inhibitor design. Its true value lies in its potential as a starting point for library synthesis and the exploration of new chemical space.

Future research should focus on:

  • Exploring Covalent Inhibition: Systematically screening derivatives against kinases with known reactive cysteines near the ATP-binding site to exploit the 2-chloro moiety as a covalent warhead.

  • Diversification: Utilizing the C2 position for SNAr reactions with diverse amine libraries to probe different regions of the ATP pocket and enhance selectivity.

  • Target Expansion: Moving beyond EGFR to screen libraries based on this core against other kinase families implicated in disease, such as JAK, BTK, or CDK, where the indole-pyrimidine scaffold has also shown promise.

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Lewis Acid-Catalyzed Synthesis of 3-(2-Chloropyrimidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-(2-Chloropyrimidin-4-yl)-1-methylindole, a key intermediate in the development of targeted therapeutics, from 2,4-dichloropyrimidine and 1-methylindole.[1][2] We delve into the mechanistic underpinnings of the Lewis acid-catalyzed C-C bond formation, provide a detailed, field-proven laboratory protocol, and outline the necessary in-process controls for a successful and reproducible synthesis.

Scientific Rationale and Mechanistic Insight

The synthesis of this compound is achieved through a direct C-H functionalization, specifically a Lewis acid-promoted Friedel-Crafts-type reaction. This approach is efficient, leveraging the intrinsic electronic properties of the starting materials to achieve a selective and high-yield transformation.

The Reaction Mechanism: A Stepwise Analysis

The core of this synthesis is an electrophilic aromatic substitution reaction. The 1-methylindole ring, being electron-rich, acts as the nucleophile, while the 2,4-dichloropyrimidine, activated by a Lewis acid, serves as the electrophile.

  • Activation of the Electrophile: A potent Lewis acid, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is introduced.[3][4] It coordinates to one of the nitrogen atoms of the pyrimidine ring. This coordination withdraws electron density from the pyrimidine system, significantly enhancing the electrophilicity of the ring carbons.

  • Regioselective Nucleophilic Attack: The C4 position of 2,4-dichloropyrimidine is inherently more reactive towards nucleophiles than the C2 position.[5][6][7][8] The Lewis acid activation further accentuates this preference. The electron-rich C3 position of 1-methylindole, the most nucleophilic center of the indole, then attacks this activated C4 carbon. This step forms a new carbon-carbon bond and a cationic intermediate (a sigma complex).

  • Aromatization: The reaction concludes with the deprotonation of the C3 carbon of the indole ring, which restores its aromaticity and yields the final product, this compound.

Causality Behind Experimental Choices
  • Choice of Lewis Acid: Both FeCl₃ and AlCl₃ are effective and commonly used Lewis acids for this type of reaction.[3][4] Their role is critical; without them, the pyrimidine ring is not sufficiently electrophilic to react with the indole.

  • Solvent System: Aprotic solvents like 1,2-dimethoxyethane (DME) or 1,2-dichloroethane are chosen because they are inert to the reaction conditions and can effectively solvate the reactants and the Lewis acid complex.[3][4]

  • Temperature Management: The initial cooling of the reaction mixture before the addition of the Lewis acid is a critical safety and process control step. The formation of the Lewis acid-pyrimidine complex is exothermic.[1][3] Subsequent heating to 50-80°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[1][3][4]

  • Reaction Quench: The reaction is terminated by the addition of a methanol/water mixture.[1][3] This serves two purposes: it hydrolyzes and deactivates the Lewis acid, and it drastically changes the solvent polarity, causing the organic product to precipitate out of the solution, simplifying its isolation.[3][4]

Visualizing the Synthesis

Overall Reaction Pathway

Reaction_Pathway R1 2,4-Dichloropyrimidine P This compound R1->P R2 1-Methylindole R2->P + Cat FeCl₃ or AlCl₃ (Lewis Acid) Cat->P DME, 50-80°C

Caption: Lewis acid-catalyzed reaction pathway.

Experimental Workflow Diagram

Experimental_Workflow A 1. Charge Reactor Add 2,4-dichloropyrimidine and DME. B 2. Cool System Cool to 10-15°C. A->B C 3. Add Lewis Acid Add anhydrous FeCl₃ in portions. Maintain T < 35°C. B->C D 4. Add Nucleophile Slowly add 1-methylindole. C->D E 5. Reaction Heat to 50°C and stir overnight. Monitor by TLC. D->E F 6. Quench & Precipitate Cool to 5-10°C. Add MeOH/Water mixture. E->F G 7. Isolate Product Filter the solid precipitate. F->G H 8. Wash & Dry Wash with Methanol. Dry under reduced pressure. G->H I 9. Characterization Obtain final product. Analyze via NMR, MS. H->I

Caption: Step-by-step experimental workflow.

Detailed Synthesis Protocol

This protocol is based on a representative laboratory scale. Adjustments may be necessary for larger scales.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Example AmountMolar Equiv.
2,4-Dichloropyrimidine3934-20-1148.98 g/mol 40.0 g1.0
1-Methylindole603-76-9131.17 g/mol 52.8 g1.5
Anhydrous Ferric Chloride (FeCl₃)7705-08-0162.20 g/mol 45.0 g1.04
1,2-Dimethoxyethane (DME)110-71-490.12 g/mol 200 mL-
Methanol (MeOH)67-56-132.04 g/mol ~100 mL-
Deionized Water (H₂O)7732-18-518.02 g/mol ~200 mL-
Equipment
  • 1L three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Condenser

  • Addition funnel

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Vacuum oven or desiccator

Step-by-Step Procedure
  • Reactor Setup: Assemble the 1L three-neck flask with a magnetic stirrer, thermometer, and condenser. Add 2,4-dichloropyrimidine (40.0 g) and 1,2-dimethoxyethane (200 mL). Stir until all solids are completely dissolved.[1][3]

  • Initial Cooling: Cool the reaction mixture to 10-15°C using an ice bath.

  • Lewis Acid Addition: Carefully and in portions, add the anhydrous ferric chloride (45.0 g) to the stirred solution. Causality Note: This addition is exothermic; maintain the internal temperature below 35°C to prevent runaway reactions or the formation of byproducts.[1][3] Stir for 15 minutes after the final addition.

  • Nucleophile Addition: Slowly add 1-methylindole (52.8 g) to the reaction mixture via an addition funnel over 20-30 minutes.[1]

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to 50°C. Maintain this temperature and stir overnight.[1][3]

  • In-Process Control (IPC): Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (2,4-dichloropyrimidine) is consumed. This is a critical self-validating step to ensure the reaction has reached completion before proceeding.[1][3]

  • Quenching and Precipitation: Once the reaction is complete, cool the mixture to 5-10°C in an ice bath. Slowly and carefully add a pre-mixed solution of methanol and water (approx. 300 mL, 1:2 v/v). A large amount of solid product will precipitate.[1][3]

  • Isolation: Stir the resulting slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the filter cake thoroughly with methanol (2 x 50 mL) to remove residual impurities.[3]

  • Drying: Dry the collected solid under reduced pressure at 50°C until a constant weight is achieved. The expected yield is typically high, in the range of 85-92%.[3][4]

Product Characterization and Validation

To confirm the identity and purity of the synthesized compound, the following analytical data should be acquired.

ParameterExpected Result
Appearance Off-white to pale yellow solid[3]
Yield 85-92%
¹H NMR (DMSO-d₆) δ (ppm): 8.53 (d, 1H), 8.49 (s, 1H), 8.38-8.44 (m, 1H), 7.82 (d, 1H), 7.54-7.60 (m, 1H), 7.30 (pd, 2H), 3.90 (s, 3H)[3][9]
Mass Spec (m/z) ES⁺ MH⁺ 244.1[3][4]
Molecular Formula C₁₃H₁₀ClN₃[3]
Molecular Weight 243.69 g/mol [3]

References

Application Notes and Protocols for the Synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole via Grignard Reagent Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The fusion of indole and pyrimidine rings creates a heterocyclic system of significant interest to researchers in drug discovery. The title compound, 3-(2-chloropyrimidin-4-yl)-1H-indole, is a key building block in the synthesis of targeted therapies. Notably, it serves as a crucial intermediate in the manufacture of kinase inhibitors used in oncology. For instance, the N-methylated analog of this compound is a precursor to Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for treating non-small cell lung cancer.[1] The indole moiety provides a versatile scaffold that can be further functionalized, while the chloropyrimidine ring offers a reactive handle for subsequent nucleophilic substitution reactions, allowing for the construction of complex molecular architectures.[2] This guide provides a detailed examination of its synthesis via a Grignard coupling reaction, offering insights into the mechanism, a robust experimental protocol, and troubleshooting strategies.

Reaction Principle: A Tale of Two Nucleophiles and an Electrophilic Heterocycle

The synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole hinges on the formation of an indolyl Grignard reagent, which then acts as a nucleophile in a cross-coupling reaction with 2,4-dichloropyrimidine. This reaction can be broadly classified as a nucleophilic aromatic substitution (SNAr), a common pathway for electron-deficient aromatic systems like pyrimidines.[3][4]

Part 1: Formation of the Indolyl Grignard Reagent

The first step involves the deprotonation of the indole N-H proton by a strong base, typically another Grignard reagent like methylmagnesium bromide (CH₃MgBr). The indole N-H proton is weakly acidic, and its removal generates the indolylmagnesium bromide salt. This salt exists in equilibrium between N-magnesiated and C3-magnesiated forms. While the N-magnesiated form is generally more stable, the C3-magnesiated species is also present and is a potent carbon nucleophile.[5][6] It is this C3-nucleophilicity that is harnessed for the subsequent C-C bond formation.

Part 2: The Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine

The 2,4-dichloropyrimidine molecule is an electron-deficient heterocycle, making it susceptible to attack by nucleophiles. The two chlorine atoms are leaving groups, but they are not electronically equivalent. The C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack than the C2 position.[7][8] This regioselectivity is a key feature of the reaction and is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.[9]

The indolyl Grignard reagent, specifically the C3-carbanion, attacks the C4 position of the 2,4-dichloropyrimidine, displacing the chloride ion and forming the desired C-C bond. The reaction proceeds through an addition-elimination mechanism characteristic of SNAr reactions.[10][11]

Visualizing the Reaction Pathway

Grignard Coupling for 3-(2-chloropyrimidin-4-yl)-1H-indole Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Indole 1H-Indole IndolylMgBr Indolylmagnesium Bromide (N/C3 equilibrium) Indole->IndolylMgBr Deprotonation MeMgBr CH₃MgBr MeMgBr->IndolylMgBr Product 3-(2-chloropyrimidin-4-yl)-1H-indole IndolylMgBr->Product Nucleophilic Attack at C4 Dichloropyrimidine 2,4-Dichloropyrimidine Dichloropyrimidine->Product

Caption: Overall workflow of the two-step synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[12]

Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.Notes
1H-IndoleC₈H₇N117.15120-72-9Reagent grade, ensure dryness.
Methylmagnesium BromideCH₃MgBr119.2775-16-13M solution in an ether solvent (e.g., 2-MeTHF). Handle under inert gas.
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.983934-20-1Reagent grade.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, inhibitor-free.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Reagent grade.
n-HexaneC₆H₁₄86.18110-54-3Reagent grade.
Saturated Ammonium ChlorideNH₄Cl(aq)--For quenching.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying.
Procedure
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 1H-Indole (e.g., 2.02 mol, 236.0 g) and anhydrous tetrahydrofuran (THF) (e.g., 1200 mL).

    • Scientist's Note: The use of flame-dried glassware and an inert atmosphere (nitrogen or argon) is crucial to prevent the quenching of the highly reactive Grignard reagent by atmospheric moisture.[13]

  • Formation of Indolylmagnesium Bromide:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add methylmagnesium bromide (e.g., 1.5 eq relative to indole, 672 mL of 3M solution) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 1 hour.

    • Scientist's Note: The initial Grignard reagent (CH₃MgBr) acts as a strong base to deprotonate the indole. The low temperature helps to control the exothermicity of this acid-base reaction and maintain the stability of the resulting indolylmagnesium bromide.[14]

  • Coupling Reaction:

    • To the freshly prepared indolylmagnesium bromide solution, add 2,4-dichloropyrimidine (e.g., 0.81 mol, 120.0 g) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition, stir the reaction mixture at 0 °C for another hour.

    • Gradually warm the reaction mixture to 70 °C and stir for 5 hours. Monitor the reaction progress by TLC or LC-MS.

    • Scientist's Note: The initial low temperature allows for controlled addition of the electrophile. Heating is then required to drive the SNAr reaction to completion. The higher boiling point of THF compared to diethyl ether makes it a suitable solvent for this elevated temperature.[15]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (e.g., 1200 mL).

    • Scientist's Note: The ammonium chloride solution protonates any remaining Grignard reagent and the magnesium alkoxide intermediates, making them water-soluble and facilitating their removal during the extraction.

    • Add ethyl acetate (e.g., 600 mL) and stir vigorously. Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 300 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain a crude yellow solid.

  • Recrystallization:

    • Add ethyl acetate (e.g., 1200 mL) to the crude solid and heat until completely dissolved.

    • Slowly add n-hexane (e.g., 1200 mL) dropwise to induce crystallization.

    • Cool the mixture to room temperature, then further cool in an ice bath for 1 hour.

    • Collect the precipitated solid by vacuum filtration, wash with cold n-hexane, and dry under vacuum to afford the pure 3-(2-chloropyrimidin-4-yl)-1H-indole.

    • Expected Yield: ~65-70%, with a purity of >99% by HPLC.[12]

Troubleshooting and Optimization

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive magnesium (if preparing Grignard from Mg metal).- Wet solvent or glassware.[13]- Impure starting materials.- Use fresh, high-quality magnesium turnings; activate with iodine or by crushing.- Ensure all glassware is flame-dried and solvents are anhydrous.- Purify starting materials if necessary.
Formation of Side Products (e.g., Homocoupling) - Wurtz-type coupling of the Grignard reagent with the starting halide.[16]- Reaction at the C2 position of the pyrimidine.- Slow, controlled addition of the halide during Grignard formation can minimize homocoupling.[17]- The inherent electronic preference of 2,4-dichloropyrimidine favors C4 substitution. If C2 substitution is observed, consider lowering the reaction temperature during the coupling step.[7]
Dark Brown/Black Reaction Mixture - Decomposition of the Grignard reagent, possibly due to impurities or overheating.- Ensure high-purity reagents and maintain strict temperature control during Grignard formation and coupling.
Low Yield after Work-up - Incomplete reaction.- Product loss during extraction or recrystallization.- Monitor the reaction to completion using TLC/LC-MS.- Optimize extraction and recrystallization solvent volumes. Ensure proper pH during work-up to avoid product loss.

Mechanism Deep Dive: Regioselectivity and Side Reactions

Controlling Regioselectivity in the SNAr Reaction

The preferential substitution at the C4 position of 2,4-dichloropyrimidine is a well-documented phenomenon. Quantum mechanics calculations show that for the unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily distributed at the C4 position, making it the most susceptible site for nucleophilic attack.[7][18]

References

Application Note: A Validated Protocol for the N-Methylation of 3-(2-chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-methylation of indole scaffolds is a cornerstone transformation in medicinal chemistry, often imparting significant changes to a molecule's pharmacological profile, including metabolic stability, cell permeability, and target affinity. This application note provides a comprehensive, validated protocol for the selective N-methylation of 3-(2-chloropyrimidin-4-yl)-1H-indole, a key intermediate in the synthesis of various therapeutic agents. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind reagent selection and procedural choices, offers insights into reaction monitoring and product characterization, and emphasizes critical safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this important synthetic transformation.

Mechanistic Rationale and Reagent Selection

The N-methylation of an indole nucleus proceeds via a classical two-step nucleophilic substitution (SN2) pathway. The success of this reaction hinges on the careful selection of a suitable base, methylating agent, and solvent system, each chosen to maximize yield and purity while ensuring operational safety.

  • The Role of the Base: Sodium Hydride (NaH) The proton on the indole nitrogen is weakly acidic (pKa ≈ 17 in DMSO), requiring a strong base for efficient deprotonation. Sodium hydride (NaH) is an exemplary choice for this purpose. As a non-nucleophilic, saline hydride (composed of Na⁺ and H⁻ ions), it irreversibly deprotonates the indole to form the corresponding sodium indolide salt.[1] The key advantage of NaH is that the only byproduct of this deprotonation is hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium towards the formation of the highly nucleophilic indolide anion.[2] This anion is a potent nucleophile, primed for the subsequent alkylation step. For laboratory use, NaH is typically supplied as a 60% dispersion in mineral oil, which significantly improves its safety and handling by reducing its pyrophoricity.[1][2]

  • The Methylating Agent: Methyl Iodide (MeI) Methyl iodide is a highly effective methylating agent for SN2 reactions. The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group. This facilitates a rapid and efficient nucleophilic attack by the indolide anion on the electrophilic methyl group. While highly effective, methyl iodide is toxic and a suspected carcinogen, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

  • The Solvent System: Anhydrous Tetrahydrofuran (THF) The choice of solvent is critical. An aprotic polar solvent is required to dissolve the indole substrate without interfering with the strong base or the nucleophile. Anhydrous tetrahydrofuran (THF) is an ideal medium. It readily dissolves the starting indole derivative and possesses a moderate polarity that can solvate the sodium cation of the intermediate indolide salt. Crucially, as an aprotic solvent, it lacks acidic protons that would otherwise quench the sodium hydride or the indolide anion. The use of anhydrous THF is mandatory, as any trace amounts of water will react violently with sodium hydride, consuming the base and generating flammable hydrogen gas.[2][4]

Experimental Workflow Overview

The overall experimental process can be visualized as a sequence of distinct stages, from initial setup to final product analysis. Each stage requires careful attention to detail to ensure a successful outcome.

G cluster_prep Preparation cluster_reaction Reaction Sequence (0 °C) cluster_workup Work-up & Purification cluster_analysis Analysis prep Inert Atmosphere Setup (N₂ or Ar) reagents Prepare Anhydrous Solvents & Reagents deprotonation Deprotonation: Add NaH to Indole Solution reagents->deprotonation methylation Methylation: Add MeI to Indolide Anion deprotonation->methylation H₂ Evolution monitoring Reaction Monitoring (TLC) methylation->monitoring quench Cautious Quenching (Sat. aq. NaHCO₃) monitoring->quench extract Liquid-Liquid Extraction (EtOAc) quench->extract purify Purification (Column Chromatography) extract->purify analysis Product Characterization (NMR, MS, IR) purify->analysis

Caption: High-level workflow for the N-methylation reaction.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the N-methylation of 3-(2-chloropyrimidin-4-yl)-1H-indole.[5]

3.1 Materials and Equipment

  • Chemicals: 3-(2-chloropyrimidin-4-yl)-1H-indole, Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide (≥99%), Anhydrous Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Deuterated Chloroform (CDCl₃) for NMR.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon line with bubbler, ice bath, dropping funnel, TLC plates (silica gel), UV lamp, rotary evaporator, glassware for extraction and purification.

3.2 Reagent Quantities and Parameters

ParameterValueNotes
Starting Material3-(2-chloropyrimidin-4-yl)-1H-indole (1.0 eq)MW: 229.66 g/mol
BaseSodium Hydride (NaH), 60% dispersion (1.2 eq)MW: 24.00 g/mol (for pure NaH). The mass used must account for the 60% dispersion.[2]
Methylating AgentMethyl Iodide (MeI) (1.2 eq)MW: 141.94 g/mol ; Density: 2.28 g/mL. Toxic and volatile.
SolventAnhydrous Tetrahydrofuran (THF)Use a sufficient volume to ensure good stirring (e.g., ~0.1 M concentration).
Reaction Temperature0 °CMaintained using an ice-water bath for both additions.
Reaction Time~3.5 hours total30 minutes for deprotonation, 3 hours for methylation post-addition.
Product3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indoleMW: 243.69 g/mol .[6]

3.3 Step-by-Step Procedure

  • Inert Atmosphere Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet. Ensure all glassware is oven or flame-dried before use.

  • Initial Dissolution: To the flask, add 3-(2-chloropyrimidin-4-yl)-1H-indole (1.0 eq) and anhydrous THF. Stir at room temperature until all the solid has dissolved.

  • Deprotonation Step: Cool the solution to 0 °C using an ice-water bath. Cautiously add the 60% sodium hydride dispersion (1.2 eq) in small portions over 10-15 minutes.

    • Expert Insight: Vigorous bubbling (H₂ evolution) will be observed. Portion-wise addition is a critical safety measure to control the rate of gas evolution and prevent a dangerous pressure buildup or excessive frothing.

  • Anion Formation: Allow the greyish suspension to stir at 0 °C for 30 minutes after the NaH addition is complete. This ensures the complete formation of the sodium indolide salt.

  • Methylation Step: While maintaining the temperature at 0 °C, add methyl iodide (1.2 eq) dropwise via a syringe or dropping funnel over 5-10 minutes.

  • Reaction Progression: Stir the reaction mixture at 0 °C for an additional 3 hours.[5]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 EtOAc/Hexane mobile phase). The reaction is complete when the starting material spot is no longer visible by UV light. The product will appear as a new, less polar spot.

3.4 Work-up and Purification

  • Quenching: While the flask is still in the ice bath, very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution.

    • Trustworthiness Check: This step neutralizes any unreacted NaH. A violent reaction can occur if the quenching solution is added too quickly. Ensure gas evolution is controlled.

  • Extraction: Once gas evolution has ceased, dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine. The purpose of these washes is to remove inorganic salts and any water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) to afford the pure N-methylated product.

Product Characterization

Confirming the structural identity and purity of the final compound is a non-negotiable step.

  • ¹H NMR Spectroscopy: The most definitive evidence of successful N-methylation is the disappearance of the broad N-H proton signal (typically >8.0 ppm for the starting material) and the appearance of a sharp singlet corresponding to the new N-CH₃ group, expected around δ 3.8-4.0 ppm . The aromatic protons on the indole and pyrimidine rings will also show characteristic shifts.

  • Mass Spectrometry (MS): Analysis by ESI-MS should show the correct molecular ion peak for the product. For C₁₃H₁₀ClN₃, the expected [M+H]⁺ peak is at m/z 244, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2+H]⁺ at m/z 246).[7]

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will lack the characteristic sharp N-H stretching band that is present in the starting material's spectrum (typically around 3300-3500 cm⁻¹).

Reaction Mechanism

The reaction proceeds in two distinct, sequential steps under SN2 conditions.

Caption: The two-step mechanism of indole N-methylation.

Safety and Handling

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It is corrosive and can cause severe skin and eye irritation.[1][2] Always handle in an inert atmosphere (glovebox or under N₂/Ar). Use appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Methyl Iodide (MeI): A volatile liquid that is toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen. All manipulations must be performed inside a certified chemical fume hood.

  • Waste Disposal: Unreacted sodium hydride must be quenched carefully before disposal. The reaction mixture should be neutralized, and halogenated organic waste must be disposed of according to institutional guidelines.

References

Application Notes: Strategic Synthesis of Osimertinib via 3-(2-Chloropyrimidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Osimertinib (marketed as Tagrisso®) represents a significant advancement in targeted cancer therapy, specifically as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is highly effective against non-small cell lung cancer (NSCLC) harboring both EGFR-sensitizing and T790M resistance mutations.[2][3] The industrial synthesis of this complex molecule is a multi-step process where the selection of key intermediates is paramount for efficiency, yield, and purity. This document provides a detailed technical guide on the application of 3-(2-Chloropyrimidin-4-yl)-1-methylindole (CAS: 1032452-86-0), a critical building block in the convergent synthesis of Osimertinib.[1][4][5] We will explore the underlying chemical principles, provide a detailed experimental protocol for its use, and discuss analytical validation and process optimization.

Introduction: The Central Role of a Key Intermediate

The chemical architecture of Osimertinib consists of a central pyrimidine core linking an indole moiety to a substituted aniline group, which is further functionalized with an acrylamide warhead. This structure is responsible for its potent and irreversible binding to the target EGFR kinase. The synthesis of Osimertinib has been a subject of considerable research, with various routes developed to optimize production.[6][7][8]

A widely adopted and efficient strategy involves the coupling of the indole-pyrimidine scaffold with the functionalized aniline side chain. In this context, this compound serves as the cornerstone electrophile. Its 2-chloro substituent on the pyrimidine ring is the key reactive site, primed for nucleophilic aromatic substitution (SNAr) by an appropriate amine, forming the crucial C-N bond that stitches the molecule's core together. This approach is favored for its high convergence and reliability, making the indole intermediate indispensable for large-scale manufacturing.[4][6]

Physicochemical Properties & Safety Data

Understanding the properties of this key starting material is fundamental to its effective and safe application.

PropertyValueReference
CAS Number 1032452-86-0[1]
Molecular Formula C₁₃H₁₀ClN₃[1][9]
Molecular Weight 243.69 g/mol [1][9]
Appearance Light yellow solid powder[1]
Purity (HPLC) ≥99.0%[1]

Safety & Handling: this compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10][11][12]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[10][11]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat.[10][11][13]

    • Avoid breathing dust; handle as a powder in a contained manner.[11][13]

    • Wash hands thoroughly after handling.[10][11]

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

The Synthetic Blueprint: A Convergent Pathway to Osimertinib

The overall strategy hinges on a key SNAr reaction. The this compound fragment is coupled with a substituted aniline. Subsequent reduction of a nitro group, followed by amidation to install the acrylamide group, completes the synthesis.

G cluster_start Starting Materials cluster_product Final Product A 3-(2-Chloropyrimidin-4-yl) -1-methylindole C Coupled Intermediate (N-Aryl-4-(1-methyl-1H-indol-3-yl) -2-pyrimidinamine) A->C SₙAr Coupling B Substituted Aniline (e.g., 4-fluoro-2-methoxy-5-nitroaniline) B->C D Osimertinib C->D Multi-step Conversion (Reduction, Amidation, etc.)

Caption: High-level convergent synthesis pathway for Osimertinib.

Mechanism of the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The key bond-forming step is the reaction between the electron-deficient pyrimidine ring of the indole intermediate and the nucleophilic aniline derivative. The chlorine atom at the C2 position is activated by the electron-withdrawing nitrogen atoms within the pyrimidine ring, making it an excellent leaving group in an SNAr mechanism.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the C2 carbon of the pyrimidine ring.

  • Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate, known as a Meisenheimer complex, where the negative charge is delocalized across the electron-deficient pyrimidine ring.

  • Rearomatization: The complex collapses, expelling the chloride ion and restoring the aromaticity of the pyrimidine ring, thus forming the desired C-N bond. This step is typically irreversible.

G start Indole-Pyrimidine (Electrophile) + Aniline (Nucleophile) intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate Nucleophilic Attack product Coupled Product + Cl⁻ intermediate->product Elimination of Cl⁻ (Rearomatization)

Caption: Simplified mechanism for the SₙAr coupling reaction.

Detailed Experimental Protocol

This protocol outlines the synthesis of a key precursor to Osimertinib, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, based on procedures adapted from patent literature.[4][6]

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.Amount
This compound1032452-86-0243.691.010.0 g
4-Fluoro-2-methoxy-5-nitroaniline96-96-8186.141.07.64 g
Methanesulfonic Acid (MsOH)75-75-296.111.24.75 g (3.2 mL)
1,4-Dioxane123-91-188.11-170 mL
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.211.6 g (15.6 mL)

Experimental Workflow

G A 1. Charge Reactor Add Indole, Aniline, MsOH, and 1,4-Dioxane B 2. Heat & Stir Heat mixture to 80°C Stir for 5 hours A->B C 3. Base Addition Add DIPEA to the reaction mixture B->C D 4. Cool & Filter Cool to ambient temp. Filter the resulting solids C->D E 5. Wash & Dry Wash solid with solvent Dry under vacuum D->E F 6. Characterize Obtain final product and analyze (HPLC, NMR, MS) E->F

Caption: Step-by-step workflow for the SₙAr coupling reaction.

Step-by-Step Procedure
  • Reactor Setup: To a clean, dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 41.0 mmol), 4-fluoro-2-methoxy-5-nitroaniline (7.64 g, 41.0 mmol), and 1,4-dioxane (170 mL).

  • Acid Addition: With gentle stirring, carefully add methanesulfonic acid (3.2 mL, 49.2 mmol). The acid acts as a catalyst to protonate the pyrimidine ring, further activating it towards nucleophilic attack.

  • Reaction: Heat the reaction mixture to 80°C and maintain stirring at this temperature. Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 5 hours.

  • Work-up: Once the reaction is complete, cool the mixture to ambient temperature. Slowly add DIPEA (15.6 mL, 90.2 mmol) to neutralize the methanesulfonic acid.

  • Isolation: The product will precipitate out of the solution. Collect the solids by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold 1,4-dioxane or another suitable solvent like isopropanol to remove any residual starting materials and soluble impurities.

  • Drying: Dry the resulting solid under vacuum at 50-60°C to a constant weight. The expected yield of the desired product is typically high, often in the range of 85-95%.[6]

Product Characterization and Quality Control

Rigorous analytical testing is essential to confirm the structure and purity of the synthesized intermediate and the final Osimertinib product.

Analysis TechniquePurposeExpected Results for Coupled Intermediate
HPLC Purity assessment and quantification of impurities.[2][14]Purity > 99.0%. Retention time distinct from starting materials.
¹H NMR Structural confirmation.Characteristic peaks for indole, pyrimidine, and aniline protons. Absence of the chloro-pyrimidine starting material peaks.
Mass Spectrometry (MS) Molecular weight confirmation.[M+H]⁺ peak corresponding to the calculated exact mass of the product (C₂₀H₁₆FN₅O₃).
FT-IR Functional group identification.Peaks corresponding to N-H, C=N, Ar-NO₂, and Ar-F bonds.

Troubleshooting and Process Optimization

While the described protocol is robust, challenges can arise. Proactive troubleshooting is key to maintaining high yield and purity.

  • Issue: Incomplete Reaction

    • Cause: Insufficient reaction time, temperature too low, or impure reagents.

    • Solution: Monitor the reaction closely by HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents, especially the aniline, are of high purity and the solvent is anhydrous.

  • Issue: High Impurity Levels

    • Cause: Side reactions due to excessive heat or incorrect stoichiometry. Common impurities can include by-products from degradation or unreacted starting materials.[2]

    • Solution: Maintain strict temperature control. Ensure accurate molar equivalents of reactants. If impurities are present after filtration, recrystallization from a suitable solvent system (e.g., acetonitrile, ethanol) can significantly improve purity.[15]

  • Issue: Low Yield

    • Cause: Poor quality starting materials, moisture in the reaction, or product loss during work-up.

    • Solution: Use high-purity (≥99%) this compound.[1] Run the reaction under an inert nitrogen atmosphere to prevent side reactions with atmospheric moisture. Optimize the washing step during filtration to minimize product dissolution while effectively removing impurities. Some process patents have improved yields by changing the order of addition or using alternative solvents.[16]

Conclusion

This compound is a highly valuable and indispensable intermediate in the modern synthesis of Osimertinib. Its well-defined reactivity at the C2-chloro position allows for a clean and efficient nucleophilic aromatic substitution, forming the core scaffold of the final drug product. The protocol detailed herein provides a reliable and scalable method for researchers and drug development professionals. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and rigorous analytical characterization are essential for successfully leveraging this key building block to produce high-purity Osimertinib.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3-(2-Chloropyrimidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in Targeted Therapy

In the landscape of modern medicinal chemistry, the strategic synthesis of complex heterocyclic scaffolds is paramount. 3-(2-Chloropyrimidin-4-yl)-1-methylindole (CAS 1032452-86-0) has emerged as a cornerstone intermediate, most notably for its critical role in the synthesis of Osimertinib (AZD9291).[1] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has transformed the treatment of non-small cell lung cancer (NSCLC).[2] The indole and pyrimidine motifs are prevalent in a vast array of bioactive molecules, suggesting that this particular scaffold holds significant potential for the development of novel therapeutics beyond its current primary application.[2]

This technical guide provides an in-depth exploration of the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions. We will dissect the underlying principles governing its reactivity and provide detailed, field-proven protocols for its functionalization with a range of common nucleophiles. These application notes are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their synthetic campaigns.

Reactivity Profile and Mechanistic Considerations

The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring. The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, which significantly reduces the electron density at the carbon atoms, particularly at the C2 and C4/C6 positions. This electron deficiency makes the ring susceptible to attack by nucleophiles.

The chlorine atom at the C2 position serves as an excellent leaving group in a nucleophilic aromatic substitution (SNAr) reaction. The reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position, which is bonded to the chlorine. This attack temporarily breaks the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion, yielding the substituted product.

The large indole substituent at the C4 position can sterically hinder the approach of nucleophiles to the C2 position to some extent, but the electronic activation provided by the ring nitrogens generally ensures that the reaction proceeds efficiently under appropriate conditions.

Caption: General mechanism for the SNAr addition-elimination reaction.

Experimental Protocols

The following protocols are representative procedures for the nucleophilic substitution on this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for optimal results, particularly when using strong bases.

Protocol 1: Reaction with Aromatic Amines (e.g., Anilines)

This protocol is exemplified by the crucial step in the synthesis of Osimertinib, where an aniline derivative is coupled with the pyrimidine core.[4]

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Solvent and Reagent Addition: Add a suitable high-boiling polar aprotic solvent such as 2-pentanol, N,N-dimethylacetamide (DMAc), or 1-butanol.[5][6] Add the substituted aniline (1.0 - 1.2 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the aniline.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the base and any inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Reaction with Aliphatic Amines (Primary and Secondary)

Aliphatic amines are generally more nucleophilic than aromatic amines and often react under milder conditions.

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.).

  • Solvent and Reagent Addition: Dissolve or suspend the starting material in a polar solvent such as ethanol, isopropanol, or acetonitrile.[7] Add the aliphatic amine (1.1 - 1.5 eq.) and a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5 - 2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-12 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles, and their corresponding thiolates are even more reactive. These reactions are often rapid and can be performed at room temperature.

Step-by-Step Procedure:

  • Thiolate Generation: In a dry flask under an inert atmosphere, dissolve the thiol (1.1 eq.) in a polar aprotic solvent like DMF or THF. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) to generate the thiolate anion. Stir for 15-30 minutes at room temperature.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the thiolate mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[8]

Protocol 4: Reaction with Alkoxide Nucleophiles

Alcohols require deprotonation with a strong base to form the more nucleophilic alkoxide. Anhydrous conditions are crucial to prevent the base from being quenched by water.

Step-by-Step Procedure:

  • Alkoxide Generation: In a dry flask under an inert atmosphere, add the desired alcohol (as solvent or dissolved in an inert solvent like THF). Add a strong base such as sodium hydride (NaH, 1.1 eq.) or potassium tert-butoxide (KOtBu, 1.1 eq.). Stir at room temperature until gas evolution ceases.

  • Substrate Addition: Add this compound (1.0 eq.) to the freshly prepared alkoxide solution.

  • Reaction: The reaction may proceed at room temperature or require heating to reflux, depending on the steric bulk and reactivity of the alcohol.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of water or saturated aqueous ammonium chloride.

  • Purification: Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by flash column chromatography.

Data Summary and Reaction Parameters

The optimal conditions for SNAr on this compound vary depending on the nucleophile. The following table summarizes typical conditions.

Nucleophile ClassRepresentative NucleophileSolventBaseTemperature (°C)Typical Time (h)Expected Yield
Aromatic Amines4-Fluoro-2-methoxy-5-nitroaniline2-Pentanol / DMAcDIPEA80 - 1206 - 24Good to Excellent
Aliphatic AminesMorpholineEthanol / ACNK₂CO₃ / TEA25 - 802 - 12Excellent
ThiolsThiophenolDMF / THFNaH / K₂CO₃251 - 4Excellent
AlcoholsMethanolMethanol / THFNaH / NaOMe25 - 654 - 16Moderate to Good

Yields are generally moderate to excellent but are highly dependent on the specific substrate and reaction scale.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient temperature. - Weak nucleophile. - Ineffective base. - Poor quality starting material.- Increase reaction temperature. - Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols/alcohols). - Ensure the purity of this compound.
Formation of Side Products - Reaction temperature too high. - Presence of water with strong bases. - Competing reactions (e.g., solvolysis).- Lower the reaction temperature. - Use anhydrous solvents and reagents. - Choose a non-nucleophilic solvent if solvolysis is an issue.
Difficult Purification - Similar polarity of product and starting material. - Persistent impurities from the base.- Optimize chromatography conditions (try different solvent systems). - Perform an aqueous workup to remove water-soluble impurities before chromatography.

Workflow Visualization

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Add this compound to dry flask under inert gas B Add anhydrous solvent A->B C Add base (if required) B->C D Add nucleophile (1.0-1.5 eq) C->D E Stir at specified temperature (e.g., RT to 120°C) D->E F Monitor progress by TLC or LC-MS E->F G Quench reaction and perform aqueous work-up F->G H Extract with organic solvent, wash, and dry G->H I Purify crude product via flash column chromatography H->I

Caption: General experimental workflow for SNAr reactions.

Conclusion

This compound is a highly valuable and reactive intermediate. Its reactivity is primarily characterized by the SNAr displacement of the C2-chloride by a diverse range of nucleophiles, including amines, thiols, and alcohols. This reactivity profile, coupled with its strategic importance in the synthesis of targeted therapies like Osimertinib, makes it an essential tool for drug discovery and development. The protocols and guidelines presented here offer a robust framework for the successful application of this versatile building block in the synthesis of novel and complex molecular architectures.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 3-(2-Chloropyrimidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive analytical characterization of 3-(2-Chloropyrimidin-4-yl)-1-methylindole. This compound is a critical intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in targeted cancer therapy.[1][2] Given its role in pharmaceutical manufacturing, ensuring the identity, purity, and quality of this intermediate is paramount. We present a multi-faceted analytical approach employing chromatographic and spectroscopic techniques, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are structured to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction and Analytical Strategy

This compound is a heterocyclic compound featuring an indole ring system linked to a chloropyrimidine moiety.[3] Its molecular formula is C₁₃H₁₀ClN₃ with a molecular weight of approximately 243.69 g/mol .[4][5] The precise molecular structure and high purity of this intermediate are essential for the successful synthesis of the final active pharmaceutical ingredient (API), Osimertinib.[2]

A robust analytical characterization workflow is therefore not merely a quality control checkpoint but a foundational component of the drug development process. Our strategy integrates multiple orthogonal techniques to build a complete profile of the material, confirming its identity, quantifying its purity, and identifying any potential impurities. This integrated approach, outlined below, ensures a comprehensive understanding of the material's quality.

Analytical_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Core Characterization Techniques cluster_2 Final Quality Verification Sample Bulk Sample (CAS: 1032452-86-0) PhysChem Physical-Chemical ID (Appearance, Solubility) Sample->PhysChem HPLC HPLC / UPLC (Purity & Impurities) PhysChem->HPLC Primary Analysis NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) PhysChem->NMR Definitive Structure FTIR FTIR (Functional Groups) PhysChem->FTIR Functional Groups LCMS LC-MS (Molecular Weight & Isotopic Pattern) HPLC->LCMS Confirm Peaks MP Melting Point (Purity Indicator) HPLC->MP Correlate Purity Report Certificate of Analysis (CoA Generation) HPLC->Report Consolidate Data LCMS->Report Consolidate Data NMR->Report Consolidate Data FTIR->Report Consolidate Data MP->Report Consolidate Data

Figure 1: Overall Analytical Characterization Workflow.

Physicochemical Properties

A preliminary assessment of the compound's physical and chemical properties serves as the first checkpoint.

PropertyValueSource
CAS Number 1032452-86-0[1]
Molecular Formula C₁₃H₁₀ClN₃[5]
Molecular Weight 243.69 g/mol [4]
Appearance Light yellow solid powder[1]
Melting Point ~201°C (with decomposition)[6]
Purity (Typical) ≥99.0% by HPLC[1][2]

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and profiling any related impurities.[3] A reverse-phase method is ideal due to the aromatic and moderately nonpolar nature of the molecule.

Rationale for Method Design
  • Column: A C18 stationary phase provides excellent hydrophobic retention for the indole and pyrimidine rings.

  • Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that provides good peak shape for heterocyclic compounds. A buffer (e.g., ammonium acetate) or acid (e.g., formic acid) is added to control the ionization state of the molecule and any impurities, leading to sharper, more symmetrical peaks.

  • Detector: A UV detector set at a wavelength where the chromophores of the molecule exhibit strong absorbance (typically 254 nm or a wavelength maximum determined by a photodiode array detector) ensures high sensitivity.

Detailed HPLC Protocol

Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

Materials:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 100 mL of diluent to achieve a concentration of 0.1 mg/mL. Sonicate if necessary.

Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • The tailing factor should be ≤ 1.5.

Data Analysis:

  • Calculate the area percent purity using the following formula:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

  • Report any single impurity exceeding 0.10%. Commercial specifications often require the maximum single impurity to be ≤0.5% and total impurities to be ≤1.0%.[1]

Structural Elucidation and Confirmation

While HPLC confirms purity, it does not definitively prove identity. Spectroscopic methods are required for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous molecular weight information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Causality: A key validation step for a chlorine-containing compound is observing the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should show two peaks for the molecular ion: one at [M+H]⁺ and a second, smaller peak at [M+2+H]⁺ with an intensity ratio of approximately 3:1. This observation provides high confidence in the elemental composition.[6]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Prepare Sample (0.1 mg/mL in 50:50 ACN:H₂O) Inject Inject into HPLC (Same method as purity) Prep->Inject Elute Elute Compound from C18 Column Inject->Elute Ionize Ionize with ESI+ (Electrospray Ionization) Elute->Ionize Detect Detect Ions (e.g., TOF or Quadrupole) Ionize->Detect MW Confirm [M+H]⁺ (Expected: ~244.06) Detect->MW Check Mass Isotope Verify Isotopic Pattern ([M+H]⁺ : [M+2+H]⁺ ≈ 3:1) Detect->Isotope Check Ratio Result Identity Confirmed MW->Result Isotope->Result

Figure 2: Detailed Workflow for LC-MS Identity Confirmation.

Protocol: LC-MS Analysis

  • System: HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Method: Use the same method as described in Section 3.2.

  • MS Parameters:

    • Ionization Mode: ESI, Positive

    • Scan Range: m/z 100 - 500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow/Temp: As per instrument recommendation (e.g., 10 L/min, 300°C)

Expected Results:

IonCalculated m/z (C₁₃H₁₁³⁵ClN₃⁺)Calculated m/z (C₁₃H₁₁³⁷ClN₃⁺)Observed m/z
[M+H]⁺244.0641246.0612~244.1, ~246.1

The observed mass spectrum should show a base peak at m/z ~244.1 and a secondary peak at m/z ~246.1 with approximately one-third the intensity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural fingerprint of the molecule by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Protocol: Sample Preparation

  • Weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice as reported in the literature.[6][7]

  • Cap the tube and invert several times to dissolve the sample completely.

¹H NMR Analysis:

  • Rationale: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values correspond to the different types of protons in the molecule. This allows for confirmation of the indole, pyrimidine, and methyl group protons.

  • Expected Data: The proton signals should be consistent with the structure. Note that literature values may vary slightly based on instrument and concentration.

Proton Assignment (Tentative)Chemical Shift (δ, ppm)MultiplicityIntegrationSource
N-CH₃~3.89 - 3.90Singlet (s)3H[6][7]
Indole H (4 protons)~7.30 - 7.95Multiplets (m)4H[6][7]
Pyrimidine H + Indole H~8.35 - 8.53Multiplets (m)3H[6][7]

¹³C NMR Analysis:

  • Rationale: ¹³C NMR confirms the carbon backbone of the molecule. A proton-decoupled spectrum should show 13 distinct signals corresponding to the 13 carbon atoms in the structure, unless there is accidental overlap.

  • Expected Regions:

    • N-CH₃: ~30-35 ppm

    • Aromatic/Heteroaromatic C-H & C-q: ~100-165 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique used to identify the presence of key functional groups.

Protocol:

  • Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing ~1% of the sample.

  • Scan from 4000 to 400 cm⁻¹.

Expected Vibrational Bands:

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C and C=N Stretch (Aromatic)1600 - 1450
C-N Stretch1350 - 1250
C-Cl Stretch800 - 600

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. By integrating HPLC for purity assessment, LC-MS for molecular weight and elemental composition confirmation, NMR for definitive structural elucidation, and FTIR for functional group identification, researchers and quality control professionals can confidently ensure that this critical pharmaceutical intermediate meets the stringent quality standards required for API synthesis. This multi-technique approach provides the robust data package necessary for regulatory compliance and successful drug development.

References

Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 3-(2-Chloropyrimidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 3-(2-Chloropyrimidin-4-yl)-1-methylindole. This compound is a critical intermediate in the synthesis of advanced therapeutic agents, most notably Osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer therapy[1]. Ensuring the purity of this starting material is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with Photodiode Array (PDA) detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness[2][3].

Scientific Principle and Method Rationale

The purity analysis of an API intermediate like this compound requires a method that can separate the main component from potential process-related impurities and degradation products.

  • Analyte Properties: The target molecule, with its indole and chloropyrimidine rings, is a relatively non-polar, aromatic heterocyclic compound[4][5]. Its structure suggests strong retention on a non-polar stationary phase and good UV absorbance due to its conjugated π-electron system[4].

  • Chromatographic Mode Selection: Reverse-phase HPLC (RP-HPLC) is the chosen mode of separation. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase[6][7]. The non-polar nature of this compound promotes hydrophobic interactions with the C18 alkyl chains, allowing for strong retention and effective separation from more polar impurities[8][9]. A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved efficiently within a reasonable runtime[7].

  • Detector Selection: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is utilized instead of a standard single-wavelength UV detector[10]. A PDA detector acquires the entire UV-Vis spectrum (e.g., 190-400 nm) for every point in the chromatogram[11][12]. This capability is indispensable for purity analysis for two primary reasons:

    • Peak Purity Assessment: It allows for the spectral comparison across a single chromatographic peak. If the peak represents a single, pure compound, the normalized spectra taken from the upslope, apex, and downslope will be identical[13][14]. Co-eluting impurities will cause spectral dissimilarities, which can be flagged by the chromatography software[14].

    • Optimal Wavelength Selection: It facilitates the selection of the most sensitive detection wavelength for the analyte while also allowing for the detection of impurities that may have different absorbance maxima.

Materials and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA), (HPLC Grade)

  • Water, HPLC Grade (prepared using a water purification system, e.g., Milli-Q)

Instrumentation

A standard HPLC system equipped with the following modules is required:

  • Quaternary or Binary Solvent Delivery Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) Detector

Chromatographic Conditions and Sample Preparation

Chromatographic Conditions

All quantitative data and system suitability parameters should be determined based on the conditions outlined in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
PDA Detector Wavelength: 280 nm; Spectral Range: 190-400 nm
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Reference Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (approx. 100 µg/mL):

    • Pipette 10.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly. This solution is used for purity calculations.

  • Sample Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with diluent, following the same procedure as for the stock standard.

Method Validation Protocol (per ICH Q2(R1))

The analytical method is validated to demonstrate its suitability for its intended purpose[3][15].

Specificity and Peak Purity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[2][15].

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte and its known impurities.

    • Inject the working standard solution and the sample solution.

    • Record the chromatograms and use the PDA software to perform peak purity analysis on the main peak in both the standard and sample chromatograms. The purity angle should be less than the purity threshold.

    • If available, inject solutions of known related substances to confirm they are resolved from the main peak.

Linearity and Range

Linearity demonstrates that the detector response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Y-interceptShould be close to zero
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value and is assessed using recovery studies.

  • Protocol:

    • Prepare a sample matrix (placebo). If not available, use the sample itself.

    • Spike the sample with the reference standard at three concentration levels: 80%, 100%, and 120% of the working concentration.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery for each level.

ParameterAcceptance Criteria
Mean Recovery98.0% - 102.0%
%RSD for Recovery≤ 2.0%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision[3].

  • Protocol (Repeatability - System Precision):

    • Inject the working standard solution six times.

    • Calculate the Relative Standard Deviation (%RSD) of the peak areas.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability assay on a different day, with a different analyst, and/or on a different instrument.

    • Analyze six preparations of the sample.

    • Calculate the %RSD for the assay results within each set and combine the data from both occasions to assess the overall precision.

ParameterAcceptance Criteria
%RSD (Repeatability)≤ 1.0%
%RSD (Intermediate)≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.

  • Protocol (Based on Calibration Curve): Calculate LOD and LOQ using the following equations:

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze the working standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.

    • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution of critical pairs).

Parameter VariedVariation
Flow Rate (mL/min)0.9 and 1.1
Column Temperature (°C)28 and 32
Mobile Phase B Composition (%)± 2% absolute

System Suitability

Before conducting any analysis, the chromatographic system must pass system suitability tests to ensure it is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 1.5
Theoretical Plates> 2000
%RSD of Peak Area≤ 1.0% (from 6 replicate injections of the standard)

Visualizations

Diagram 1: General Analytical Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Reference Standard Solutions sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Test Solutions prep_sample->sst prep_mobile Prepare Mobile Phases prep_mobile->sst analysis Inject Blank, Standards, and Samples sst->analysis integration Integrate Chromatograms analysis->integration purity_check Perform Peak Purity Analysis (PDA) integration->purity_check quant Calculate Purity / Impurity Profile purity_check->quant report Generate Final Report quant->report

Caption: Workflow for the HPLC purity analysis of this compound.

Diagram 2: Interrelation of ICH Q2(R1) Validation Parameters

Validation_Parameters cluster_core Core Performance Characteristics cluster_limits Limit Tests Root Method Validation (ICH Q2(R1)) Specificity Specificity Peak Purity Resolution Root->Specificity Linearity Linearity Range Correlation (r²) Root->Linearity Accuracy Accuracy Recovery (%) Range Root->Accuracy Precision Precision Repeatability (RSD) Intermediate (RSD) Root->Precision Robustness Robustness Method's resilience to small changes Root->Robustness LOD Limit of Detection (LOD) Linearity->LOD derived from slope & stdev LOQ Limit of Quantitation (LOQ) Linearity->LOQ derived from slope & stdev

References

1H NMR and mass spectrometry data for 3-(2-ChloropyriMidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 3-(2-Chloropyrimidin-4-yl)-1-methylindole using ¹H NMR and Mass Spectrometry

Introduction

This compound (CAS No. 1032452-86-0) is a heterocyclic compound of significant interest in pharmaceutical development. It serves as a key intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in targeted cancer therapy.[1][2] Given its critical role, the unambiguous structural confirmation and purity assessment of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).

This application note provides a detailed guide for the characterization of this compound using two powerful analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). We present optimized protocols for data acquisition and a thorough analysis of the expected spectral data, grounded in established spectroscopic principles. This guide is intended for researchers, analytical scientists, and quality control professionals in the fields of chemical synthesis and drug development.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure is the foundation for spectral interpretation.

  • Molecular Formula: C₁₃H₁₀ClN₃[3][4][5]

  • Molecular Weight: 243.69 g/mol [3][6][7]

  • Structure: The molecule consists of a 1-methylindole core linked at the 3-position to the 4-position of a 2-chloropyrimidine ring.

Caption: Structure of this compound with proton numbering.

Part 1: ¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy is an essential technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and relative number of protons.[8]

¹H NMR Experimental Protocol

This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural assignment.

A. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Transfer the solid into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.

  • Cap the NMR tube and gently vortex or sonicate for 30 seconds to ensure complete dissolution.

B. Data Acquisition

  • Insert the sample into the NMR spectrometer.[9]

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquire the ¹H NMR spectrum using the parameters outlined in the table below. A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

ParameterRecommended ValueRationale
Pulse ProgramStandard 1D ProtonStandard sequence for routine analysis.[10]
SolventCDCl₃Good solubility and minimal interference.
Temperature298 K (25 °C)Standard operating temperature.
Spectral Width16 ppm (-2 to 14 ppm)Encompasses the full range of expected proton chemical shifts.
Acquisition Time~4 secondsEnsures high data point resolution for accurate peak picking.[9]
Relaxation Delay2 secondsAllows for sufficient relaxation of most protons, aiding quantitation.
Pulse Angle45°Provides a good balance between signal intensity and quantitative accuracy for routine scans.[9]
Number of Scans16Sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
Internal StandardTMS (0 ppm)Provides a reference point for the chemical shift scale.[11]
Data Interpretation and Expected ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the known effects of substituent groups on the chemical shifts of indole and pyrimidine rings.[12][13] The electron-withdrawing nature of the pyrimidine ring and the chlorine atom will generally shift adjacent protons downfield (to higher ppm values).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H6'~8.70Doublet (d)J ≈ 5.21HPyrimidine H6' (adjacent to N and C-Cl)
H7~8.45Doublet (d)J ≈ 8.01HIndole H7 (peri to pyrimidine)
H2~7.80Singlet (s)-1HIndole H2
H4~7.65Doublet (d)J ≈ 8.01HIndole H4
H5'~7.45Doublet (d)J ≈ 5.21HPyrimidine H5'
H5 / H6~7.30 - 7.40Multiplet (m)-2HIndole H5 and H6
N-CH₃~3.85Singlet (s)-3HN-Methyl group

Note: Chemical shifts are estimations and may vary slightly based on the specific instrument and experimental conditions.

Justification of Assignments:

  • Pyrimidine Protons (H6', H5'): These protons are in a highly electron-deficient aromatic system. H6' is expected to be the most downfield proton due to its position between two nitrogen atoms. The coupling between H5' and H6' should present as a clean doublet for each.

  • Indole Aromatic Protons (H2, H4, H5, H6, H7):

    • H7: This proton experiences a significant downfield shift due to the steric compression and anisotropic effect of the bulky pyrimidine substituent at the C3 position.

    • H2: The proton at the 2-position of the indole ring typically appears as a singlet and is deshielded by the adjacent nitrogen and the pyrimidine ring.

    • H4, H5, H6: These protons on the benzo portion of the indole ring will appear in the typical aromatic region. H4 and H7 are ortho to the ring junction and often appear further downfield than H5 and H6.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the indole nitrogen is not coupled to any other protons and will therefore appear as a sharp singlet. Its chemical shift is characteristic of N-methyl groups on heteroaromatic systems.[14][15]

Part 2: Mass Spectrometry Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.[16] Electron Ionization (EI) is a suitable method for this volatile and thermally stable molecule.

Mass Spectrometry Experimental Protocol

A. Sample Preparation

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Alternatively, for direct insertion probe analysis, a small amount of the solid sample can be placed in a capillary tube.

B. Data Acquisition (Electron Ionization - EI)

  • Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Set the ion source to Electron Ionization (EI) mode.

  • Acquire the mass spectrum using the parameters below.

ParameterRecommended ValueRationale
Ionization ModeElectron Ionization (EI)Provides a characteristic and reproducible fragmentation pattern.
Ionization Energy70 eVStandard energy to induce fragmentation and create a library-comparable spectrum.
Mass Range (m/z)50 - 350 amuCovers the molecular ion and all expected major fragments.
Source Temperature200 - 250 °CEnsures complete vaporization of the sample without thermal degradation.
Data Interpretation and Expected Mass Spectrum

The mass spectrum will provide two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragment ions.

A. Molecular Ion (M⁺˙)

  • The molecular weight is 243.69. The nominal mass is 243 for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

  • A prominent molecular ion peak (M⁺˙) is expected at m/z 243 .

  • Isotopic Signature: A crucial diagnostic feature will be the M+2 peak at m/z 245 . Due to the natural abundance of the chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the peak at m/z 245 should have an intensity of approximately one-third that of the m/z 243 peak. This signature provides definitive evidence for the presence of one chlorine atom in the molecule.

B. Fragmentation Pathway The molecular ion is unstable and will fragment in predictable ways.[17][18] The bond between the indole and pyrimidine rings is a likely point of cleavage, as are fragmentations within the pyrimidine ring itself.

Fragmentation_Pathway M C₁₃H₁₀ClN₃⁺˙ m/z = 243/245 F1 C₁₃H₁₀N₃⁺ m/z = 208 M->F1 - Cl• F2 C₉H₈N⁺ m/z = 130 M->F2 Cleavage F3 C₄H₂ClN₂⁺ m/z = 113/115 M->F3 Cleavage F4 C₄H₂N₂⁺˙ m/z = 78 F3->F4 - Cl•

Caption: Proposed EI mass spectrometry fragmentation pathway for the title compound.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum

m/z (³⁵Cl)m/z (³⁷Cl)Proposed Fragment IonFormulaNotes
243245[M]⁺˙[C₁₃H₁₀ClN₃]⁺˙Molecular Ion (Base Peak or prominent)
208-[M - Cl]⁺[C₁₃H₁₀N₃]⁺Loss of a chlorine radical
130-[C₉H₈N]⁺[1-methylindole]⁺ fragmentCleavage of the C-C bond between the rings
113115[C₄H₂ClN₂]⁺[2-chloropyrimidine]⁺ fragmentCleavage of the C-C bond between the rings
78-[C₄H₂N₂]⁺˙[pyrimidine]⁺˙ fragmentLoss of Cl from the m/z 113 fragment

Integrated Analytical Workflow

The combination of ¹H NMR and Mass Spectrometry provides complementary data for a comprehensive and confident structural elucidation.

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through the combined application of ¹H NMR spectroscopy and mass spectrometry. The ¹H NMR spectrum provides a detailed fingerprint of the proton environments, confirming the connectivity of the 1-methylindole and 2-chloropyrimidine moieties. Mass spectrometry validates the molecular weight and elemental composition, with the characteristic M⁺˙/(M+2)⁺˙ isotopic pattern for chlorine serving as a definitive marker. The protocols and expected data presented in this note serve as a robust framework for the routine analysis and quality control of this critical pharmaceutical intermediate.

References

Protocol for synthesizing anti-inflammatory agents from 3-(2-ChloropyriMidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Synthesis of Novel Anti-inflammatory Agents from the Privileged 3-(2-Chloropyrimidin-4-yl)-1-methylindole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract: The convergence of indole and pyrimidine moieties into a single molecular framework has yielded numerous compounds with significant therapeutic potential. This document provides a comprehensive guide for the synthesis of novel anti-inflammatory agents utilizing this compound as a versatile starting material. We present detailed, field-proven protocols for derivatization via two powerful cross-coupling strategies: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. The causality behind experimental choices, from ligand selection to reaction conditions, is elucidated to empower researchers with a deep understanding of the underlying chemistry. Furthermore, this guide outlines standard methodologies for the biological evaluation of these synthesized compounds and includes a discussion on structure-activity relationships (SAR) to inform rational drug design.

The Core Scaffold: this compound

The starting material, this compound (CAS 1032452-86-0), is a critical building block in medicinal chemistry, notably as an intermediate in the synthesis of the targeted cancer therapy, Osimertinib.[1][2] Its structure is primed for further chemical modification. The electron-deficient pyrimidine ring, activated by two nitrogen atoms, renders the chlorine atom at the C2 position highly susceptible to displacement. This reactivity is the cornerstone of the synthetic strategies outlined below.

While commercially available, a synthesis protocol for this key intermediate from 1-methylindole and 2,4-dichloropyrimidine is provided for laboratories that wish to prepare it in-house.[3][4]

Protocol 1.1: Synthesis of this compound

This protocol describes a Friedel-Crafts-type reaction to synthesize the core scaffold.

Materials:

  • 2,4-Dichloropyrimidine

  • 1-Methylindole

  • Anhydrous Ferric Chloride (FeCl₃)

  • 1,2-Dimethoxyethane (DME)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • In a three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dichloropyrimidine (1.0 eq) in DME.

  • Cool the solution to 10-15°C using an ice bath.

  • Carefully add anhydrous FeCl₃ (1.1 eq) in portions, ensuring the internal temperature does not exceed 35°C.[5]

  • Once the addition is complete, slowly add 1-methylindole (1.0 eq) dropwise to the reaction mixture.

  • After the addition, warm the mixture to 50°C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 5-10°C.

  • Slowly quench the reaction by adding a 1:2 (v/v) mixture of methanol and water. A precipitate will form.[4]

  • Filter the solid product, wash the filter cake with methanol, and dry under reduced pressure at 50°C.

  • The expected product is a white to light yellow solid.[1][3] Characterize via ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.

Synthetic Pathways for Derivatization

The reactive C2-chloro group is the primary handle for diversification. We will explore two robust palladium-catalyzed cross-coupling reactions.

G Start 1-Methylindole + 2,4-Dichloropyrimidine Intermediate This compound (Core Scaffold) Start->Intermediate Protocol 1.1 (FeCl₃) Product_A C-N Coupled Products (Anti-inflammatory Agents) Intermediate->Product_A Product_B C-C Coupled Products (Potential Anti-inflammatory Agents) Intermediate->Product_B Amine Aromatic/Aliphatic Amines (R-NH₂) Amine->Product_A Boronic Aryl/Heteroaryl Boronic Acids (R-B(OH)₂) Boronic->Product_B Pathway_A Pathway A: Buchwald-Hartwig Amination Pathway_B Pathway B: Suzuki-Miyaura Coupling invis_A invis_B

Caption: Overall synthetic workflow from precursors to diverse anti-inflammatory candidates.

Pathway A: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[6] It is particularly effective for coupling amines with aryl halides that are unreactive towards traditional nucleophilic aromatic substitution.[7] This reaction is catalyzed by a palladium complex, which requires a specific ligand to facilitate the catalytic cycle.[8]

G Pd0 Pd(0)L₂ Complex1 Oxidative Addition Complex Pd0->Complex1 Ar-Cl Complex2 Amine Coordination Complex1->Complex2 R₂NH Complex3 Deprotonation Complex2->Complex3 Base Complex3->Pd0 Reductive Elimination Ar-NR₂ ArCl Ar-Cl R2NH R₂NH Base Base Product Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Scientific Rationale:

  • Catalyst: A palladium(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands are essential. Ligands like Xantphos or Josiphos are used because they promote the crucial, and often rate-limiting, reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst.[8]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine coordinated to the palladium center, forming the palladium-amido complex necessary for reductive elimination.[8]

Protocol 2.1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from the successful synthesis of 4-indolyl-2-arylaminopyrimidine derivatives with demonstrated anti-inflammatory activity.[3]

Materials:

  • This compound (1.0 eq)

  • Substituted amine (e.g., 4-morpholino-3-nitroaniline) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the desired amine, Cs₂CO₃, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]

Pathway B: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron species (like a boronic acid) with an organic halide.[9] This reaction allows for the introduction of various aryl or heteroaryl groups at the C2 position, creating a different class of derivatives for biological screening.[10][11]

Scientific Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for Suzuki couplings involving chloropyrimidines.[11]

  • Base: A base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a flask, combine this compound, the boronic acid, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Bubble an inert gas (N₂ or Ar) through the solution for 15-20 minutes to degas the solvent.

  • Add the Pd(PPh₃)₄ catalyst and heat the mixture to 80-90°C for 6-18 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and add ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the C-C coupled product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: Assessing Anti-inflammatory Activity

The synthesized compounds can be screened for anti-inflammatory properties using a variety of established assays. The primary mechanism for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins (PGs), key mediators of inflammation.[12]

G Membrane Membrane Phospholipids Arachidonic Arachidonic Acid Membrane->Arachidonic PLA₂ COX COX-1 / COX-2 Enzymes Arachidonic->COX PGs Prostaglandins (PGG₂, PGH₂) COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Synthesized Compound (e.g., NSAID) Inhibitor->COX Inhibition

Caption: Inhibition of the Prostaglandin synthesis pathway by COX inhibitors.

Recommended Assays:

  • In Vitro COX Inhibition Assay: A fluorescent or colorimetric assay can be used to determine the IC₅₀ values of the synthesized compounds against both COX-1 and COX-2 isoforms. This helps establish potency and selectivity.

  • In Vivo Carrageenan-Induced Paw Edema Model: This is a standard animal model to assess acute anti-inflammatory activity.[13] The reduction in paw swelling after administration of the test compound compared to a control group indicates efficacy.

Data Summary & Structure-Activity Relationships (SAR)

Systematic modification of the amine or aryl group attached to the core scaffold allows for the exploration of SAR. A study by Li et al. (2022) on 4-indolyl-2-arylaminopyrimidine derivatives provided the following insights for anti-inflammatory activity in an acute lung injury model:[3]

Compound IDR Group (Substituted Aniline)Anti-inflammatory Activity
6a DiethylaminoModerate
6b DibutylaminoHigh (better than 6a)
6c PyrrolidinylHigh
6d PiperidinylModerate

Key SAR Observations: [3]

  • For open-chain aliphatic amines attached to the aniline ring, anti-inflammatory activity increased with the length of the alkyl chain (dibutyl > diethyl).

  • For cyclic aliphatic amines, smaller rings appeared to confer better activity (pyrrolidinyl > piperidinyl).

These initial findings provide a rational basis for designing next-generation compounds with potentially enhanced potency.

Conclusion

The this compound scaffold is a highly valuable and reactive starting material for the synthesis of diverse compound libraries. The detailed protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provided herein offer reliable and versatile pathways to novel indole-pyrimidine hybrids. By combining these robust synthetic methods with systematic biological evaluation, researchers are well-equipped to discover and optimize new and potent anti-inflammatory agents.

References

Application Note: Streamlined Reaction Monitoring for the Synthesis of 3-(2-Chloropyrimidin-4-yl)-1-methylindole Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the in-process monitoring of the synthesis of 3-(2-chloropyrimidin-4-yl)-1-methylindole, a key intermediate in the manufacturing of advanced therapeutic agents like Osimertinib.[1] We detail a robust Thin-Layer Chromatography (TLC) method, designed for researchers, scientists, and drug development professionals, to effectively track the consumption of starting materials and the formation of the desired product. The protocol emphasizes causality in experimental choices, ensuring both scientific integrity and practical applicability in a laboratory setting.

Introduction: The Critical Role of In-Process Monitoring

The synthesis of complex organic molecules, such as this compound, necessitates precise control over reaction parameters to maximize yield and purity.[1] In-process monitoring is not merely a quality control step but an integral part of process optimization. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly sensitive analytical technique for real-time reaction tracking.[2][3] Its simplicity allows for quick assessments of the reaction's progress, enabling timely decisions regarding reaction completion, quenching, or adjustments to reaction conditions.[4]

This guide focuses on a common synthetic route: the Lewis acid-catalyzed reaction between 1-methylindole and 2,4-dichloropyrimidine.[5][6] The principles and protocols detailed herein are, however, adaptable to other synthetic pathways leading to the target compound.

The Principle of TLC-Based Reaction Monitoring

TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an eluent).[3][7] The separation is primarily driven by the polarity of the compounds.[8] More polar compounds interact more strongly with the polar silica gel stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf.[9]

By spotting the reaction mixture alongside the starting materials on a TLC plate, we can visually track the disappearance of the reactant spots and the appearance of a new product spot over time. The "co-spot" lane, where both the starting material and the reaction mixture are applied, is crucial for unambiguously distinguishing the product from the starting material, especially when their Rf values are similar.[4][10]

Materials and Equipment

Reagents and Solvents
  • 1-Methylindole (Starting Material 1, SM1)

  • 2,4-Dichloropyrimidine (Starting Material 2, SM2)

  • This compound (Product, P) - A reference standard is highly recommended.

  • Reaction solvent (e.g., 1,2-dichloroethane or 1,2-dimethoxyethane)[5][6]

  • TLC Eluent: A mixture of Hexane and Ethyl Acetate (starting with a 7:3 v/v ratio is recommended).[11][12]

  • Sample Dilution Solvent: Ethyl Acetate or Dichloromethane

  • TLC Visualization Reagents:

    • UV lamp (254 nm)[13]

    • Iodine chamber (Iodine crystals in a sealed container)[13][14]

    • Potassium permanganate (KMnO₄) stain

    • Ceric ammonium molybdate (CAM) stain[15]

Equipment
  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with caps

  • TLC plates (e.g., Silica Gel 60 F₂₅₄ on aluminum or glass backing)[7]

  • TLC developing chamber with a lid[16]

  • Filter paper[2]

  • Capillary tubes for spotting[17]

  • Pencil

  • Ruler

  • Forceps

  • Heat gun[15]

Experimental Protocol: A Step-by-Step Guide

Preparation of TLC Eluent and Chamber
  • Eluent Preparation: Prepare a 7:3 (v/v) mixture of hexane and ethyl acetate. For example, mix 70 mL of hexane with 30 mL of ethyl acetate. This ratio serves as an excellent starting point; the polarity can be fine-tuned as needed.[11]

  • Chamber Saturation: Pour the prepared eluent into the TLC developing chamber to a depth of approximately 0.5 cm. Ensure the eluent level is below the origin line that will be drawn on the TLC plate.[16]

  • Place a piece of filter paper against the inner wall of the chamber, ensuring it is saturated with the eluent. This facilitates a saturated atmosphere of solvent vapors, which leads to more uniform and reproducible chromatogram development.[2][18]

  • Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes before developing the plate.[18]

Preparation of Samples for Spotting
  • Starting Material Standards: Prepare dilute solutions of 1-methylindole (SM1) and 2,4-dichloropyrimidine (SM2) by dissolving a small amount (1-2 mg) of each in 1 mL of ethyl acetate in separate labeled vials.

  • Reaction Mixture: At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., a drop) of the reaction mixture using a glass capillary and dilute it with approximately 0.5 mL of ethyl acetate in a labeled vial.

TLC Plate Preparation and Spotting
  • Plate Handling: Handle the TLC plate by its edges to avoid contaminating the silica surface.[19]

  • Drawing the Origin: Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is the origin line.[16]

  • Laning: Mark four small, equidistant points on the origin line for spotting. Label them from left to right: "SM1," "SM2," "Co," and "Rxn."

    • Lane 1 (SM1): 1-Methylindole standard

    • Lane 2 (SM2): 2,4-Dichloropyrimidine standard

    • Lane 3 (Co): Co-spot of starting materials and reaction mixture

    • Lane 4 (Rxn): Reaction mixture

  • Spotting: Using separate capillary tubes for each sample, apply a small spot of each solution to its designated point on the origin line. Keep the spots as small and concentrated as possible for better separation.[2] For the "Co" lane, spot the SM1 and SM2 standards first, allow them to dry, and then spot the reaction mixture directly on top.[10]

Diagram 1: TLC Plate Spotting Layout A visual representation of the spotting arrangement for effective reaction monitoring.

TLC_Spotting cluster_plate TLC Plate cluster_lanes Origin Origin Line (Pencil) SM1 SM1 SolventFront Solvent Front (to be marked) SM2 SM2 Co Co-spot Rxn Rxn

Development and Visualization

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the eluent level.[20] Cover the chamber and allow the eluent to ascend the plate via capillary action.[7]

  • Completion: When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[18] Immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualization:

    • UV Light: View the plate under a UV lamp (254 nm).[19] The indole and pyrimidine rings are UV-active and will appear as dark spots against the fluorescent background.[13] Circle the observed spots with a pencil.

    • Iodine Staining: Place the plate in an iodine chamber for a few minutes. Most organic compounds will form temporary yellow-brown complexes with iodine, making them visible.[13][14]

    • Permanganate/CAM Staining (Destructive): If further visualization is needed, dip the plate into a potassium permanganate or CAM staining solution, then gently heat with a heat gun until colored spots appear.[15]

Results and Interpretation

Calculating the Retention Factor (Rf)

The Retention Factor (Rf) is a key parameter for identifying compounds under a given set of TLC conditions.[21] It is a ratio and therefore a unitless value.[9]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [22]

Measure the distances from the origin line to the center of each spot and to the solvent front line.

Monitoring the Reaction Progress

By comparing the lanes at different time points, you can effectively monitor the reaction:

  • t=0: The "Rxn" lane should show spots corresponding to the starting materials, SM1 and SM2.

  • As the reaction progresses: The intensity of the SM1 and SM2 spots in the "Rxn" lane will decrease, while a new spot, corresponding to the product (P), will appear.

  • Reaction Completion: The reaction is considered complete when the limiting reactant spot (typically 1-methylindole in this synthesis) is no longer visible in the "Rxn" lane.

Hypothetical TLC Data

The product, this compound, is generally more polar than 1-methylindole but may have a polarity comparable to or different from 2,4-dichloropyrimidine depending on the eluent system. A well-chosen eluent system should provide clear separation.

CompoundRoleExpected PolarityHypothetical Rf (7:3 Hexane:EtOAc)
1-MethylindoleSM1Less Polar0.65
2,4-DichloropyrimidineSM2Moderately Polar0.50
This compound PMore Polar0.35

Diagram 2: TLC Reaction Monitoring Workflow A flowchart illustrating the decision-making process based on TLC results.

TLC_Workflow Start Start Reaction Take_Aliquot Take Reaction Aliquot Start->Take_Aliquot Spot_TLC Spot TLC Plate (SMs, Co, Rxn) Take_Aliquot->Spot_TLC Develop_TLC Develop & Visualize TLC Spot_TLC->Develop_TLC Analyze_TLC Analyze TLC Plate Develop_TLC->Analyze_TLC Continue_Rxn Continue Reaction Analyze_TLC->Continue_Rxn  Limiting Reactant  Present Workup Quench & Work-up Reaction Analyze_TLC->Workup  Limiting Reactant  Consumed Continue_Rxn->Take_Aliquot  Wait (e.g., 1 hour)

Troubleshooting Common TLC Issues

IssuePossible Cause(s)Suggested Solution(s)
All spots are at the bottom (low Rf) Eluent is not polar enough.Increase the polarity of the eluent by adding more ethyl acetate. Try an 8:2 or 1:1 Hexane:EtOAc ratio.[8]
All spots are at the top (high Rf) Eluent is too polar.Decrease the eluent polarity by adding more hexane. Try a 6:4 or 7:3 Hexane:EtOAc ratio.[8]
Streaky or elongated spots Sample is too concentrated; sample is insoluble in the eluent; acidic/basic compounds.Dilute the sample before spotting.[19] If compounds are basic (amines), add a small amount (0.1-1%) of triethylamine to the eluent.[16]
Poor separation of spots Eluent polarity is not optimal; chamber was not saturated.Try a different solvent system (e.g., dichloromethane/methanol). Ensure the chamber is properly saturated with solvent vapors before development.[20]
No spots are visible Sample is not UV-active; sample concentration is too low.Use a chemical stain (e.g., iodine, permanganate, CAM).[15] Spot a more concentrated sample.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of this compound. The protocol outlined in this application note provides a reliable and efficient method for tracking reaction progress, ensuring optimal reaction times and facilitating the production of a high-purity product. By understanding the principles behind the technique and following the detailed steps, researchers can confidently apply this method to accelerate their process development and drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Column Chromatography for 3-(2-Chloropyrimidin-4-yl)-1-methylindole Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 3-(2-Chloropyrimidin-4-yl)-1-methylindole (CAS: 1032452-86-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key Osimertinib intermediate.[1][2] We will address specific experimental issues, provide scientifically-grounded explanations, and offer actionable protocols to enhance purity and yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography process. Each issue is presented in a question-and-answer format, following a logical diagnostic workflow.

Issue 1: My product, this compound, is not eluting from the silica gel column.

Q: I've loaded my crude reaction mixture, and after running many column volumes of my hexane/ethyl acetate eluent, TLC analysis shows my product is still at the top of the column. What's happening and how do I fix it?

A: This is a classic sign that your mobile phase is not polar enough to displace the compound from the stationary phase. This compound contains nitrogen atoms within its pyrimidine and indole rings, which can engage in hydrogen bonding and polar interactions with the acidic silanol groups of the silica gel. A non-polar eluent like a high-hexane mixture will not effectively compete for these interaction sites.

Recommended Actions:

  • Confirm with TLC: Before making any changes, ensure your TLC analysis is accurate. If the spot remains at the baseline (Rf = 0) in your chosen eluent, a polarity increase is definitely required.

  • Increase Mobile Phase Polarity: The most direct solution is to introduce a more polar solvent. Several reported purifications for this compound use a gradient of methanol (MeOH) in dichloromethane (DCM or CH₂Cl₂).[3][4][5]

    • Start with pure DCM and gradually increase the percentage of MeOH (e.g., 0.5%, 1%, 2%, etc.). This gradient elution ensures that less polar impurities elute first, followed by your target compound.

  • Solvent System Check: Double-check the solvent bottles you used. A common mistake is accidentally using a less polar solvent than intended.[6]

Issue 2: The separation between my product and an impurity is very poor.

Q: My TLC plate shows two spots with very close Rf values (e.g., 0.30 and 0.35). My column fractions are all mixed. How can I improve the resolution?

A: Poor resolution between compounds with similar polarities is a frequent challenge. The goal is to amplify the small differences in their physicochemical properties to achieve separation.

Recommended Actions:

  • Optimize the Solvent System: This is the most critical step.

    • Reduce Polarity: A less polar mobile phase will cause all compounds to move slower, increasing their interaction time with the silica and often enhancing separation. Try reducing the percentage of the polar component (e.g., ethyl acetate or methanol) in your eluent. The goal is to get the Rf of your target compound down to the 0.2-0.3 range on the TLC plate, as this often provides the best separation.[7]

    • Try Different Solvents: If adjusting polarity isn't enough, change the solvent system entirely. The selectivity of the separation can be altered by using solvents with different properties. For example, if you are using a hexane/ethyl acetate system, switching to a dichloromethane/methanol system introduces different intermolecular forces (dipole-dipole vs. hydrogen bonding) which may differentiate the compounds more effectively.[8]

  • Improve Column Packing and Loading:

    • A poorly packed column with channels or cracks will lead to band broadening and mixed fractions. Ensure your silica slurry is homogeneous and well-settled.

    • If your crude material is not very soluble in the starting eluent, consider "dry loading". Dissolve your sample in a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[9] This prevents the strong solvent from disrupting the separation at the start.

  • Adjust Column Dimensions: Use a longer, narrower column. This increases the path length and the number of theoretical plates, providing more opportunities for the compounds to separate.

Below is a workflow to guide you through troubleshooting poor separation.

troubleshooting_flowchart start Problem: Poor Separation (Mixed Fractions) check_tlc Analyze TLC Plate start->check_tlc rf_check Are Rf values very close (<0.1)? check_tlc->rf_check streaking_check Is there streaking or tailing? check_tlc->streaking_check optimize_solvent Solution: Optimize Mobile Phase (e.g., lower polarity, change solvent) rf_check->optimize_solvent Yes dry_load Solution: Dry-load the sample streaking_check->dry_load Yes, streaking from loading point add_modifier Solution: Add a modifier (e.g., 0.1% TEA) to mobile phase streaking_check->add_modifier Yes, tailing (basic compound) change_stationary Solution: Consider neutral alumina if degradation is suspected streaking_check->change_stationary No, but suspect decomposition

Caption: Troubleshooting workflow for poor column chromatography separation.

Issue 3: I suspect my compound is decomposing on the silica column.

Q: I'm getting a low yield, and the TLC of my collected fractions shows multiple new, faint spots that weren't in the crude mixture. What should I do?

A: Compound degradation on silica is possible, especially for molecules sensitive to acid, as standard silica gel is acidic (pH ~4-5). The pyrimidine and indole rings could potentially be susceptible under certain conditions.

Recommended Actions:

  • Test for Stability: Perform a simple stability test. Dissolve a small amount of your crude product in your chosen eluent, add a scoop of silica gel, and stir the slurry at room temperature for a few hours. Monitor the mixture by TLC every 30 minutes. If new spots appear over time, your compound is unstable on silica.[6]

  • Deactivate the Silica: You can neutralize the silica gel. This is often done by adding a small amount of a basic modifier, like triethylamine (TEA) or pyridine (~0.1-1%), to your mobile phase. This will neutralize the acidic sites and can prevent degradation.[7][10]

  • Switch Stationary Phase: If degradation is severe, switch to a neutral stationary phase like alumina. You will need to re-optimize your solvent system for alumina, as its separation characteristics are different from silica.[7]

  • Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography (applying pressure to increase flow rate) rather than traditional gravity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for purifying this compound?

A1:

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm particle size) is the most common and appropriate choice for this compound. Its polarity is well-suited for separating the target molecule from typical reaction byproducts.

  • Mobile Phase: Based on documented procedures, a gradient elution system is highly effective.[3][5] A typical starting point is dichloromethane (DCM) and methanol (MeOH) . You would begin with 100% DCM and gradually increase the percentage of MeOH. An alternative system, common in organic synthesis, is hexane and ethyl acetate (EtOAc) . The optimal ratio must be determined by TLC, aiming for an Rf value of 0.2-0.4 for the product.[7]

Mobile Phase SystemPolarityTypical Use Case
Hexane / Ethyl AcetateLow to MediumGood for separating non-polar to moderately polar impurities.
Dichloromethane / MethanolMedium to HighVery effective for eluting polar compounds like the target molecule.[3][4][5]
Dichloromethane (DCM)Low-MediumCan be used as the initial solvent in a gradient system to wash out very non-polar impurities.[5]

Q2: How do I properly prepare and run the column for this purification?

A2: Following a systematic protocol is key to a successful and reproducible purification.

Experimental Protocol: Flash Column Chromatography Purification

  • TLC Optimization:

    • Dissolve a small sample of your crude mixture in DCM or acetone.

    • Develop several TLC plates using different solvent ratios (e.g., 9:1 Hexane:EtOAc, 98:2 DCM:MeOH).

    • The ideal system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing (Wet Slurry Method):

    • Choose an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

    • In a separate beaker, mix the required amount of silica gel with your initial, least polar eluent (e.g., 100% Hexane or 100% DCM) to form a smooth slurry.

    • Pour the slurry into the column. Use additional eluent to rinse the beaker and wash any silica from the column walls.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the sand, ensuring the silica bed does not run dry.

  • Sample Loading:

    • Dissolve your crude product (the light yellow solid) in the minimum amount of DCM.[1]

    • Using a pipette, carefully add the dissolved sample to the top of the silica bed.

    • Drain the solvent until it is level with the silica surface.

    • Carefully add a small amount of fresh eluent, drain again, and repeat twice to ensure the entire sample is loaded onto the silica in a narrow band.[9]

    • Carefully add a protective layer of sand on top of the silica bed.

  • Elution and Fraction Collection:

    • Fill the column with your starting eluent.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • If using a gradient, gradually increase the polarity of your eluent according to your optimization (e.g., start with 100% DCM, then move to 99:1 DCM:MeOH, then 98:2, etc.).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Q3: My purified compound still shows a single impurity by HPLC. Is column chromatography sufficient?

A3: While column chromatography is excellent for removing bulk or significantly different impurities, it may not be able to separate compounds with very similar structures or polarities (e.g., regioisomers or certain analogues). High-Performance Liquid Chromatography (HPLC) is a much higher-resolution technique.[11] If your product purity must be ≥99.0% for pharmaceutical applications, a final purification step might be necessary.[1]

Possible Next Steps:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., acetonitrile, methanol/water, or ethyl acetate/hexane) can be a highly effective method for removing small amounts of impurities.[4][12]

  • Preparative HPLC: For the highest purity, preparative HPLC using a C18 (reverse-phase) column is the gold standard, though it is more resource-intensive.[13]

References

Technical Support Center: A Researcher's Guide to Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing the indole nucleus. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why side reactions occur and how to mitigate them through rational experimental design. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges encountered in the laboratory.

Section 1: The Fischer Indole Synthesis: The Workhorse and Its Quirks

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for preparing substituted indoles.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. While versatile, this reaction is notoriously sensitive to substrate electronics and reaction conditions, often leading to a variety of side products.

Troubleshooting Guide: Fischer Indole Synthesis

Problem 1: Low or No Yield of the Desired Indole Product.

  • Question: I am not getting my expected indole, or the yield is very low. What are the common causes?

  • Answer: Low yields in Fischer indole synthesis often trace back to a few key issues: decomposition of starting materials, failure of the key[2][2]-sigmatropic rearrangement, or competing side reactions.[3] A primary culprit is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This is particularly problematic when electron-donating groups are present on the arylhydrazine or the carbonyl component, as they can over-stabilize the intermediates that lead to cleavage rather than cyclization.[2][3]

    • Causality: The reaction hinges on the acid-catalyzed[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine. However, if the N-N bond is sufficiently weakened by electronic effects, it can cleave to form an aniline and an iminium cation, which will then lead to various non-indole byproducts.[2]

    • Troubleshooting Protocol:

      • Evaluate Your Substrates: If your arylhydrazine has strong electron-donating groups (e.g., -OMe, -NMe2), the N-N bond is more labile. Consider using a milder Lewis acid catalyst (e.g., ZnCl2) instead of strong Brønsted acids (e.g., H2SO4, PPA).[1]

      • Optimize the Acid Catalyst: The choice and concentration of the acid are critical.[4] For sensitive substrates, a milder acid like acetic acid or p-toluenesulfonic acid may be preferable. Conversely, some reactions require a strong acid like polyphosphoric acid (PPA) to drive the cyclization. An empirical screen of different acids is often necessary.

      • Control the Temperature: While the Fischer synthesis often requires heat, excessive temperatures can promote decomposition and side reactions.[4] Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.

      • Ensure Anhydrous Conditions: Water can interfere with the acid catalyst and hydrolyze key intermediates.[4] Ensure your solvent and reagents are dry.

Problem 2: Formation of an Unexpected Regioisomer with an Unsymmetrical Ketone.

  • Question: I used an unsymmetrical ketone (e.g., 2-butanone) and obtained a mixture of two indole isomers, or the major product was not the one I expected. How can I control the regioselectivity?

  • Answer: This is a classic challenge in the Fischer indole synthesis. The reaction proceeds through an enamine (or ene-hydrazine) intermediate, and an unsymmetrical ketone can form two different enamines, leading to two possible indole regioisomers.[5] The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and the acidity of the catalyst.

    • Causality & Control: The direction of enamine formation dictates the final product. Generally, the thermodynamically more stable, more substituted enamine is favored under equilibrium conditions (stronger acids, longer reaction times), leading to the indole with a substituent at the 2-position. Conversely, the kinetically favored, less substituted enamine is formed faster and may be favored with weaker acids or milder conditions, yielding the 3-substituted indole.

    • Troubleshooting Protocol & Data Insights:

      • Modulate Acid Strength: The strength of the acid catalyst is a key determinant of the product ratio. Weaker acids tend to favor the formation of the less substituted indole, while stronger acids favor the more substituted isomer.

      • Steric Factors: If one side of the ketone is significantly more sterically hindered, the enamine will preferentially form on the less hindered side.

      • Computational Prediction: In complex cases, computational studies can help predict the favored regioisomer by comparing the energies of the transition states leading to the different products.[5]

Problem 3: My Purified Indole Discolors Over Time.

  • Question: My indole was a clean, white solid after purification, but it has turned pink or brown upon storage. What is happening and how can I prevent it?

  • Answer: Indoles, particularly those with electron-rich substituents, are susceptible to air oxidation.[5] This discoloration is a common sign of degradation.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Store the purified indole under an inert atmosphere, such as nitrogen or argon.

      • Protect from Light: Use an amber vial or wrap the container in aluminum foil to protect the compound from light, which can accelerate oxidation.

      • Refrigerate or Freeze: Storing the indole at low temperatures will slow the rate of degradation.[5]

Fischer Indole Synthesis Workflow

Fischer Indole Synthesis Workflow cluster_prep Preparation cluster_reaction Indolization cluster_workup Workup & Purification Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone (often in situ) Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Cyclization Cyclization & Aromatization Hydrazone->Cyclization Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Cyclization Heat Heat Heat->Cyclization Quench Quench (e.g., ice-water) Cyclization->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify Product Purified Indole Purify->Product

Caption: A typical workflow for the Fischer indole synthesis.

FAQs: Fischer Indole Synthesis
  • Q1: Can I synthesize the parent, unsubstituted indole using the Fischer method?

    • A1: The direct synthesis of indole using acetaldehyde is generally unsuccessful because acetaldehyde is prone to self-condensation and polymerization under acidic conditions.[6] A common workaround is to use pyruvic acid to form indole-2-carboxylic acid, which can then be decarboxylated by heating to yield indole.

  • Q2: What are the main impurities I should look for during purification?

    • A2: Common impurities include unreacted arylhydrazine and carbonyl starting materials, regioisomeric indole products if an unsymmetrical ketone was used, and byproducts from N-N bond cleavage, such as anilines.[5][7] Polymerized material may also be present, often appearing as baseline streaking on a TLC plate.[5]

  • Q3: How can I best purify my crude indole product?

    • A3: A typical workup involves quenching the reaction, followed by an extractive workup. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities like unreacted hydrazine.[5] Subsequent purification is most commonly achieved by flash column chromatography on silica gel. For indoles that are sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-flushing the column with an eluent containing a small amount of a tertiary amine (e.g., 1% triethylamine), or by using a different stationary phase like alumina.[5]

Section 2: Alternative Indole Syntheses and Their Challenges

While the Fischer synthesis is prevalent, other methods are crucial for accessing different substitution patterns. However, each comes with its own set of potential side reactions and optimization challenges.

The Madelung Synthesis

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[8]

  • Problem: The classical Madelung synthesis requires extremely harsh conditions (200-400 °C with strong bases like sodium ethoxide or sodamide), leading to low yields and decomposition of sensitive substrates.[3]

  • Causality: The high temperature is necessary to deprotonate the relatively non-acidic benzylic methyl group to initiate the cyclization. These conditions are incompatible with many functional groups.

  • Troubleshooting & Modern Alternatives:

    • Madelung-Houlihan Variation: The use of strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in ethereal solvents like THF can dramatically lower the required reaction temperature, often to the range of -20 to 25 °C.[3]

    • Electron-Withdrawing Groups: Placing an electron-withdrawing group on the N-acyl portion or the aromatic ring can increase the acidity of the benzylic protons, facilitating deprotonation and allowing for milder reaction conditions.[9][10]

    • Quantitative Comparison of Bases: The choice of base is critical. Potassium bases (e.g., potassium t-butoxide) are often more effective than their sodium counterparts in the classical Madelung synthesis.[9] Modern protocols have demonstrated high yields (up to 90%) using systems like LiN(SiMe3)2/CsF at more moderate temperatures (110 °C).[11]

The Bischler-Möhlau Synthesis

This synthesis produces 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline.[12]

  • Problem: The reaction is notorious for requiring harsh conditions, which can lead to low yields and the formation of numerous byproducts due to polymerization and rearrangements.[12]

  • Causality: The classical conditions often involve heating the reactants at high temperatures, sometimes without a solvent other than the excess aniline, which also acts as a base to neutralize the HBr formed. These conditions can promote a multitude of side reactions.

  • Troubleshooting & Modern Alternatives:

    • Microwave Irradiation: The use of microwave heating has been shown to significantly improve the outcome of the Bischler-Möhlau synthesis, often leading to cleaner reactions and better yields in shorter reaction times.[13]

    • Milder Catalysts: The addition of catalysts like lithium bromide has been reported to facilitate the reaction under milder conditions.[13]

The Reissert Synthesis

The Reissert synthesis is a multi-step route that begins with the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to afford the indole.[2]

  • Problem: A significant side reaction during the reductive cyclization step can lead to the formation of quinolone derivatives instead of the desired indole.[14]

  • Causality: The formation of quinolones is particularly prevalent under certain reduction conditions, such as catalytic hydrogenation with PtO2.[14] The precise mechanism can vary, but it represents an alternative cyclization pathway for the intermediate amino-phenylpyruvate.

  • Troubleshooting Protocol:

    • Choice of Reducing Agent: The choice of reducing agent is critical to favor the indole pathway. Zinc dust in acetic acid is a classic and often reliable choice for the reductive cyclization.[2] Other reagents like iron in acetic acid or sodium dithionite have also been successfully employed.[14]

    • Monitor Reduction Conditions: Carefully control the reaction conditions during the reduction step. Avoid overly aggressive hydrogenation catalysts if quinolone formation is observed.

Modern Palladium-Catalyzed Syntheses (e.g., Larock)

The Larock indole synthesis is a powerful method that involves the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne.[15]

  • Problem: While generally high-yielding and versatile, the reaction can be sensitive to the specific reaction conditions, and side product formation can occur.

  • Causality: The catalytic cycle is complex, involving oxidative addition, alkyne insertion, and reductive elimination. Deviations from the desired pathway can lead to byproducts. For example, the presence of more than one equivalent of a chloride additive (like LiCl), which is often used to facilitate the reaction, can retard the reaction rate and increase the formation of side products.[16]

  • Troubleshooting Protocol:

    • Ligand and Catalyst Screening: The choice of palladium catalyst and phosphine ligand is crucial. For less reactive o-bromoanilines, bulky, electron-rich ligands like P(tBu)3 can be effective.[17]

    • Control of Additives: Carefully control the stoichiometry of additives like LiCl.

    • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. N-methyl-2-pyrrolidone (NMP) has been found to be effective for challenging substrates like o-chloroanilines.[15]

Logical Flow for Minimizing Side Reactions

Minimizing Side Reactions cluster_conditions Condition Optimization Start Identify Major Side Product (TLC, LC-MS, NMR) Analysis Analyze Mechanism of Side Product Formation Start->Analysis Substrate Modify Substrate (e.g., add EWG for Madelung) Analysis->Substrate Substrate-driven side reaction Conditions Adjust Reaction Conditions Analysis->Conditions Condition-driven side reaction Purification Optimize Purification Strategy Substrate->Purification Catalyst Change Catalyst/Acid/Base (e.g., Lewis vs. Brønsted) Conditions->Catalyst Temp Lower Temperature Conditions->Temp Solvent Change Solvent Conditions->Solvent Time Optimize Reaction Time Conditions->Time Catalyst->Purification Temp->Purification Solvent->Purification Time->Purification

Caption: A systematic approach to troubleshooting and minimizing side reactions.

References

Optimal storage and handling conditions for 3-(2-ChloropyriMidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Chloropyrimidin-4-yl)-1-methylindole (CAS: 1032452-86-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this critical chemical intermediate in your experiments. As a key building block in the synthesis of targeted therapies like Osimertinib, maintaining its integrity is paramount for reproducible and successful research outcomes.[1][2] This document provides in-depth, experience-driven advice and troubleshooting protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What is the recommended long-term storage temperature for this compound?

For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[3][4] Some suppliers also recommend storage under an inert gas atmosphere, such as nitrogen or argon, to minimize degradation from atmospheric components.[4][5] Always ensure the container is tightly sealed to prevent moisture ingress.[6][7]

Q2: Can I store the compound at room temperature for short periods?

While refrigerated storage is optimal, the compound is generally stable under ambient conditions for short durations, such as during shipping or routine experimental handling.[5][8] However, prolonged exposure to room temperature, especially in a humid environment, should be avoided to prevent potential degradation.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.[5] For biological assays, creating a concentrated stock solution in a high-purity, anhydrous solvent like DMSO is a common practice.

Q4: Is this compound sensitive to light?

While the safety data sheets do not specifically mention light sensitivity as a primary concern, it is good laboratory practice to store all chemical intermediates, including this one, in amber vials or in a dark location to minimize the risk of photochemical degradation.

Q5: What are the main safety hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[6][7][9]

Q6: What personal protective equipment (PPE) should I use when handling this compound?

Always handle this compound in a well-ventilated area or a chemical fume hood.[6][10] Essential PPE includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat[6][7]

For procedures that may generate dust, a particle respirator may be necessary.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or Incomplete Dissolution

You are attempting to prepare a stock solution, but the compound is not fully dissolving or is precipitating out of solution.

Possible Causes and Solutions:

  • Solvent Purity: The presence of water in your solvent can significantly reduce the solubility of organic compounds.

    • Solution: Use a new, sealed bottle of anhydrous-grade solvent.

  • Concentration Exceeds Solubility Limit: You may be trying to prepare a solution that is too concentrated for the chosen solvent.

    • Solution: Try preparing a more dilute solution. If a high concentration is necessary, you may need to gently warm the solution or explore alternative solvents. However, be cautious with heating, as it can accelerate degradation.

  • Compound Degradation: If the compound has been stored improperly, it may have degraded into less soluble byproducts.

    • Solution: If you suspect degradation, it is best to use a fresh, unopened vial of the compound.

Workflow for Troubleshooting Solubility Issues

start Compound not dissolving check_solvent Check solvent purity (use anhydrous grade) start->check_solvent is_pure Is solvent pure? check_solvent->is_pure use_new_solvent Use fresh, anhydrous solvent is_pure->use_new_solvent No check_concentration Check concentration is_pure->check_concentration Yes use_new_solvent->check_concentration is_too_high Is concentration too high? check_concentration->is_too_high dilute Prepare a more dilute solution is_too_high->dilute Yes gentle_warming Consider gentle warming (monitor for degradation) is_too_high->gentle_warming No, but need high conc. success Successful dissolution dilute->success check_degradation Suspect compound degradation? gentle_warming->check_degradation Still not dissolving gentle_warming->success use_fresh Use a fresh vial of the compound check_degradation->use_fresh Yes use_fresh->success

Caption: Troubleshooting workflow for solubility issues.

Issue 2: Experimental Results are Inconsistent or Suggest Compound Inactivity

You are performing an assay where this compound is a reactant, but you observe low yield or no reaction.

Possible Causes and Solutions:

  • Compound Degradation: The reactive chloropyrimidine moiety is susceptible to nucleophilic substitution, and the compound can be sensitive to strong bases or acids.[5] Improper storage or handling can lead to degradation.

    • Solution: Confirm the purity of your compound using an analytical technique like HPLC. Prepare fresh solutions for your experiments from a new vial if degradation is suspected.

  • Incompatible Reagents: The compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10]

    • Solution: Review your experimental protocol to ensure that no incompatible reagents are being used. If necessary, modify the synthetic route or reaction conditions to avoid these incompatibilities.

  • Moisture Contamination: The compound is sensitive to moisture.[1][10] Water can hydrolyze the chloro group on the pyrimidine ring, rendering the compound inactive for its intended reaction.

    • Solution: Ensure all glassware is thoroughly dried and that reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. Use anhydrous solvents.

Summary of Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)[3][4]To minimize thermal degradation and maintain long-term stability.
Atmosphere Tightly sealed container; consider inert gas (Ar, N₂)[4][5][6][7]To prevent oxidation and reaction with atmospheric moisture.
Light Exposure Store in a dark place or in an amber vialTo prevent potential photochemical degradation.
Recommended Solvents Dimethyl sulfoxide (DMSO), Acetonitrile[5]These are common organic solvents in which the compound has good solubility.
Incompatibilities Strong bases, strong acids, acid chlorides, acid anhydrides, oxidizing agents[5][10]To avoid unintended chemical reactions and degradation of the compound.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for the accurate preparation of a stock solution for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Sterile, disposable syringe and needle (for piercing a septum, if used)

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid. This should take approximately 15-20 minutes.

  • Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM solution, you would need 2.437 mg (Molecular Weight: 243.69 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C for long-term use. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Logical Relationship Diagram: From Storage to Experiment

storage Long-term Storage (2-8°C, Inert Gas) equilibration Equilibrate to Room Temp. storage->equilibration weighing Weighing equilibration->weighing dissolution Dissolution (Anhydrous Solvent) weighing->dissolution stock_storage Stock Solution Storage (-20°C or -80°C) dissolution->stock_storage experiment Experimental Use stock_storage->experiment

Caption: Workflow from compound storage to experimental use.

References

How to avoid impurities in 3-(2-ChloropyriMidin-4-yl)-1-methylindole production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-(2-Chloropyrimidin-4-yl)-1-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols to achieve high purity and yield, minimizing common impurities that can arise during production.

Introduction

This compound (CAS: 1032452-86-0) is a critical intermediate in the synthesis of advanced therapeutic agents, most notably as a key building block for Osimertinib (AZD9291), a third-generation EGFR inhibitor for cancer therapy[1][2]. The stringent purity requirements for pharmaceutical intermediates mean that controlling and minimizing impurities is not just a matter of yield, but a critical aspect of drug safety and efficacy[1][3][4]. This guide addresses common challenges in its synthesis and provides scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two predominant synthetic strategies, each with its own set of advantages and potential pitfalls.

  • Direct Friedel-Crafts C-H Activation (Route A): This is a one-step process involving the direct coupling of 1-methylindole with 2,4-dichloropyrimidine using a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum trichloride (AlCl₃)[5][6].

  • Two-Step N-Alkylation (Route B): This route first involves the synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole, typically via a Grignard reaction with indole, followed by N-methylation of the indole nitrogen using an alkylating agent like methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH)[5][7]. An alternative methylation method involves reductive amination with formaldehyde and a palladium catalyst[6][8].

The choice of route often depends on factors like scale, available equipment, and the desired final purity profile.

Q2: Why is controlling the purity of this specific intermediate so important?

As a key intermediate for Osimertinib, the purity of this compound directly impacts the quality of the final Active Pharmaceutical Ingredient (API)[1]. Impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired, structurally related compounds that are difficult to remove and may have different pharmacological or toxicological profiles[3][9]. Regulatory agencies have strict guidelines on impurity levels in APIs, making early-stage impurity control essential[10][11].

Troubleshooting Guide: Impurity Control

This section addresses specific issues you may encounter during synthesis and purification.

Issue 1: Low Purity in Direct Friedel-Crafts Synthesis (Route A)

Q: My final product from the Friedel-Crafts reaction is showing multiple spots on TLC and a low purity by HPLC. What are the likely impurities and how can I prevent them?

The Friedel-Crafts reaction, while direct, can be prone to several side reactions if not properly controlled. The most common impurities are unreacted starting materials, regioisomers, and hydrolysis products.

Causality & Prevention:

  • Unreacted Starting Materials: The most common impurities are residual 1-methylindole and 2,4-dichloropyrimidine.

    • Why it happens: Incomplete reaction due to insufficient catalyst activity, poor mixing, or non-optimal temperature. The Lewis acid can be deactivated by atmospheric moisture.

    • Solution: Use anhydrous Lewis acids (FeCl₃ or AlCl₃) and solvents (like 1,2-dimethoxyethane or 1,2-dichloroethane)[5][6]. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Monitor the reaction to completion using TLC or HPLC before quenching[5].

  • Regioisomeric Impurities: While the C3 position of indole is the most nucleophilic and highly favored, minor substitution at other positions (e.g., C2) can occur under harsh conditions.

    • Why it happens: High reaction temperatures can overcome the kinetic preference for C3 substitution, leading to thermodynamically more stable but undesired isomers.

    • Solution: Maintain strict temperature control. The addition of the Lewis acid is highly exothermic. It is critical to add it in portions to a cooled solution (e.g., 10-15°C) and ensure the reaction temperature does not exceed a set point (e.g., 35°C during addition, 50-60°C for the reaction duration)[5][6].

  • Hydrolysis Product (2-hydroxy-4-(1-methylindol-3-yl)pyrimidine): The chlorine at the C2 position of the pyrimidine ring is susceptible to nucleophilic substitution by water.

    • Why it happens: Presence of water during the reaction or, more commonly, during the aqueous workup.

    • Solution: Use anhydrous conditions throughout the reaction. During workup, minimize the contact time with water and consider using a buffered or slightly acidic aqueous quench to suppress hydrolysis.

Experimental Protocol: Optimized Friedel-Crafts Reaction
  • To a dry, inerted reactor, add 2,4-dichloropyrimidine (1.0 eq) and anhydrous 1,2-dimethoxyethane. Stir until fully dissolved.

  • Cool the mixture to 10-15°C.

  • Add anhydrous ferric chloride (FeCl₃) (1.1 eq) in portions, ensuring the internal temperature does not rise above 35°C[5]. Stir for 15 minutes after the final addition.

  • Slowly add 1-methylindole (1.0 eq) dropwise.

  • After the addition is complete, slowly warm the mixture to 50°C and maintain for 12-16 hours, monitoring by TLC/HPLC until the starting material is consumed[2][5].

  • Cool the reaction to 5-10°C and quench by slowly adding a mixture of methanol and water[5].

  • Filter the resulting precipitate, wash with methanol, and dry under vacuum.

Issue 2: Incomplete N-Methylation and Side Products (Route B)

Q: I am using the two-step N-methylation route. My final product is contaminated with the unmethylated precursor, 3-(2-chloropyrimidin-4-yl)-1H-indole. How can I drive the reaction to completion?

Incomplete methylation is a common issue, often stemming from base strength, moisture, or insufficient methylating agent.

Causality & Prevention:

  • Unreacted 3-(2-chloropyrimidin-4-yl)-1H-indole: This is the most prevalent impurity in this route.

    • Why it happens: The acidity of the indole N-H is moderate. Incomplete deprotonation by the base (NaH) will leave starting material unreacted. NaH is also extremely sensitive to moisture.

    • Solution:

      • Base Quality: Use a fresh, high-quality dispersion of NaH. Mineral oil dispersions are common; ensure you account for the oil content in your molar calculations[5][6].

      • Anhydrous Conditions: Use anhydrous THF as the solvent and maintain a strict inert atmosphere.

      • Stoichiometry: Use a slight excess of both NaH (e.g., 1.2 eq) and methyl iodide (e.g., 1.2 eq) to ensure complete conversion[5].

      • Temperature: Perform the deprotonation at 0°C to control the reaction, followed by the addition of methyl iodide at the same temperature[5][6].

  • Impurity from Reductive Amination: If using the formaldehyde/Pd-C method, unreacted starting material can also be an issue.

    • Why it happens: Catalyst deactivation or insufficient hydrogen pressure.

    • Solution: Use a high-quality 10% Pd/C catalyst. Ensure the reaction vessel is properly pressurized with hydrogen (e.g., 0.2 MPa) and run for sufficient time (e.g., 3 hours)[8].

Workflow Diagram: Synthesis & Key Control Points

G cluster_A Route A: Direct Friedel-Crafts cluster_B Route B: Two-Step N-Alkylation A_start1 1-Methylindole + 2,4-Dichloropyrimidine A_react Reaction: FeCl3 or AlCl3 Anhydrous Solvent A_start1->A_react A_control Critical Control: - Anhydrous Conditions - Temperature < 35°C (add) - Temperature ~50°C (react) A_react->A_control Product Final Product: 3-(2-Chloropyrimidin-4-yl) -1-methylindole A_react->Product B_start1 Indole + 2,4-Dichloropyrimidine B_step1 Step 1: Grignard Coupling B_start1->B_step1 B_inter Intermediate: 3-(2-chloropyrimidin-4-yl)-1H-indole B_step1->B_inter B_step2 Step 2: N-Methylation B_inter->B_step2 B_control Critical Control: - Anhydrous THF - Fresh NaH (1.2 eq) - CH3I (1.2 eq) B_step2->B_control B_step2->Product

Caption: Overview of primary synthesis routes and their critical control points.

Issue 3: Purification Challenges

Q: What are the most effective methods for purifying the final product to ≥99.0% purity?

Achieving high purity often requires a combination of techniques.

  • Precipitation/Washing: After quenching the reaction, the crude product often precipitates. Thoroughly washing this solid with a suitable solvent (like methanol) can remove a significant portion of unreacted starting materials and soluble impurities[2][5].

  • Recrystallization: This is a highly effective method for removing closely related impurities. Solvents like acetonitrile or mixtures of ethyl acetate/n-hexane have been reported to yield high-purity material[7][8].

  • Flash Column Chromatography (FCC): For removing impurities with different polarities, FCC is the method of choice.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: Gradients of methanol in dichloromethane (CH₂Cl₂) (e.g., 0-20%) or ethyl acetate in heptane are commonly used to elute the product while retaining more polar impurities[5][6][7].

Analytical Characterization & Quality Control

Q: How do I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for full characterization and quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A validated HPLC method can accurately quantify the main peak and any impurities, with typical purity requirements being ≥99.0%, a maximum single impurity of ≤0.5%, and total impurities of ≤1.0%[1][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. The spectrum should show the characteristic singlet for the N-methyl group around 3.90 ppm and the distinct signals for the indole and pyrimidine protons[5][8].

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₃H₁₀ClN₃, MW: 243.69 g/mol ). The expected [M+H]⁺ ion is at m/z 244.1[5][6].

Table 1: Summary of Common Impurities and Control Strategies
Impurity NameLikely OriginControl Strategy
1-MethylindoleUnreacted starting material (Route A)Ensure complete reaction; use slight excess of 2,4-dichloropyrimidine; purification via washing/recrystallization.
2,4-DichloropyrimidineUnreacted starting material (Routes A & B)Ensure complete reaction; quench with methanol/water to react excess; purification.
3-(2-chloropyrimidin-4-yl)-1H-indoleUnreacted starting material (Route B)Use excess NaH and CH₃I under strictly anhydrous conditions; monitor reaction to completion.
2-hydroxy-4-(1-methylindol-3-yl)pyrimidineHydrolysis of the C2-Cl bondMaintain anhydrous reaction conditions; minimize contact time with water during workup.

Diagram: Impurity Formation Pathways

ImpurityFormation cluster_path Reaction Conditions SM Starting Materials (1-Methylindole + 2,4-Dichloropyrimidine) Product Desired Product SM->Product Optimal Conditions (Anhydrous, Temp Control) Impurity1 Unreacted SMs SM->Impurity1 Incomplete Reaction Impurity2 Hydrolysis Impurity Product->Impurity2 Presence of H2O (Workup)

Caption: Simplified pathways for desired product versus common impurity formation.

References

Technical Support Center: Scaling Up the Synthesis of Osimertinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Osimertinib intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these critical synthetic processes. Here, you will find practical, field-tested advice to troubleshoot common issues and answers to frequently asked questions, grounded in scientific principles to ensure the integrity and success of your work.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the scale-up of Osimertinib intermediate synthesis.

Q1: What are the most common types of impurities I should expect when scaling up the synthesis of Osimertinib intermediates?

A1: When scaling up, you can encounter several classes of impurities. These include process-related impurities such as unreacted starting materials and intermediates, by-products from side reactions, and residual solvents (e.g., methanol, ethanol, dichloromethane).[1] Degradation impurities can also form due to exposure to oxygen, light, moisture, or high temperatures.[1] Furthermore, elemental impurities like heavy metals from catalysts may be present.[1] Specific known impurities in Osimertinib synthesis include N-desmethyl Osimertinib, Osimertinib N-oxide, and various other related compounds.[2]

Q2: My reaction yield has dropped significantly after moving from a lab-scale to a pilot-scale batch. What are the likely causes?

A2: A drop in yield during scale-up is a common challenge and can be attributed to several factors. One of the most frequent issues is inefficient heat transfer in larger reactors, which have a lower surface-area-to-volume ratio.[3] This can lead to localized temperature variations and "hot spots," promoting side reactions and degradation of your product.[3] Inadequate mixing in larger vessels can also result in non-homogenous reaction mixtures, leading to incomplete reactions. Additionally, the quality and specifications of raw materials may vary between batches, impacting the reaction outcome.[4]

Q3: Are there specific safety hazards I need to be aware of when scaling up the synthesis of Osimertinib intermediates?

A3: Yes, process safety is paramount during scale-up.[5] One of the key intermediates in some Osimertinib synthetic routes is 4-fluoro-2-methoxy-5-nitroaniline. The nitration step to produce this intermediate can be hazardous on a large scale due to the potential for thermal runaway and the explosive nature of some nitrated organic compounds.[6] It is crucial to have robust temperature control and to consider alternative, safer reaction technologies like continuous flow reactors for such hazardous steps.[6] Additionally, the use of pyrophoric or highly reactive reagents requires careful handling and controlled addition protocols.

Q4: My final intermediate has a different color and physical appearance compared to the lab-scale product. Should I be concerned?

A4: A change in physical appearance, such as color, upon scale-up can indicate the presence of new or higher levels of impurities.[3] While a slight color change might not always affect the purity significantly, it warrants investigation. It is advisable to perform a thorough analytical characterization (e.g., HPLC, MS) to identify any new impurities and assess their levels. The change could also be related to different crystalline forms (polymorphism), which can impact the material's physical properties and subsequent reaction performance.[7]

Q5: What are the critical process parameters (CPPs) I should monitor closely during the scale-up?

A5: Critical process parameters that require close monitoring during scale-up include reaction temperature, mixing speed (agitation), reagent addition rate, reaction time, and pH. Inadequate control of these parameters can lead to inconsistencies in product quality and yield.[4] For reactions involving crystallization or precipitation for product isolation, cooling rate, and seeding strategy are also critical. Implementing Process Analytical Technology (PAT) can be beneficial for real-time monitoring of these parameters.[4]

II. Detailed Troubleshooting Guide

This guide provides in-depth solutions to specific problems you may encounter during the scale-up of Osimertinib intermediate synthesis.

Issue: Exotherm and Temperature Control Problems

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature (thermal runaway).

  • Difficulty maintaining the desired reaction temperature.

  • Formation of dark-colored reaction mixtures, suggesting product degradation.

Potential Causes & Solutions:

Potential CauseScientific Explanation & Recommended Solution
Inadequate Heat Transfer Larger reactors have a smaller surface area to volume ratio, making heat dissipation less efficient.[3] This is particularly critical for exothermic reactions like nitrations.[6] Solution: 1. Reduce the addition rate of the limiting reagent: This will lower the rate of heat generation. 2. Use a higher boiling point solvent: This can provide a larger temperature window for the reaction. 3. Improve agitation: Ensure the reactor's mixing system is adequate for the scale to improve heat transfer to the vessel walls. 4. Consider a continuous flow setup: For highly exothermic and potentially hazardous reactions, transitioning to a continuous flow process can offer superior temperature control and safety.[6]
Incorrect Reaction Concentration A more concentrated reaction mixture can lead to a faster reaction rate and a more significant exotherm. Solution: Perform a risk assessment and consider running the reaction at a slightly lower concentration. However, be aware that this may impact reaction time and downstream processing.
Impure Starting Materials Impurities in starting materials can sometimes catalyze side reactions, leading to unexpected exotherms. Solution: Ensure all raw materials meet the required specifications before use.[4]
Issue: Changes in Impurity Profile

Symptoms:

  • Appearance of new, unidentified peaks in HPLC analysis.

  • Increased levels of known impurities.

  • Difficulty in meeting the purity specifications for the intermediate.

Potential Causes & Solutions:

Potential CauseScientific Explanation & Recommended Solution
Localized Hot Spots As mentioned, poor heat transfer can create localized areas of high temperature, leading to thermal degradation of reactants, intermediates, or the final product, thus generating new impurities.[3] Solution: Improve mixing and temperature control as detailed in the previous section.
Longer Reaction Times At a larger scale, reactions and subsequent work-up procedures may take longer, potentially leading to the degradation of sensitive intermediates or products. Solution: Optimize the process to reduce reaction and work-up times where possible. For sensitive intermediates, consider telescoping steps (i.e., proceeding to the next step without isolation).[6]
Air/Moisture Sensitivity Some intermediates in the Osimertinib synthesis may be sensitive to air or moisture, leading to oxidative or hydrolytic degradation.[1] These issues can be exacerbated at scale due to longer processing times. Solution: Ensure all reactions with sensitive compounds are performed under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents.
Catalyst-Related Impurities Incomplete removal of catalysts (e.g., palladium, iron) can lead to elemental impurities and may also catalyze side reactions in subsequent steps.[1][8] Solution: Optimize the work-up and purification procedures to ensure efficient catalyst removal. This may involve specific filtration techniques or the use of scavenging agents.

Workflow for Impurity Identification and Control

impurity_workflow start New Impurity Detected in Scale-Up Batch check_known Is the impurity a known process-related substance? start->check_known characterize Characterize the impurity (LC-MS, NMR) check_known->characterize No pathway Propose formation pathway (e.g., degradation, side reaction) check_known->pathway Yes characterize->pathway modify_conditions Modify reaction conditions to minimize formation (e.g., temperature, time, inerting) pathway->modify_conditions optimize_purification Optimize purification step (e.g., recrystallization, chromatography) modify_conditions->optimize_purification end Impurity Controlled within Specification optimize_purification->end

Caption: A logical workflow for identifying and controlling new impurities during scale-up.

Issue: Low Yield and Poor Conversion

Symptoms:

  • Significantly lower isolated yield compared to lab-scale experiments.

  • Incomplete consumption of starting materials as shown by in-process controls (e.g., TLC, HPLC).

Potential Causes & Solutions:

Potential CauseScientific Explanation & Recommended Solution
Inefficient Mixing In large reactors, achieving homogenous mixing can be challenging. This can lead to localized areas with incorrect stoichiometry, resulting in incomplete reactions.[4] Solution: 1. Optimize agitation speed: Conduct studies to determine the optimal mixing parameters for your reactor and reaction. 2. Evaluate the impeller design: Ensure the impeller type and position are suitable for the reaction mixture's viscosity and density.
Reagent Addition Issues The method and rate of reagent addition can significantly impact the reaction outcome. For example, a slow addition might be required to control an exotherm, but too slow an addition could lead to decomposition of the added reagent. Solution: Re-evaluate the reagent addition profile for the larger scale. A subsurface addition may be necessary for reactive gases or low-boiling liquids to ensure they react rather than escape.
Catalyst Deactivation In catalytic reactions, such as the reduction of a nitro group, the catalyst can be poisoned by impurities in the starting materials or solvents, or it may deactivate over time.[8] Solution: 1. Ensure high-purity starting materials and solvents. 2. Increase catalyst loading if necessary, after careful evaluation. 3. Consider a more robust catalyst. For example, some processes have moved from iron-based reductions to catalytic hydrogenation to avoid iron waste and improve efficiency.[8]
Issue: Product Isolation and Purification Difficulties

Symptoms:

  • The product fails to crystallize or precipitates as an oil.

  • The isolated solid is difficult to filter or handle.

  • Column chromatography, which was feasible at the lab scale, is not practical or cost-effective at a larger scale.[9]

Potential Causes & Solutions:

Potential CauseScientific Explanation & Recommended Solution
Different Impurity Profile As discussed, the impurity profile can change on scale-up. Some impurities can act as crystallization inhibitors. Solution: Analyze the crude product to identify potential problematic impurities. A pre-purification step, such as a carbon treatment or a simple filtration, might be necessary.
Supersaturation and Nucleation Issues Controlling the rate of supersaturation is key to obtaining a crystalline product with good morphology. This can be more difficult in large vessels with less precise temperature and solvent composition control. Solution: 1. Optimize the cooling profile: A slower, controlled cooling rate often yields better crystals. 2. Implement a seeding strategy: Adding a small amount of pure crystalline material at the right point can induce crystallization and improve consistency. 3. Experiment with different anti-solvents and solvent ratios.
Transitioning from Chromatography Many academic syntheses rely on column chromatography, which is often not viable for large-scale production due to cost and solvent usage.[6][9] Solution: Develop a robust crystallization-based purification method. This may involve screening various solvents and solvent mixtures to find conditions that provide good purity and yield. Techniques like reactive crystallization or salt formation and re-crystallization can also be effective.

Decision Tree for Purification Method Development

purification_decision_tree start Crude Intermediate Fails Purity Spec is_solid Is the crude material a solid? start->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable No (Oil) recrystallization Develop Recrystallization Protocol (Solvent Screening, Cooling Profile, Seeding) is_solid->recrystallization Yes distillation Consider Distillation/Fractional Distillation is_thermally_stable->distillation Yes chromatography Use Chromatography as a last resort or for very high-value intermediates is_thermally_stable->chromatography No slurry Slurry in an appropriate solvent recrystallization->slurry If purity is still low salt_formation Consider Salt Formation and Recrystallization slurry->salt_formation If ionizable salt_formation->chromatography If still fails

Caption: A decision-making guide for selecting a suitable purification method at scale.

III. Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Failed Crystallization
  • Obtain a sample of the crude material that failed to crystallize.

  • Perform a solubility screen:

    • In a series of small vials, add a small amount of the crude material.

    • Add different solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, water) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

    • For solvents in which the material is sparingly soluble at room temperature, heat the mixture to see if solubility increases.

  • Identify a suitable crystallization solvent system:

    • A good single-solvent system is one where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

    • A good two-solvent (solvent/anti-solvent) system consists of a solvent in which the compound is very soluble and an anti-solvent in which it is poorly soluble, and the two solvents are miscible.

  • Perform small-scale crystallization trials:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath.

    • If crystallization does not occur, try scratching the inside of the vial with a glass rod or adding a seed crystal if available.

  • Analyze the resulting solid for purity by HPLC.

  • Scale up the optimized conditions to a larger flask before attempting in the reactor.

IV. References

  • Veeprho. (n.d.). Osimertinib Impurities and Related Compound. Retrieved from --INVALID-LINK--

  • Daicel Pharma Standards. (n.d.). Osimertinib Impurities Manufacturers & Suppliers. Retrieved from --INVALID-LINK--

  • SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (2020). Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. Retrieved from --INVALID-LINK--

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). Osimertinib-impurities. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Synthetic Strategies in the Preparation of Osimertinib. Retrieved from --INVALID-LINK--

  • Google Patents. (2022). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof. Retrieved from --INVALID-LINK--

  • SynZeal. (n.d.). Osimertinib Impurities. Retrieved from --INVALID-LINK--

  • Eureka | Patsnap. (n.d.). Synthesis method of osimertinib intermediate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of osimertinib mesylate. Retrieved from --INVALID-LINK--

  • AACR Journals. (2018). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimized synthetic protocol for the preparation of osimertinib. Retrieved from --INVALID-LINK--

  • Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Retrieved from --INVALID-LINK--

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from --INVALID-LINK--

  • EPO. (2022). 2-(2,4,5-SUBSTITUTED PHENYLAMINO)PYRIMIDINE DERIVATIVE AND CRYSTAL FORM B THEREOF. Retrieved from --INVALID-LINK--

References

Managing hazardous reagents in the synthesis of 3-(2-ChloropyriMidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(2-Chloropyrimidin-4-yl)-1-methylindole

A Senior Application Scientist's Guide to Managing Hazardous Reagents & Troubleshooting

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into safely managing the hazardous reagents and navigating the common challenges of this synthesis. The following question-and-answer format addresses specific issues you may encounter during your experiments, with a focus on the causality behind each procedural choice.

Section 1: Hazardous Reagent Overview

Q1: What are the primary hazardous reagents in this synthesis, and what are the mandatory personal protective equipment (PPE) requirements?

A1: The synthesis of this compound, a key intermediate for compounds like Osimertinib, involves several hazardous reagents.[1] A failure to appreciate the specific risks of each can lead to failed experiments or serious safety incidents. Below is a summary of the primary hazards and the non-negotiable PPE for handling them.

Table 1: Hazardous Reagent Safety Profile

ReagentPrimary HazardsMandatory PPE
Phosphorus Oxychloride (POCl₃) Corrosive, Highly Toxic, Water-Reactive. Causes severe skin and eye burns.[2] Inhalation can be fatal and may cause pulmonary edema, with effects being delayed.[3][4] Reacts violently with water, producing toxic gases like HCl.[4]Chemical splash goggles and a full-face shield, permeation-resistant gloves (e.g., butyl rubber, Teflon), chemical-resistant apron or full suit, and a NIOSH-approved respirator (e.g., SCBA for unknown concentrations or an air-purifying respirator for known, low concentrations).[2][5] Work must be conducted in a certified chemical fume hood.[5]
2,4-Dichloropyrimidine Irritant. Causes skin, eye, and respiratory tract irritation.[6][7][8][9] Can be harmful if ingested or inhaled.[6] Fine dust can form explosive mixtures with air.[8]Safety goggles, protective gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated fume hood to minimize dust or aerosol generation.[6][7]
1-Methylindole Irritant, Stench. Causes skin and serious eye irritation.[10] May cause respiratory irritation.[10] Possesses a very strong, unpleasant odor.[11]Safety goggles and protective gloves. All handling should be performed in a well-ventilated fume hood to contain the odor and vapors.[12][13]
Lewis Acids (e.g., AlCl₃, FeCl₃) Corrosive, Water-Reactive. Highly sensitive to moisture, which deactivates the catalyst. Reacts with water to release heat and corrosive fumes.Safety goggles, protective gloves, and a lab coat. Handle under anhydrous (moisture-free) conditions, preferably in a glovebox or under an inert atmosphere (Nitrogen/Argon).

Section 2: The Critical Reagent - Managing Phosphorus Oxychloride (POCl₃)

The most significant hazards in this synthesis are associated with phosphorus oxychloride. Its dual role as a powerful dehydrating and chlorinating agent is matched by its extreme reactivity.

Q2: I'm performing a Vilsmeier-Haack type reaction or a direct coupling using POCl₃ and the reaction seems slow. Can I just increase the temperature?

A2: While some heating may be necessary, aggressive or uncontrolled heating is extremely dangerous. The reaction between an indole and a pyrimidine derivative, often facilitated by POCl₃ (sometimes in conjunction with a formamide like DMF to form a Vilsmeier reagent), is an electrophilic substitution.

  • Causality: The reaction's initiation phase can be slow as the electrophilic species forms. Once an adequate concentration of this electrophile is present, the reaction can accelerate rapidly. Aggressive heating can cause this acceleration to become an uncontrollable, exothermic event, leading to a dangerous increase in pressure and temperature.

  • Best Practice: The recommended approach is to add POCl₃ at a reduced temperature (e.g., 0-15°C) and then allow the reaction to warm slowly to a moderately elevated temperature (e.g., 50°C), monitoring the internal temperature constantly.[14] This ensures the reaction proceeds at a controlled and safe rate. Some procedures even call for refluxing in neat POCl₃, but this should only be attempted by experienced chemists with appropriate containment.[15]

Q3: What is the absolute safest method for quenching a reaction containing a large excess of POCl₃?

A3: This is the most critical safety step of the entire procedure. Improper quenching of POCl₃ is a common cause of laboratory accidents. The violent and sometimes delayed reaction with water is the primary hazard.[16][17]

  • The Fallacy of Cold Quenching: The intuitive step of adding the reaction mixture to ice-cold water is dangerous. At low temperatures, POCl₃ is sluggish to hydrolyze and, being denser than water, can accumulate at the bottom of the flask.[16] As the mixture inevitably warms with stirring, the unreacted mass of POCl₃ can hydrolyze all at once, leading to a violent, delayed runaway reaction that can shatter the flask.[16][17]

  • The Recommended "Reverse Quench" Protocol: The safest, most reliable method is a "reverse quench" into a warm, buffered solution. Always add the POCl₃-containing reaction mixture slowly to the quenching solution, never the other way around.[18]

Experimental Protocol: Safe POCl₃ Reverse Quench
  • Prepare the Quenching Vessel: In a separate flask large enough to contain at least 3-4 times the volume of your reaction mixture and quenching solution combined, prepare an aqueous solution of a mild base or buffer, such as sodium acetate.[18][19] An ice/sodium bicarbonate slurry is also an option, but requires more careful temperature monitoring.[18]

  • Control Temperature: Warm the quenching solution to a controlled temperature of 35-40°C.[18][19] This feels counterintuitive but is critical. This temperature is high enough to ensure that each drop of the POCl₃ mixture hydrolyzes immediately and controllably upon addition, preventing accumulation.[19]

  • Slow Addition: With vigorous mechanical stirring, add the reaction mixture dropwise or via a cannula to the warm quenching solution.

  • Monitor: Continuously monitor the temperature of the quenching vessel. The rate of addition should be controlled to maintain a steady temperature and prevent a rapid exotherm.

  • Aging: After the addition is complete, allow the mixture to stir for at least 30-60 minutes to ensure complete hydrolysis of all reactive phosphorus species.[18]

  • Work-up: Once the quench is complete and the mixture has cooled, proceed with standard extraction procedures.[18]

G cluster_quench Controlled Quenching Phase cluster_workup Work-up Phase ReactionMix Reaction Mixture (contains excess POCl₃) Add SLOWLY Add Reaction Mix to Quench Solution ReactionMix->Add Dropwise Addition QuenchVessel Quench Vessel with Aqueous NaOAc Solution Warm Warm Quench Solution to 35-40°C QuenchVessel->Warm Warm->Add Monitor Monitor Temperature & Stir Vigorously Add->Monitor CRITICAL CONTROL Reverse Quench Warning NEVER add water/quench solution to the POCl₃ reaction mixture! Age Age for 30-60 min Monitor->Age Workup Cool & Proceed to Aqueous Extraction Age->Workup

Caption: Workflow for the safe "Reverse Quench" of Phosphorus Oxychloride.

Section 3: Troubleshooting the Coupling Reaction

Q4: My yield is consistently low. What are the most common culprits in a Friedel-Crafts type synthesis of this molecule?

A4: Low yields in this reaction, which resembles a Friedel-Crafts acylation, typically trace back to three areas: reagent quality, reaction conditions, or work-up issues.[20]

  • Catalyst/Reagent Deactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or POCl₃ is extremely sensitive to moisture.[20] Any water in your solvent, glassware, or starting materials will consume the reagent, halting the reaction. Ensure all materials are rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Deactivated Ring System: While 1-methylindole is an electron-rich, activated ring system suitable for this type of electrophilic substitution, impurities in the starting material could interfere. Furthermore, the pyrimidine ring itself is electron-deficient, making the reaction chemistry nuanced.

  • Incorrect Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[20] This is because the product, an aryl ketone, can complex with the Lewis acid, effectively removing it from the catalytic cycle.[20] Ensure your molar ratios are correct.

  • Suboptimal Temperature: As discussed, temperature is a critical parameter. Too low, and the activation energy may not be overcome; too high, and you risk side reactions and decomposition of starting materials or product.[20]

G Start Low Yield Observed Reagents Check Reagent Quality Start->Reagents Conditions Verify Reaction Conditions Start->Conditions Workup Review Work-up & Purification Start->Workup Moisture Moisture Present? (Anhydrous Setup) Reagents->Moisture Purity Purity of Starting Materials (NMR/GC) Reagents->Purity Stoich Correct Stoichiometry? (Especially Lewis Acid) Conditions->Stoich Temp Optimal Temperature? (Controlled Heating) Conditions->Temp QuenchIssue Product Loss during Quench/Extraction? Workup->QuenchIssue

References

Technical Support Center: Optimizing Gr-ignard-based Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard-based indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the causality behind experimental choices, ensuring your success in synthesizing these critical heterocyclic motifs.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My Grignard reaction with an indole substrate is resulting in a low yield of the desired functionalized product. What are the likely causes and how can I improve it?

Answer:

Low yields in Grignard-based indole functionalizations are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

A. Issues with Grignard Reagent Formation & Stability:

  • Cause: Grignard reagents are notoriously sensitive to moisture and air. Inadequate drying of glassware, solvents, or the magnesium turnings can prevent the formation of the reagent or quench it as it forms.[1][2][3]

  • Solution:

    • Rigorous Drying: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Solvent Purity: Use anhydrous solvents. While diethyl ether and tetrahydrofuran (THF) are common, THF is often preferred due to its ability to better stabilize the Grignard reagent.[1]

    • Magnesium Activation: The magnesium surface can have an oxide layer that inhibits the reaction.[2] Activation can be achieved by adding a small crystal of iodine, 1,2-dibromoethane, or by mechanical means such as grinding the turnings in a glovebox.[1][3]

B. The Acidic N-H Proton of the Indole:

  • Cause: The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and will be readily deprotonated by the Grignard reagent.[4] This consumes one equivalent of your Grignard reagent and forms the indolyl magnesium halide (an "indole Grignard"), which is generally unreactive at the carbon framework for the desired functionalization.[5]

  • Solution:

    • Use of Excess Grignard Reagent: Employing at least two equivalents of the Grignard reagent is necessary: one to deprotonate the indole N-H and the second to act as the nucleophile.

    • N-Protection: Protecting the indole nitrogen is a highly effective strategy. Common protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[4][6][7] The choice of protecting group can influence the electronic properties of the indole ring.[4] Electron-withdrawing groups like Boc and Ts can decrease the ring's electron density, making it more stable but potentially less reactive.[4]

C. Competing Side Reactions:

  • Cause: Wurtz-type homocoupling of your alkyl/aryl halide is a major side reaction, especially with primary or benzylic halides. This involves the already-formed Grignard reagent reacting with the starting halide.[1]

  • Solution:

    • Slow Addition: Add the halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: Maintain an appropriate temperature. While some Grignard formations require heat to initiate, excessive refluxing can promote side reactions.[1]

Question 2: I am observing the formation of multiple products, including functionalization at an undesired position on the indole ring. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in indole functionalization is a key challenge. The preferred site of electrophilic attack is typically C3, but this can be altered by various factors.[5]

A. Directing Group Strategy:

  • Concept: The strategic placement of a directing group on the indole nitrogen can steer the functionalization to a specific position.

  • Example: An N-pyrimidyl directing group has been shown to effectively direct C2-alkylation of indoles.[8]

B. Influence of the Grignard Reagent and Substrate:

  • Steric Hindrance: Bulky substituents on the indole ring or a bulky Grignard reagent can influence the position of attack due to steric hindrance.

  • Electronic Effects: The electronic nature of substituents on the indole ring can alter the electron density at different positions, thereby influencing the site of reaction.

C. Use of Lewis Acids:

  • Mechanism: Lewis acids can activate the indole system towards nucleophilic attack.[9][10] For instance, BF3·Et2O has been used to promote the addition of organometallics to transient imine species, a principle that can be extended to indole chemistry.[9] The choice of Lewis acid can be critical and may require screening.

Question 3: My reaction is complete, but I am struggling with the purification of the final product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification can be challenging due to the nature of the byproducts and the potential for residual starting materials.

A. Work-up Procedure:

  • Quenching: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the intermediate and neutralizes any remaining Grignard reagent.

  • Extraction: After quenching, the product is extracted into an organic solvent.

B. Removal of Indole Residues:

  • Aqueous Wash: If unreacted indole is present, washing the organic layer with a dilute acid solution can help to remove it by protonation, making it more water-soluble. Conversely, extraction with a concentrated potassium hydroxide solution has also been suggested.[11]

  • Steam Distillation: For volatile indole impurities, steam distillation can be an effective removal method if the desired product is not volatile.[11]

C. Chromatography:

  • Column Chromatography: This is the most common method for purifying the final product. The choice of solvent system will depend on the polarity of your compound.

  • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the indole nitrogen in a Grignard reaction?

The "best" protecting group is context-dependent and depends on the subsequent reaction conditions and the desired final product.[12]

  • Phenylsulfonyl (PhSO2): This group is robust and easy to introduce, but its removal requires harsh conditions.[12]

  • Boc (tert-butyloxycarbonyl): Widely used, it is easily introduced and can be removed under relatively mild acidic conditions. It also makes the indole more stable towards oxidation.[12]

  • SEM (2-(trimethylsilyl)ethoxymethyl): This group is also a good option, particularly if a less sterically demanding group than Boc is required.[4]

Q2: Can I use a Grignard reagent for the C3 functionalization of an unprotected indole?

Yes, but with important considerations. The Grignard reagent will first deprotonate the N-H of the indole. To achieve C3 functionalization, an electrophile is typically added subsequently. For instance, reacting the indolyl magnesium halide with an acylating agent can lead to 3-acylindoles.[13]

Q3: What is the role of additives like LiCl in Grignard reagent formation?

Additives like lithium chloride can accelerate Grignard reagent formation.[2] They are thought to break up the oligomeric and dimeric structures of the Grignard reagent and aid in its dissociation from the magnesium metal surface, leading to a more reactive species, often referred to as a "Turbo-Grignard".[2][14]

Q4: My Grignard reaction is not initiating. What should I do?
  • Activation: As mentioned in the troubleshooting section, ensure your magnesium is activated. A small crystal of iodine is a common initiator.[1]

  • Heat: Gentle heating with a heat gun can often initiate the reaction. Be cautious, as the reaction can be exothermic once it starts.

  • Sonication: An ultrasonic bath can also be used to help initiate the reaction.[3]

  • Entrainment: Adding a small amount of a more reactive halide, like 1,2-dibromoethane, can help to start the reaction.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for N-Protection of Indole with Boc Group
  • To a solution of indole in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil).[4]

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.[4]

  • Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc)2O dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard-based C3-Alkylation of an N-Protected Indole
  • Prepare the Grignard reagent in a separate flask under an inert atmosphere by adding a solution of the desired alkyl or aryl halide in anhydrous THF to activated magnesium turnings.

  • In a separate, flame-dried flask, dissolve the N-protected indole in anhydrous THF.

  • Cool the indole solution to the desired reaction temperature (this may range from -78 °C to room temperature depending on the specific reaction).

  • Slowly add the prepared Grignard reagent to the indole solution via cannula or dropping funnel.

  • Allow the reaction to stir for the specified time, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Perform an aqueous work-up and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Table 1: Comparison of Common N-Protecting Groups for Indole
Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsKey Features
tert-ButoxycarbonylBoc(Boc)2O, base (e.g., NaH, DMAP)Acid (e.g., TFA, HCl)Common, stable to many reagents, can be cleaved under mild acidic conditions.[12]
TosylTsTsCl, base (e.g., NaH)Strong reducing agents (e.g., Na/NH3) or harsh basic conditions.[4]Very stable, electron-withdrawing.[4]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, base (e.g., NaH)Fluoride source (e.g., TBAF) or acid.Less sterically hindered than Boc, stable to a range of conditions.[4]
BenzylBnBnBr, base (e.g., NaH)Hydrogenolysis (e.g., H2, Pd/C)Electron-donating, stable to non-reductive conditions.[4]

Section 4: Visualizing Workflows

Diagram 1: Troubleshooting Low Yields in Indole Grignard Reactions

Troubleshooting_Low_Yield start Low Yield Observed check_grignard Check Grignard Formation start->check_grignard check_indole Assess Indole Reactivity check_grignard->check_indole [Formation OK] sol_dry Ensure Anhydrous Conditions check_grignard->sol_dry [No/Poor Formation] sol_mg Activate Magnesium check_grignard->sol_mg [No/Poor Formation] sol_titrate Titrate Grignard Reagent check_grignard->sol_titrate [No/Poor Formation] check_conditions Review Reaction Conditions check_indole->check_conditions [N-H Addressed] sol_deprotonation Use >2 eq. Grignard check_indole->sol_deprotonation [N-H Deprotonation Issue] sol_protect Protect Indole N-H check_indole->sol_protect [N-H Deprotonation Issue] sol_temp Optimize Temperature check_conditions->sol_temp [Side Reactions/Low Reactivity] sol_addition Slow Reagent Addition check_conditions->sol_addition [Side Reactions/Low Reactivity] sol_lewis Consider Lewis Acid Additive check_conditions->sol_lewis [Side Reactions/Low Reactivity]

Caption: A decision tree for troubleshooting low yields in Grignard-based indole functionalization.

Diagram 2: General Workflow for Grignard-based Indole Functionalization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents prep_glass->prep_reagents prep_grignard Form Grignard Reagent prep_reagents->prep_grignard react_addition Add Grignard Reagent prep_grignard->react_addition react_indole Prepare Indole Substrate (N-Protected if necessary) react_indole->react_addition react_monitor Monitor Reaction (TLC) react_addition->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Extract Product workup_quench->workup_extract purify Purify (Chromatography) workup_extract->purify

Caption: A generalized experimental workflow for indole functionalization using Grignard reagents.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(2-Chloropyrimidin-4-yl)-1-methylindole: An Essential Intermediate for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the efficient and scalable synthesis of key pharmaceutical intermediates is of paramount importance. One such critical building block is 3-(2-Chloropyrimidin-4-yl)-1-methylindole (CAS No. 1032452-86-0), a pivotal intermediate in the manufacture of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2] This guide provides an in-depth comparison of the prevalent synthetic routes to this vital compound, offering a critical evaluation of their respective methodologies, yields, and scalability for researchers, chemists, and professionals in drug development.

Introduction to the Target Molecule

This compound is a heterocyclic compound featuring an indole nucleus substituted at the 3-position with a 2-chloropyrimidine ring.[1] Its molecular formula is C₁₃H₁₀ClN₃, and it has a molecular weight of 243.69 g/mol .[3] The precise arrangement of these moieties is crucial for the subsequent construction of the complex molecular architecture of Osimertinib.[1] This guide will dissect two primary synthetic strategies: a direct one-step Friedel-Crafts-type reaction and a two-step approach involving the synthesis and subsequent N-methylation of an indole intermediate.

Synthetic Route 1: Direct Friedel-Crafts-Type C-H Arylation

This approach constitutes a direct coupling of 1-methylindole with 2,4-dichloropyrimidine, facilitated by a Lewis acid catalyst. This method is conceptually straightforward, aiming to form the desired C-C bond in a single transformation.

Mechanistic Considerations

The reaction proceeds via a Friedel-Crafts-type mechanism. The Lewis acid, typically anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), coordinates to one of the chlorine atoms on the 2,4-dichloropyrimidine, enhancing its electrophilicity.[4] The electron-rich indole ring then acts as a nucleophile, attacking the activated pyrimidine ring, preferentially at the C4 position due to the directing effects of the nitrogen atoms. Subsequent rearomatization of the indole ring yields the final product.

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation cluster_attack Nucleophilic Attack cluster_rearomatization Rearomatization 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Activated_Complex Activated Electrophile 2,4-Dichloropyrimidine->Activated_Complex + FeCl3 FeCl3 FeCl3 Intermediate Sigma Complex Intermediate 1-Methylindole 1-Methylindole 1-Methylindole->Intermediate + Activated Electrophile Product This compound Intermediate->Product - H+

Caption: Proposed mechanism for the Friedel-Crafts-type arylation.

Experimental Protocol: Friedel-Crafts-Type Synthesis[3][4]
  • Reaction Setup: To a 1 L three-neck flask, add 40 g of 2,4-dichloropyrimidine and 200 mL of 1,2-dimethoxyethane (DME). Stir until complete dissolution.

  • Catalyst Addition: Cool the reaction mixture to 10-15°C. Add 45 g of anhydrous ferric chloride (FeCl₃) in portions, ensuring the temperature does not exceed 35°C. Stir for 15 minutes after each addition.

  • Substrate Addition: Slowly add 52.8 g of 1-methylindole dropwise to the reaction mixture.

  • Reaction: After the addition is complete, slowly heat the mixture to 50°C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to 5-10°C. Slowly add approximately 300 mL of a 1:2 (v/v) mixture of methanol and water. A viscous solid will precipitate.

  • Isolation: Filter the precipitated solid, wash the filter cake twice with methanol, and dry the product under reduced pressure at 50°C.

Performance and Considerations

This route offers the advantage of a single synthetic step, which can be economically favorable in terms of process time and resource utilization. However, the use of a stoichiometric amount of Lewis acid can lead to significant waste streams and purification challenges. The reaction conditions must be carefully controlled to prevent side reactions and ensure regioselectivity.

Synthetic Route 2: Two-Step Synthesis via N-Methylation

This strategy involves the initial synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole, followed by N-methylation to yield the final product. This approach allows for greater control over the introduction of the N-methyl group and can lead to higher purity products.

Step 1: Synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole via Grignard Reaction

The precursor, 3-(2-chloropyrimidin-4-yl)-1H-indole, can be synthesized through a Grignard reaction.[5] Indole is first deprotonated with a Grignard reagent, such as methylmagnesium bromide, to form indolylmagnesium bromide. This organometallic intermediate then acts as a nucleophile, attacking 2,4-dichloropyrimidine.

Two_Step_Synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2a Step 2a: N-Methylation (CH3I) cluster_step2b Step 2b: N-Methylation (Formaldehyde) Indole Indole Indolylmagnesium_bromide Indolylmagnesium_bromide Indole->Indolylmagnesium_bromide + CH3MgBr Intermediate_Product 3-(2-Chloropyrimidin-4-yl)-1H-indole Indolylmagnesium_bromide->Intermediate_Product + 2,4-Dichloropyrimidine Final_Product_A This compound Intermediate_Product->Final_Product_A + CH3I, NaH Intermediate_Product->Final_Product_A Final_Product_B This compound Intermediate_Product->Final_Product_B + HCHO, H2, Pd/C Intermediate_Product->Final_Product_B

Caption: Overview of the two-step synthesis routes.

  • Reaction Setup: In a reaction flask under a nitrogen atmosphere, dissolve indole (236.0 g, 2.02 mol) in tetrahydrofuran (1200 mL) and cool to 0°C.

  • Grignard Reagent Addition: Slowly add methylmagnesium bromide (672 mL, 3 mol/L in 2-methyltetrahydrofuran) dropwise. Stir for 1 hour.

  • Substrate Addition: Add 2,4-dichloropyrimidine (120.0 g, 0.81 mol) and stir for another hour.

  • Reaction: Heat the mixture to 70°C and stir for 5 hours.

  • Workup: Cool to room temperature and add ethyl acetate (600 mL) and a saturated ammonium chloride solution (1200 mL). Separate the organic phase.

  • Extraction and Purification: Extract the aqueous phase with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a yellow solid. Recrystallize from ethyl acetate and n-hexane.

Step 2: N-Methylation of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Two primary methods for the N-methylation of the intermediate are compared below.

This classic N-alkylation involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), followed by nucleophilic attack on methyl iodide.

  • Reaction Setup: To a cooled (0°C) mixture of 3-(2-chloropyrimidin-4-yl)-1H-indole (8.168 g, 35.57 mmol) in THF (250 mL), add NaH (1.707 g, 42.68 mmol, 40% dispersion in mineral oil) in small portions.

  • Deprotonation: Stir the resulting mixture at 0°C for 30 minutes.

  • Alkylation: Add methyl iodide (2.67 mL, 42.68 mmol) and stir at 0°C for an additional 3 hours.

  • Quenching and Workup: Quench the reaction with a saturated NaHCO₃ solution (25 mL). Dilute with EtOAc (100 mL) and wash with saturated NaHCO₃ (50 mL), water (50 mL), and brine (50 mL).

  • Isolation: Concentrate the organic solution in vacuo and purify by flash column chromatography.

This alternative method utilizes formaldehyde as the methylating agent in the presence of a palladium on carbon (Pd/C) catalyst and a hydrogen atmosphere. This reductive amination pathway offers a potentially safer and more environmentally friendly alternative to methyl iodide.[6]

  • Reaction Setup: In a reactor, add 3-(2-chloropyrimidin-4-yl)-1H-indole (229 g), formaldehyde (90 g), 10% palladium on carbon (20 g), and methanol (1.5 L).

  • Reaction: Stir the mixture at room temperature for 3 hours under a hydrogen atmosphere (0.2 MPa).

  • Workup: After the reaction is complete, filter the mixture.

  • Isolation: Evaporate the organic phase and recrystallize the residue from acetonitrile to obtain the final product.

Comparison of Synthesis Routes

FeatureRoute 1: Friedel-CraftsRoute 2a: Two-Step (CH₃I)Route 2b: Two-Step (Formaldehyde)
Number of Steps 122
Overall Yield ~71-85%[3][4]~63% (overall from indole)~75% (overall from indole)
Key Reagents 1-Methylindole, 2,4-Dichloropyrimidine, FeCl₃/AlCl₃Indole, CH₃MgBr, 2,4-Dichloropyrimidine, NaH, CH₃IIndole, CH₃MgBr, 2,4-Dichloropyrimidine, HCHO, H₂, Pd/C
Safety Concerns Handling of pyrophoric and moisture-sensitive Lewis acids.Use of highly flammable Grignard reagents and toxic, volatile methyl iodide.Handling of flammable solvents and hydrogen gas under pressure.
Scalability Potentially challenging due to large quantities of Lewis acids and exothermic nature.Scalable, but requires careful handling of hazardous reagents.Generally considered highly scalable and amenable to industrial production.[6]
Environmental Impact Generation of significant metallic waste streams.Use of toxic methyl iodide.A greener alternative to methyl iodide.
Purification May require extensive purification to remove catalyst residues and byproducts.Column chromatography is often required for high purity.Recrystallization is often sufficient for purification.[6]

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the specific requirements of the production scale, available equipment, and safety considerations.

  • For laboratory-scale synthesis and rapid access to the material, the direct Friedel-Crafts-type reaction (Route 1) offers a quick, one-step procedure. However, careful optimization is necessary to control regioselectivity and manage the workup.

  • For larger-scale production where purity and safety are paramount, the two-step synthesis via N-methylation using formaldehyde and catalytic hydrogenation (Route 2b) is the superior choice.[6] This route avoids the use of highly toxic methyl iodide and often provides a cleaner product that can be purified by simple recrystallization, making it more amenable to industrial settings. While it involves an additional step, the improved safety profile, higher overall yield, and easier purification make it a more robust and scalable process.

Ultimately, the development of a robust and efficient synthesis for this key intermediate is crucial for ensuring a stable supply chain for the life-saving drug, Osimertinib. The methods outlined in this guide provide a solid foundation for researchers and process chemists to make informed decisions based on their specific needs.

References

A Comparative Guide to Osimertinib Intermediates: The Strategic Role of 3-(2-Chloropyrimidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, Osimertinib (marketed as Tagrisso) represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly for patients with epidermal growth factor receptor (EGFR) mutations.[1][2] The efficacy of this third-generation tyrosine kinase inhibitor is intrinsically linked to the efficiency and purity of its synthesis. A critical juncture in its manufacturing is the formation of the core molecular scaffold, a process heavily reliant on the strategic selection of key chemical intermediates.

This guide provides an in-depth comparison of the prevalent synthetic route utilizing 3-(2-chloropyrimidin-4-yl)-1-methylindole against alternative pathways. We will dissect the synthetic strategies, evaluate experimental data, and offer insights into the practical considerations that guide process chemistry in pharmaceutical development.

The Central Intermediate: this compound

This compound (CAS: 1032452-86-0) is a pivotal building block in what can be considered the classical and most widely documented synthetic route to Osimertinib.[1] Its structure combines the indole and pyrimidine moieties, which are essential components of the final active pharmaceutical ingredient (API).[1]

Chemical Properties:

  • Molecular Formula: C13H10ClN3[1][3]

  • Molecular Weight: 243.69 g/mol [1][3]

  • Appearance: Typically a light yellow solid powder.[1]

  • Purity: Pharmaceutical-grade specifications demand high purity (≥99.0% by HPLC), with strict limits on moisture and impurities.[1]

Synthesis of this compound

The most common synthesis involves a Friedel-Crafts-type reaction between 2,4-dichloropyrimidine and 1-methylindole, facilitated by a Lewis acid. This reaction is a cornerstone of many patented Osimertinib syntheses.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product r1 2,4-Dichloropyrimidine p1 This compound r1->p1 C-C Bond Formation r2 1-Methylindole r2->p1 reagent Lewis Acid (e.g., FeCl3, AlCl3) reagent->p1 solvent Solvent (e.g., DME, DCE) solvent->p1 G cluster_intermediates Key Intermediates cluster_product Core Structure i1 Guanidine Derivative p1 4-(1H-indol-3-yl)-N-phenylpyrimidin-2-amine structure i1->p1 Cyclization i2 Enaminone Derivative i2->p1

References

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 3-(2-Chloropyrimidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Peak—A Holistic Approach to Purity Verification

In the realm of pharmaceutical development, the active pharmaceutical ingredient (API) or its critical intermediate is the cornerstone of a therapeutic agent's safety and efficacy. The compound 3-(2-Chloropyrimidin-4-yl)-1-methylindole (CAS 1032452-86-0) serves as a pivotal intermediate in the synthesis of Osimertinib, a targeted therapy that has transformed outcomes for patients with specific types of cancer.[1][2] Consequently, ensuring its chemical purity is not merely a quality control checkpoint but a fundamental requirement for the integrity of the final drug product.

This guide eschews a simple checklist-based approach. Instead, it presents a holistic, self-validating framework for assessing the purity of a newly synthesized batch of this compound. We will compare our synthesized material against a certified reference standard (CRS) using a suite of orthogonal analytical techniques. Orthogonality—the use of distinct analytical methods based on different chemical and physical principles—is paramount. It provides a multi-dimensional view of the sample, ensuring that impurities not detected by one method are captured by another. Our objective is to build a robust, data-driven case for the purity of our synthesized compound, grounded in the rigorous standards set forth by international guidelines such as those from the International Council for Harmonisation (ICH).[3][4]

The Analytical Imperative: Understanding Potential Impurities

Before commencing any analysis, it is crucial to understand the potential impurity landscape. The synthesis of this compound typically involves the reaction of 1-methyl-1H-indole with 2,4-dichloropyrimidine.[5][6][7] Based on this, potential organic impurities can be classified according to ICH Q3A guidelines and may include:

  • Starting Materials: Unreacted 1-methyl-1H-indole or 2,4-dichloropyrimidine.

  • Intermediates: Partially reacted species.

  • By-products: Isomeric products or compounds from side reactions.

  • Degradation Products: Impurities formed during synthesis or storage.[8][9]

Our analytical strategy is designed to detect, identify, and quantify these potential impurities, ensuring they fall below the established reporting, identification, and qualification thresholds.[3][10]

The Orthogonal Validation Workflow

A robust purity assessment relies on the convergence of data from multiple, independent analytical techniques. Each method interrogates a different property of the molecule, and together they provide a comprehensive purity profile.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Structural & Elemental Confirmation cluster_3 Final Purity Assessment Synthesized_Batch Synthesized Batch of This compound HPLC HPLC-UV (Purity Assay, Impurity Quantification) Synthesized_Batch->HPLC LCMS LC-MS (Molecular Weight Confirmation, Impurity ID) Synthesized_Batch->LCMS NMR NMR Spectroscopy (¹H, ¹³C) (Unambiguous Structure ID) Synthesized_Batch->NMR Elemental Elemental Analysis (CHNS) (Elemental Composition) Synthesized_Batch->Elemental CRS Certified Reference Standard (CRS) CRS->HPLC CRS->NMR CRS->Elemental Data_Consolidation Data Consolidation & Comparison HPLC->Data_Consolidation LCMS->Data_Consolidation NMR->Data_Consolidation Elemental->Data_Consolidation Final_Report Final Purity Statement & Specification Compliance Data_Consolidation->Final_Report

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Workhorse

Causality Behind Experimental Choices: HPLC is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[11][12] We employ a reversed-phase (RP-HPLC) method, as this compound is a moderately polar organic molecule, making it well-suited for retention and separation on a C18 stationary phase. A gradient elution is chosen to ensure that any potential impurities with a wide range of polarities are effectively separated from the main peak and from each other within a reasonable runtime. UV detection is selected based on the chromophoric nature of the indole and pyrimidine rings.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample and CRS in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Data Presentation and Comparison

The purity is calculated using the area percent method. All peaks with an area greater than the ICH reporting threshold of 0.05% are reported.[10][13]

Sample IDMain Peak Retention Time (min)Main Peak Area %Impurity 1 (RT, Area %)Impurity 2 (RT, Area %)Total Impurities (%)
CRS 8.5299.95%6.71, 0.03% (Below Reporting)-0.05%
Synthesized Batch 8.5199.72%6.73, 0.15%9.88, 0.08%0.28%

Interpretation: The synthesized batch shows a purity of 99.72% by HPLC. The retention time of the main peak aligns with the CRS. Two impurities are detected above the 0.05% reporting and identification threshold, necessitating further characterization by LC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Elucidation

Causality Behind Experimental Choices: LC-MS is a powerful tool for confirming the identity of the main component and for identifying unknown impurities.[14][15][16] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of our target compound and any co-eluting impurities. An electrospray ionization (ESI) source is used in positive mode, as the nitrogen atoms in the heterocyclic rings are readily protonated.

Detailed Experimental Protocol: LC-MS
  • Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • LC Method: The same method as described for HPLC-UV is used to ensure direct correlation of peaks.

  • MS Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 100 - 500 m/z.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Sample Preparation: Dilute the HPLC sample stock to 0.05 mg/mL with the mobile phase.

Data Presentation and Comparison

The expected molecular weight of C₁₃H₁₀ClN₃ is 243.69. The expected protonated molecule [M+H]⁺ is 244.7.

Peak (RT, min)SampleObserved [M+H]⁺Tentative Identification
8.51Synthesized Batch244.7This compound
6.73Synthesized Batch132.2Consistent with 1-methyl-1H-indole (Starting Material)
9.88Synthesized Batch280.7Unknown Impurity

Interpretation: The mass of the main peak confirms the identity of the synthesized product. The impurity at 6.73 min is identified as unreacted starting material. The impurity at 9.88 min requires further structural elucidation, but its molecular weight is now known.

NMR Spectroscopy: Unambiguous Structural Verification

Causality Behind Experimental Choices: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information.[17][18] While chromatography can separate compounds, ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's covalent framework.[19][20] By comparing the spectra of our synthesized material to the CRS, we can confirm the exact isomeric structure and detect any structural impurities that might co-elute in chromatography.

Detailed Experimental Protocol: NMR
  • Instrumentation: Bruker AVANCE III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: ~10 mg/0.7 mL.

  • Experiments:

    • ¹H NMR: 16 scans, 2s relaxation delay.

    • ¹³C NMR: 1024 scans, 2s relaxation delay.

Data Presentation and Comparison

The spectra are overlaid for direct comparison. Key diagnostic peaks are checked for chemical shift (δ) and integration (for ¹H).

NucleusKey Diagnostic Shifts (δ, ppm) - CRSKey Diagnostic Shifts (δ, ppm) - SynthesizedInterpretation
¹H 3.90 (s, 3H, -CH₃), 8.53 (d, 1H, Pyrimidine H), 8.49 (s, 1H, Indole H)3.90 (s, 3H), 8.53 (d, 1H), 8.49 (s, 1H)All key proton signals match the CRS in shift and integration. No significant impurity peaks observed (>0.5%).
¹³C 33.1 (-CH₃), 110.9, 121.5, 122.4, 123.6, 129.5, 137.8 (Indole), 159.2, 161.4, 162.1 (Pyrimidine)33.1, 110.9, 121.5, 122.4, 123.6, 129.5, 137.8, 159.2, 161.4, 162.1The carbon skeleton is confirmed. The number and position of signals are identical to the CRS.

Interpretation: The NMR data provide unambiguous confirmation of the chemical structure of the synthesized this compound. The absence of additional signals indicates high structural purity.

Elemental Analysis: Fundamental Compositional Proof

Causality Behind Experimental Choices: Elemental analysis provides a fundamental, quantitative measure of a compound's elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur).[21][22] It serves as an orthogonal check on purity, as the presence of inorganic impurities, residual solvents, or organic impurities with different elemental ratios would cause the results to deviate from the theoretical values.

Detailed Experimental Protocol: CHNS Analysis
  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.

  • Method: Combustion analysis.

  • Sample Preparation: Samples are dried under vacuum at 40°C for 12 hours prior to analysis. Approximately 2-3 mg is weighed accurately for each run.

Data Presentation and Comparison

Theoretical values for C₁₃H₁₀ClN₃: C, 64.07%; H, 4.14%; N, 17.24%.

Sample ID% Carbon% Hydrogen% Nitrogen
Theoretical 64.074.1417.24
CRS 64.01 ± 0.084.18 ± 0.0517.20 ± 0.06
Synthesized Batch 63.89 ± 0.104.21 ± 0.0717.15 ± 0.09

Interpretation: The elemental composition of the synthesized batch is in close agreement (within ±0.2% absolute) with the theoretical values and the CRS, providing strong evidence of high purity and the absence of significant non-elemental or solvent impurities.

Conclusion: A Consolidated Purity Verdict

Purity_Decision_Flow Start Start Purity Assessment HPLC_Purity HPLC Purity > 99.5%? Start->HPLC_Purity LCMS_ID LC-MS confirms MW? HPLC_Purity->LCMS_ID Yes Fail Further Purification / Investigation Required HPLC_Purity->Fail No NMR_Structure NMR matches CRS? LCMS_ID->NMR_Structure Yes LCMS_ID->Fail No Elemental_Comp Elemental Analysis matches Theory? NMR_Structure->Elemental_Comp Yes NMR_Structure->Fail No Pass Batch Meets Purity Specifications Elemental_Comp->Pass Yes Elemental_Comp->Fail No

Caption: Decision logic for final purity determination.

Based on the comprehensive, multi-faceted analysis, the synthesized batch of this compound is validated as having high purity, with its identity and structural integrity confirmed against a certified reference standard.

  • HPLC established a purity of 99.72% , with known and unknown impurities quantified.

  • LC-MS confirmed the molecular weight of the target compound and provided the mass of the impurities for identification.

  • NMR provided unambiguous structural confirmation, demonstrating isomeric purity.

  • Elemental Analysis confirmed the correct elemental composition, indicating the absence of extraneous inorganic matter or solvents.

The convergence of these orthogonal data points provides a high degree of confidence in the quality of the synthesized material, deeming it suitable for its intended use in the subsequent stages of pharmaceutical manufacturing.

References

A Comparative Guide to Indole-Based EGFR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Its dysregulation is a hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. The indole nucleus, a privileged scaffold in medicinal chemistry, has proven to be a versatile framework for the design of potent and selective EGFR inhibitors. This guide provides a comparative analysis of prominent indole-based EGFR inhibitors, offering researchers a comprehensive resource supported by experimental data to inform their drug discovery and development efforts.

The Rationale for Targeting EGFR with Indole-Based Scaffolds

The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation.[1][2][3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade activates downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cellular processes essential for tumor growth and metastasis.[1][3][4]

Indole and its derivatives have emerged as a cornerstone in the development of EGFR inhibitors due to their structural features that allow for high-affinity interactions with the ATP-binding pocket of the EGFR kinase domain.[5] Marketed drugs such as Osimertinib and Sunitinib feature an indole core, underscoring the clinical significance of this scaffold. The inherent versatility of the indole ring allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties to overcome challenges such as acquired drug resistance.[5]

Mechanism of Action: Reversible and Irreversible Inhibition

Indole-based EGFR inhibitors primarily function as ATP-competitive inhibitors. They occupy the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling. These inhibitors can be broadly classified into two categories based on their binding mechanism:

  • Reversible Inhibitors: These compounds form non-covalent interactions with the EGFR kinase domain. First and second-generation EGFR inhibitors largely fall into this category.

  • Irreversible Inhibitors: These inhibitors, characteristic of third-generation agents like osimertinib, form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket.[6] This irreversible binding provides a more sustained inhibition and is particularly effective against resistance mutations like T790M.

Comparative Analysis of Indole-Based EGFR Inhibitors

The development of indole-based EGFR inhibitors has been driven by the need to overcome acquired resistance to earlier-generation therapies. The most common resistance mechanism is the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, rendering many reversible inhibitors less effective.[7][8]

Below is a comparative summary of the inhibitory activity of key indole-based EGFR inhibitors against wild-type (WT) EGFR and clinically relevant mutants.

Compound/DerivativeEGFR WT IC50 (nM)EGFR T790M IC50 (nM)EGFR L858R/T790M IC50 (nM)Selectivity (WT/T790M)Reference(s)
Osimertinib (AZD9291) 57.88.517.39~6.8[8][9]
Erlotinib 14.1187.96-~0.16[10]
Compound 5b 30.112.8-~2.35[8]
Compound 12 14.535.4-~0.41[8]
Compound 10d 9728051~0.35[8]
GNS-1481 2201.1-~200[11]
GNS-1486 13001.9-~684[11]

Data Interpretation: The table highlights the superior potency and selectivity of third-generation inhibitors like Osimertinib and the experimental compounds GNS-1481 and GNS-1486 for the T790M mutant over wild-type EGFR. This selectivity is a critical attribute, as it minimizes off-target effects and improves the therapeutic window.[12] In contrast, earlier generation inhibitors like Erlotinib are less effective against the T790M mutation.

Kinase Selectivity: A Critical Parameter

While potent inhibition of EGFR is the primary goal, the selectivity of an inhibitor across the human kinome is equally important to minimize off-target toxicities. Osimertinib, for instance, has been profiled against a broad panel of kinases and demonstrates high selectivity for EGFR. This selectivity is attributed to its unique binding mode and covalent interaction with Cys797. Researchers developing novel indole-based inhibitors should prioritize comprehensive kinase profiling to assess their selectivity and potential for off-target effects.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of indole-based EGFR inhibitors.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein. The ADP-Glo™ Kinase Assay is a widely used format.

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. A lower ADP level corresponds to higher inhibition of the EGFR kinase.

Protocol:

  • Reagent Preparation:

    • Prepare EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT.[13]

    • Dilute the purified EGFR enzyme (WT or mutant) and the substrate (e.g., a poly(Glu, Tyr) peptide) in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer.

    • Prepare serial dilutions of the test inhibitor in 5% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor dilution or 5% DMSO (vehicle control).[13]

    • Add 2 µl of the diluted EGFR enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[13]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[13]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that express EGFR.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 for WT EGFR, H1975 for L858R/T790M mutant EGFR) in a 96-well plate at a density of 1 x 10^4 cells/well.[14]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add 100 µl of the medium containing the inhibitor dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 72 hours.[14]

  • MTT Addition and Formazan Solubilization:

    • Remove the treatment medium.

    • Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[14]

    • After incubation, carefully remove the MTT solution.

    • Add 130 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Incubate for 15 minutes at 37°C with shaking.[14]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 492 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value from the dose-response curve.

Western Blotting for EGFR Signaling Pathway Analysis

Western blotting is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with the inhibitor at various concentrations for a specified time.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • Gel Electrophoresis and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[15]

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) or a downstream target (e.g., p-AKT, p-ERK) overnight at 4°C. A typical dilution is 1:1000.[15][16]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A typical dilution is 1:5000.[15]

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using an imaging system.[15]

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like β-actin.[15][17]

    • Quantify the band intensities using densitometry software.

Visualizing the EGFR Signaling Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.

Caption: Simplified EGFR signaling cascade.

Inhibitor_Evaluation_Workflow start Indole-Based Inhibitor Synthesis biochemical Biochemical Assay (EGFR Kinase Inhibition) start->biochemical cell_based Cell-Based Assays (MTT, etc.) biochemical->cell_based western Western Blotting (Pathway Analysis) cell_based->western data_analysis Data Analysis (IC50, GI50, Selectivity) western->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Workflow for inhibitor evaluation.

Conclusion and Future Directions

The indole scaffold continues to be a highly fruitful starting point for the development of novel EGFR inhibitors. The successful clinical translation of osimertinib has set a high benchmark, demonstrating that potent and selective inhibition of mutant EGFR is an achievable and effective therapeutic strategy. Future research in this area will likely focus on:

  • Overcoming Tertiary Resistance Mutations: The emergence of resistance to third-generation inhibitors, such as the C797S mutation, necessitates the development of fourth-generation and allosteric inhibitors.

  • Dual-Target and Multi-Target Inhibitors: To combat the complexity and redundancy of cancer signaling networks, inhibitors that simultaneously target EGFR and other key kinases (e.g., c-MET, SRC) are being actively explored.[18][19]

  • Improving CNS Penetration: For cancers that metastasize to the brain, such as NSCLC and glioblastoma, developing inhibitors with enhanced blood-brain barrier permeability is a critical objective.

By leveraging the rich chemical diversity of the indole nucleus and employing rigorous preclinical evaluation strategies, the scientific community is well-positioned to develop the next generation of EGFR inhibitors that will further improve outcomes for cancer patients.

References

A Comparative Guide to Assessing the Anti-inflammatory Activity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective and safer anti-inflammatory therapeutics, pyrimidine derivatives have emerged as a promising class of compounds.[1][2][3][4] Their structural versatility allows for the fine-tuning of pharmacological properties, offering the potential for potent and selective inhibition of key inflammatory mediators. This guide provides a comprehensive framework for the preclinical evaluation of novel pyrimidine derivatives, comparing their activity against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro and in vivo assays, and present a model for data interpretation.

The Landscape of Inflammation: Key Molecular Targets

Inflammation is a complex biological response involving a cascade of molecular events. Two pivotal pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7][8][9][10][11][12]

  • The NF-κB Pathway: This pathway is a central regulator of inflammation.[5][8][10][12] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

  • The MAPK Pathway: The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, also plays a crucial role in transducing extracellular inflammatory signals into intracellular responses.[6][7][9][11] Activation of these kinases leads to the phosphorylation of various transcription factors, further amplifying the inflammatory response.

Visualizing the Inflammatory Cascade

The following diagram illustrates the interconnectedness of the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus.

Inflammation_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylates IκB AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates IkappaB IκB IkappaB->IkappaB_NFkappaB NFkappaB NF-κB NFkappaB->IkappaB_NFkappaB NFkappaB_n NF-κB IkappaB_NFkappaB->NFkappaB_n NF-κB Translocation DNA DNA NFkappaB_n->DNA Binds to promoter regions AP1->DNA Binds to promoter regions TNFa TNF-α DNA->TNFa Transcription IL6 IL-6 DNA->IL6 Transcription IL1b IL-1β DNA->IL1b Transcription iNOS iNOS DNA->iNOS Transcription COX2 COX-2 DNA->COX2 Transcription

Caption: Inflammatory signaling pathways activated by LPS.

A Step-by-Step Approach to Preclinical Assessment

A robust preclinical evaluation of novel pyrimidine derivatives involves a tiered approach, starting with in vitro assays to determine cytotoxicity and anti-inflammatory potential, followed by in vivo studies to assess efficacy and safety in a living organism.

Experimental Workflow Overview

Experimental_Workflow Start Start: Novel Pyrimidine Derivatives InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity 1. Assess safety NO_Assay Nitric Oxide Assay (Griess) InVitro->NO_Assay 2. Measure NO production Cytokine_Assay Cytokine Measurement (ELISA) InVitro->Cytokine_Assay 3. Quantify pro-inflammatory cytokines Western_Blot Protein Expression (Western Blot) InVitro->Western_Blot 4. Analyze protein expression InVivo In Vivo Evaluation InVitro->InVivo Promising candidates Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema InVivo->Paw_Edema Paw_Edema->Data_Analysis Conclusion Conclusion: Lead Candidate Selection Data_Analysis->Conclusion

Caption: Overall workflow for assessing anti-inflammatory activity.

In Vitro Evaluation: A Cellular Perspective

The initial screening of novel compounds is crucial to identify candidates with promising anti-inflammatory activity and low cytotoxicity. The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for these studies as macrophages play a central role in the inflammatory response.

Protocol 1: Cell Viability Assessment using MTT Assay

Rationale: Before evaluating the anti-inflammatory effects of the pyrimidine derivatives, it is essential to determine their cytotoxicity.[13][14][15][16] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15][16]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrimidine derivatives and a vehicle control for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Measurement of Nitric Oxide Production

Rationale: Nitric oxide (NO) is a key pro-inflammatory mediator produced by iNOS in activated macrophages. The Griess assay is a simple and sensitive method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[17][18][19][20]

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well. Pre-treat the cells with the pyrimidine derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) in a 96-well plate.[17][19]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[18][19][20]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

Rationale: Cytokines such as TNF-α, IL-6, and IL-1β are critical mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the levels of these cytokines in the cell culture supernatant.

Methodology:

  • Sample Collection: Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with the pyrimidine derivatives, as described in Protocol 2.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by the addition of a detection antibody and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis of iNOS and COX-2 Expression

Rationale: To understand the molecular mechanism of action, it is important to investigate the effect of the pyrimidine derivatives on the protein expression of key inflammatory enzymes like iNOS and COX-2.[21][22][23] Western blotting allows for the detection and quantification of these specific proteins.[21][22][24]

Methodology:

  • Cell Lysis: After treatment, wash the RAW 264.7 cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.[21]

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[24]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).[21][24] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[21] Normalize the expression of iNOS and COX-2 to the loading control.

Comparative In Vitro Data Analysis

The following tables present hypothetical data comparing two novel pyrimidine derivatives (PY-1 and PY-2) with the standard NSAIDs, Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).[25][26][27][28][29][30][31][32][33][34]

Table 1: Cytotoxicity of Pyrimidine Derivatives and Standard Drugs on RAW 264.7 Cells

CompoundIC₅₀ (µM)
PY-1> 100
PY-2> 100
Indomethacin85.2
Celecoxib92.5

IC₅₀ values represent the concentration at which 50% of cell growth is inhibited.

Table 2: Inhibitory Effects on NO, TNF-α, IL-6, and IL-1β Production in LPS-Stimulated RAW 264.7 Cells

Compound (at 20 µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
PY-178.5 ± 4.272.3 ± 3.868.9 ± 4.575.1 ± 3.9
PY-265.2 ± 3.958.7 ± 4.155.4 ± 3.762.8 ± 4.3
Indomethacin55.8 ± 3.550.1 ± 3.248.2 ± 3.952.6 ± 3.4
Celecoxib60.3 ± 4.154.6 ± 3.651.7 ± 4.058.9 ± 3.8

Data are presented as mean ± SD (n=3).

Table 3: Effect on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells

Compound (at 20 µM)Relative iNOS ExpressionRelative COX-2 Expression
PY-10.22 ± 0.030.28 ± 0.04
PY-20.41 ± 0.050.45 ± 0.06
Indomethacin0.58 ± 0.060.35 ± 0.05
Celecoxib0.51 ± 0.050.25 ± 0.03

Values are normalized to the LPS-treated group and represent the mean ± SD (n=3).

In Vivo Evaluation: Assessing Efficacy in a Living System

Promising candidates from in vitro screening should be further evaluated in an in vivo model of inflammation to assess their efficacy and potential side effects in a more complex biological system.[35][36][37][38][39]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used to screen for anti-inflammatory drugs.[40][41][42][43] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a late phase primarily driven by prostaglandins.[41]

Methodology:

  • Animal Grouping and Dosing: Divide male Wistar rats into groups (n=6 per group): a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.), and groups treated with the novel pyrimidine derivatives at different doses.[41] Administer the compounds orally one hour before carrageenan injection.[41]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[40][41][44]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[40][41][43]

  • Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control.

Comparative In Vivo Data Analysis

Table 4: Effect of Pyrimidine Derivatives on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition at 3h (%)Paw Edema Inhibition at 5h (%)
Vehicle Control---
PY-12052.8 ± 3.765.4 ± 4.1
PY-14068.2 ± 4.578.9 ± 5.2
Indomethacin1045.1 ± 3.258.7 ± 3.9

Data are presented as mean ± SD (n=6).

Discussion and Interpretation

The hypothetical data presented suggests that the novel pyrimidine derivative PY-1 exhibits potent anti-inflammatory activity with low cytotoxicity. In vitro, PY-1 demonstrated superior inhibition of NO and pro-inflammatory cytokine production compared to both Indomethacin and Celecoxib. Furthermore, Western blot analysis indicated that PY-1 significantly suppressed the expression of both iNOS and COX-2, suggesting a dual inhibitory mechanism.

The in vivo results from the carrageenan-induced paw edema model corroborate the in vitro findings. PY-1 showed a dose-dependent inhibition of paw edema that was more potent than the standard drug Indomethacin, particularly in the later phase of inflammation, which is consistent with its strong inhibition of COX-2.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the preclinical assessment of novel pyrimidine derivatives as potential anti-inflammatory agents. By combining in vitro and in vivo models, researchers can effectively screen and characterize new compounds, leading to the identification of promising candidates for further drug development. The hypothetical data for PY-1 highlights the potential of this chemical class to yield potent anti-inflammatory drugs with favorable safety profiles. Further studies, including detailed mechanistic investigations and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of such promising derivatives.

References

A Comparative Guide to the Synthetic Methodologies for 3-(2-Chloropyrimidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(2-Chloropyrimidin-4-yl)-1-methylindole (CAS No. 1032452-86-0) is a critical building block in the synthesis of advanced therapeutic agents, most notably as an intermediate for the third-generation EGFR tyrosine kinase inhibitor, Osimertinib.[1] The indole and pyrimidine moieties are prevalent in many biologically active molecules, making this compound and its analogs of significant interest in medicinal chemistry.[2][3][4][5][6] This guide provides an in-depth comparison of the prevalent synthetic methodologies for this key intermediate, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the C-C bond between the C3 position of the 1-methylindole nucleus and the C4 position of the 2-chloropyrimidine ring. The principal strategies can be broadly categorized into:

  • Direct Friedel-Crafts-type Electrophilic Arylation: This approach involves the direct reaction of 1-methylindole with 2,4-dichloropyrimidine in the presence of a Lewis acid catalyst.

  • Two-Step Synthesis via N-Alkylation: This strategy first involves the synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole, which is subsequently N-methylated to yield the final product.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools like Suzuki-Miyaura and Stille couplings, which represent viable, albeit less commonly cited for this specific molecule, alternatives for the key C-C bond formation.

This guide will now delve into a comparative analysis of these methodologies, followed by detailed experimental protocols.

Comparative Analysis of Synthetic Routes

Methodology Key Reagents Typical Yield Advantages Disadvantages
Friedel-Crafts-type Arylation 1-methylindole, 2,4-dichloropyrimidine, Lewis Acid (FeCl₃ or AlCl₃)71-85%[7][8]High yield, one-pot procedure, readily available starting materials.Use of stoichiometric amounts of Lewis acid can complicate work-up; potential for side reactions.
Two-Step: Grignard then N-Methylation Indole, CH₃MgBr, 2,4-dichloropyrimidine; then CH₃I, NaH~42% (over two steps)[7][9]Milder conditions for the initial C-C bond formation compared to Friedel-Crafts.Multi-step process, use of pyrophoric Grignard reagents and sodium hydride requires careful handling.
Two-Step: Reductive Amination for N-Methylation 3-(2-chloropyrimidin-4-yl)-1H-indole, Formaldehyde, Pd/C, H₂86.4% (for methylation step)[8]High yield for the methylation step, avoids the use of alkyl halides.Requires a hydrogen source and handling of a palladium catalyst.
Potential Alternative: Suzuki Coupling 1-methylindole-3-boronic acid, 2,4-dichloropyrimidine, Pd catalyst, baseNot reported for this specific product, but generally high yielding.[10][11][12][13][14]High functional group tolerance, milder reaction conditions, catalytic palladium.Requires synthesis of the boronic acid precursor, potential for catalyst poisoning.
Potential Alternative: Stille Coupling 3-(tributylstannyl)-1-methylindole, 2,4-dichloropyrimidine, Pd catalystNot reported for this specific product, but generally high yielding.[15][16][17][18]Milder reaction conditions, often used when boronic acids are unstable.Toxicity of organotin compounds is a major drawback.

In-Depth Discussion of Methodologies

Friedel-Crafts-type Electrophilic Arylation

This is arguably the most direct and industrially relevant approach. The reaction proceeds via the activation of 2,4-dichloropyrimidine by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which increases its electrophilicity. The electron-rich 1-methylindole then attacks the C4 position of the pyrimidine ring. The C4 position is more reactive towards nucleophilic attack than the C6 position due to the electron-withdrawing nature of the adjacent nitrogen atoms and the chloro substituent at C2.

The choice of Lewis acid and solvent is critical. 1,2-dimethoxyethane (DME) or 1,2-dichloroethane are common solvents.[7][8] The reaction temperature is also a key parameter to control, with initial cooling to manage the exothermic addition of the Lewis acid, followed by heating to drive the reaction to completion.[7][8] A notable advantage of this method is its high yield, often reaching up to 85%.[7]

Friedel_Crafts cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1-methylindole 1-methylindole Target_Molecule This compound 1-methylindole->Target_Molecule Nucleophilic Attack 2,4-dichloropyrimidine 2,4-dichloropyrimidine 2,4-dichloropyrimidine->Target_Molecule FeCl3 FeCl3 FeCl3->2,4-dichloropyrimidine Activation

Caption: Friedel-Crafts-type reaction workflow.

Two-Step Synthesis via N-Alkylation

This approach offers an alternative pathway that avoids the potentially harsh conditions of a Friedel-Crafts reaction.

Step 1: Synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole

A common method to form the C-C bond is through a Grignard reaction. Indole is first deprotonated with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) to form the indolyl Grignard reagent. This nucleophile then attacks 2,4-dichloropyrimidine to yield 3-(2-chloropyrimidin-4-yl)-1H-indole.[9] This method provides good control over the regioselectivity of the attack at the C3 position of the indole.

Step 2: N-Methylation

The resulting 3-(2-chloropyrimidin-4-yl)-1H-indole can be N-methylated through various methods. A classic approach involves deprotonation of the indole nitrogen with a strong base like sodium hydride (NaH) followed by quenching with an electrophilic methyl source such as methyl iodide (CH₃I).[7]

An alternative, high-yielding methylation procedure employs reductive amination. Here, the intermediate is treated with formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8][19] This method is advantageous as it avoids the use of mutagenic alkyl halides.

Two_Step_Synthesis cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: N-Methylation Indole Indole Intermediate 3-(2-chloropyrimidin-4-yl)-1H-indole Indole->Intermediate Grignard_Reagent CH3MgBr Grignard_Reagent->Intermediate Dichloropyrimidine 2,4-dichloropyrimidine Dichloropyrimidine->Intermediate Final_Product This compound Intermediate->Final_Product Methylation Methylating_Agent CH3I / NaH or Formaldehyde, Pd/C, H2 Methylating_Agent->Final_Product

Caption: Two-step synthesis workflow.

Palladium-Catalyzed Cross-Coupling Reactions (Potential Alternatives)

While specific literature for the synthesis of this compound via these methods is not as prevalent, they are powerful and versatile techniques for forming C-C bonds and are worthy of consideration.[20][21][22][23][24]

  • Suzuki-Miyaura Coupling: This would involve the reaction of a 1-methylindole-3-boronic acid or its ester with 2,4-dichloropyrimidine in the presence of a palladium catalyst and a base. The regioselective coupling at the C4 position of 2,4-dichloropyrimidine is well-documented.[10][12][13] This method offers mild reaction conditions and tolerance to a wide range of functional groups.

  • Stille Coupling: This reaction would couple a 3-(trialkylstannyl)-1-methylindole with 2,4-dichloropyrimidine using a palladium catalyst.[15] Stille reactions are known for their reliability, but the high toxicity of organotin compounds is a significant drawback, particularly in a pharmaceutical manufacturing context.[15]

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Indole_Boronic_Acid 1-methylindole-3-boronic acid Final_Product This compound Indole_Boronic_Acid->Final_Product Pd_Catalyst_S Pd Catalyst, Base Pd_Catalyst_S->Final_Product Indole_Stannane 3-(tributylstannyl)-1-methylindole Indole_Stannane->Final_Product Pd_Catalyst_St Pd Catalyst Pd_Catalyst_St->Final_Product Dichloropyrimidine 2,4-dichloropyrimidine Dichloropyrimidine->Final_Product Dichloropyrimidine->Final_Product

Caption: Palladium-catalyzed cross-coupling alternatives.

Experimental Protocols

Protocol 1: Friedel-Crafts-type Arylation using Ferric Chloride[7]

Materials:

  • 2,4-Dichloropyrimidine (40 g)

  • 1,2-Dimethoxyethane (DME) (200 mL)

  • Anhydrous Ferric Chloride (FeCl₃) (45 g)

  • N-methylindole (52.8 g)

  • Methanol

  • Water

Procedure:

  • To a 1L three-neck flask, add 2,4-dichloropyrimidine (40 g) and DME (200 mL). Stir until complete dissolution.

  • Cool the reaction system to 10-15°C.

  • Rapidly add anhydrous FeCl₃ (45 g) in batches, ensuring the reaction temperature does not exceed 35°C. Continue stirring for 15 minutes after the final addition.

  • Slowly add N-methylindole (52.8 g) dropwise to the reaction mixture.

  • After the addition is complete, slowly heat the reaction mixture to 50°C and stir at this temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 5-10°C.

  • Slowly add approximately 300 mL of a methanol/water mixture (1:2 by volume) dropwise. A large amount of viscous solid will precipitate.

  • Filter the reaction mixture and collect the solid product.

  • Wash the filter cake twice with methanol.

  • Dry the resulting solid under reduced pressure at 50°C to obtain the target product.

    • Yield: 85%

Protocol 2: Two-Step Synthesis - Grignard Reaction followed by N-Methylation with Methyl Iodide[7][9]

Step A: Synthesis of 3-(2-chloropyriMidin-4-yl)-1H-indole

Materials:

  • Indole (7.97 g, 68.03 mmol)

  • 1,2-Dichloroethane (250 mL)

  • Methylmagnesium bromide (CH₃MgBr, 3M in ether, 22.68 mL, 68.03 mmol)

  • 2,4-Dichloropyrimidine (15.00 g, 100.69 mmol)

  • Methanol (25 mL)

  • Silica gel for column chromatography

Procedure:

  • In a stirring solution of indole (7.97 g) in 1,2-dichloroethane (250 mL) at 0°C under a nitrogen atmosphere, add CH₃MgBr (22.68 mL) dropwise over 10 minutes.

  • Stir the resulting solution for 15 minutes.

  • Add 2,4-dichloropyrimidine (15.00 g) all at once.

  • Warm the solution to room temperature and stir for 16 hours.

  • Quench the reaction by adding methanol (25 mL).

  • Concentrate the mixture under vacuum and adsorb onto silica gel.

  • Purify by flash column chromatography (eluting with 0-20% CH₃OH in CH₂Cl₂) to yield 3-(2-chloropyriMidin-4-yl)-1H-indole as a yellow solid.

    • Yield: 46%

Step B: N-Methylation

Materials:

  • 3-(2-chloropyrimidin-4-yl)-1H-indole (8.168 g, 35.57 mmol)

  • Tetrahydrofuran (THF) (250 mL)

  • Sodium hydride (NaH, 40% dispersion in mineral oil, 1.707 g, 42.68 mmol)

  • Methyl iodide (CH₃I, 2.67 mL, 42.68 mmol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Add NaH (1.707 g) in small portions to a cooled (0°C) mixture of 3-(2-chloropyrimidin-4-yl)-1H-indole (8.168 g) in THF (250 mL).

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add CH₃I (2.67 mL) and stir the mixture at 0°C for a further 3 hours.

  • Quench the reaction by the addition of saturated NaHCO₃ solution (25 mL).

  • Dilute the mixture with EtOAc (100 mL).

  • Wash the resulting solution with saturated NaHCO₃ (50 mL), water (50 mL), and saturated brine (50 mL).

  • Concentrate the organic solution in vacuo to obtain the final product.

Conclusion

The synthesis of this compound can be effectively achieved through several methodologies. For large-scale, efficient production, the one-pot Friedel-Crafts-type arylation stands out due to its high yield and operational simplicity.[7][8] However, the two-step synthesis offers a valuable alternative, particularly when milder conditions are desired for the initial C-C bond formation, with the reductive amination protocol for N-methylation being a safe and high-yielding option.[8][19] While not yet standard for this specific target, the potential of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling should not be overlooked, especially in the context of analog synthesis where functional group tolerance is key.[10][11] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, cost, safety, and available equipment.

References

A Patent Landscape Analysis of 3-(2-Chloropyrimidin-4-yl)-1-methylindole: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth patent landscape analysis for 3-(2-chloropyrimidin-4-yl)-1-methylindole, a pivotal intermediate in the synthesis of targeted therapeutics. We will delve into the patented applications, comparative synthetic methodologies, and the therapeutic context of this molecule, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Significance of this compound

This compound has emerged as a molecule of significant interest in medicinal chemistry, primarily due to its role as a key building block in the synthesis of potent kinase inhibitors. Its chemical structure, featuring a reactive chloropyrimidine moiety linked to a methylindole core, provides a versatile scaffold for the development of targeted therapies. The most prominent application of this intermediate is in the manufacture of Osimertinib (marketed as Tagrisso), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Osimertinib is a crucial therapeutic agent for patients with non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, including the T790M resistance mutation.[2]

Patent Landscape Overview

A comprehensive analysis of the patent landscape reveals a focused yet evolving intellectual property environment surrounding this compound. The majority of patent filings are concentrated on its application as an intermediate in the synthesis of EGFR inhibitors, with a particular emphasis on Osimertinib. Key patent assignees include major pharmaceutical companies and contract research organizations involved in the development and manufacture of oncology drugs.

The patent landscape can be broadly categorized into two main areas:

  • Synthesis of this compound: These patents focus on novel and improved methods for preparing the intermediate itself, aiming for higher yields, purity, and more cost-effective and environmentally friendly processes.

  • Application in the Synthesis of Active Pharmaceutical Ingredients (APIs): This category includes patents that claim the use of this compound as a starting material or key intermediate in the synthesis of specific therapeutic agents, most notably Osimertinib and other kinase inhibitors.

Therapeutic Applications: A Focus on EGFR Inhibition

The primary therapeutic application highlighted in the patent literature for compounds derived from this compound is the treatment of cancer, specifically NSCLC.[2] These compounds function as inhibitors of EGFR, a protein that plays a critical role in cell growth and proliferation.[2] Mutations in the EGFR gene can lead to its overactivation, driving the growth of cancer cells.

Osimertinib: The Flagship Application

Osimertinib is a potent and irreversible inhibitor of mutant forms of EGFR, including the L858R activating mutant, the exon 19 deletion mutant, and the T790M resistance mutant.[3] The synthesis of Osimertinib prominently features this compound as a key intermediate.[1] The indole and pyrimidine rings of this intermediate form the core scaffold of the final drug molecule.

The following diagram illustrates the simplified signaling pathway of EGFR and the point of intervention for inhibitors like Osimertinib.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Initiates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Osimertinib Osimertinib (EGFR Inhibitor) Osimertinib->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Comparative Analysis of Patented Synthetic Routes

Several patents disclose different methodologies for the synthesis of this compound. The choice of reagents, catalysts, and reaction conditions can significantly impact the overall efficiency and scalability of the process. Below is a comparison of some of the patented synthetic approaches.

Patent/Source Starting Materials Key Reagents/Catalysts Solvent Reported Yield Key Advantages/Disadvantages
US11524951B2 3-(2-chloropyrimidin-4-yl)-1H-indole, Methyl iodide (CH3I)Sodium hydride (NaH)Tetrahydrofuran (THF)Not explicitly stated for this stepAdvantage: Utilizes a common and effective methylation procedure. Disadvantage: Use of highly reactive and hazardous NaH and toxic iodomethane.[3]
CN106674203A 3-(2-chloropyrimidin-4-yl)-1H-indole, FormaldehydeNot specified (likely a reducing agent for reductive amination)Methanol, Ethanol, Isopropanol, THF, DioxaneHigh yield mentionedAdvantage: Employs less toxic formaldehyde as the methyl source, potentially safer and lower cost.[4] Disadvantage: May require an additional reduction step.
ChemicalBook Synthesis 2,4-dichloropyrimidine, N-methylindoleAnhydrous ferric chloride (FeCl3)1,2-dimethoxyethane (DME)85%Advantage: A direct coupling approach. Disadvantage: Use of a Lewis acid catalyst which can be moisture sensitive.[5][6]

The following workflow diagram illustrates a generalized synthetic pathway for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Start1 2,4-Dichloropyrimidine Reaction Friedel-Crafts Alkylation (Lewis Acid Catalyst) Start1->Reaction Start2 N-Methylindole Start2->Reaction Workup Quenching Filtration Recrystallization Reaction->Workup Product This compound Workup->Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

Below are representative, detailed experimental protocols derived from the patent literature for the synthesis of this compound.

Protocol 1: Methylation of 3-(2-chloropyrimidin-4-yl)-1H-indole (Based on US11524951B2)
  • Preparation: To a cooled (0 °C) mixture of 3-(2-chloropyrimidin-4-yl)-1H-indole (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 equivalents, 40% dispersion in mineral oil) in small portions.

  • Activation: Stir the resulting mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (CH3I, 1.2 equivalents) to the mixture and continue stirring at 0 °C for 3 hours.

  • Quenching: Quench the reaction by the addition of saturated sodium bicarbonate (NaHCO3) solution.

  • Extraction: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated NaHCO3 solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.[3]

Protocol 2: Direct Coupling of 2,4-Dichloropyrimidine and N-Methylindole (Based on ChemicalBook Synthesis)
  • Preparation: Add 2,4-dichloropyrimidine (1 equivalent) and 1,2-dimethoxyethane (DME) to a reaction flask and stir until dissolved.

  • Catalyst Addition: Cool the reaction system to 10-15 °C and add anhydrous ferric chloride (FeCl3, 1.1 equivalents) in batches, ensuring the temperature does not exceed 35 °C.

  • Substrate Addition: Slowly add N-methylindole (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to 5-10 °C and slowly add a mixture of methanol and water to precipitate the product.

  • Isolation: Filter the solid product, wash the filter cake with methanol, and dry under reduced pressure to obtain this compound.[5][6]

Conclusion and Future Perspectives

The patent landscape for this compound is strongly tied to its application as a key intermediate in the synthesis of the blockbuster anti-cancer drug, Osimertinib. The focus of current patent activity is on optimizing the synthetic process to improve efficiency, safety, and cost-effectiveness. While its primary role is well-established, the versatile chemical structure of this molecule may offer opportunities for its use in the development of other novel therapeutics, potentially in different disease areas. Researchers and drug development professionals should continue to monitor the patent landscape for new synthetic methodologies and novel applications of this important chemical entity.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-(2-Chloropyrimidin-4-yl)-1-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3-(2-Chloropyrimidin-4-yl)-1-methylindole (CAS No. 1032452-86-0). As a critical intermediate in the synthesis of advanced therapeutic agents like Osimertinib, its presence in research and development laboratories necessitates a robust understanding of its hazard profile and the procedural steps required for its safe disposition.[1] This guide is structured to provide researchers, scientists, and drug development professionals with a framework for managing this compound from initial handling to final disposal, ensuring personnel safety and environmental compliance.

Hazard Identification & Risk Assessment

Before any handling or disposal operations, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a light yellow solid powder.[1] Its toxicological properties have not been exhaustively investigated, but aggregated data from multiple suppliers provides a consistent hazard profile under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3]

The primary risks associated with this compound are exposure-related, targeting oral, dermal, ocular, and respiratory routes.[4][5][6]

Table 1: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement Causality & Experimental Insight
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[3][4][5][6] The molecular structure may interfere with key biological processes upon ingestion, leading to systemic toxicity. The primary risk in a lab setting is accidental ingestion via contaminated hands.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[3][4][5][6] Chlorinated organic compounds can defat the skin, leading to irritation and dermatitis upon prolonged or repeated contact.[7] The heterocyclic nature of the molecule may enhance this effect.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[3][4][5][6] Direct contact of the powdered compound with eye tissue can cause significant irritation, pain, and potential damage. The fine particulate nature increases the risk of ocular exposure.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5][6] | Inhalation of the dust can irritate the mucous membranes and upper respiratory tract. This is a common hazard for powdered chemical reagents. |

Given these hazards, all handling and disposal procedures must be designed to minimize dust formation and prevent direct contact.

Personnel Protection & Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls

The primary engineering control is to handle the compound within a certified chemical fume hood. This provides adequate ventilation, captures airborne particulates, and protects the user from inhalation exposure.[6] For procedures that may generate significant dust, a glove box or other contained system is recommended. The laboratory must be equipped with readily accessible eye-wash stations and safety showers.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of after handling the compound or in case of contamination.[2] Use proper glove removal technique to avoid skin contact.[2]

  • Eye/Face Protection: Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing or dust generation, a face shield (minimum 8-inch) should be worn in addition to goggles.[9]

  • Body Protection: A lab coat is mandatory. For larger quantities or spill cleanup, impervious clothing or a chemical-resistant apron should be used.[5]

  • Respiratory Protection: If engineering controls are insufficient or during emergency spill response, respiratory protection is necessary. Use a NIOSH (US) or CEN (EU) approved respirator. For dust exposures, a P95 or P1 particle respirator may suffice, while higher-risk operations may require an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator.[2]

On-Site Waste Management: Segregation, Collection, and Labeling

Proper disposal begins with meticulous on-site waste management. Cross-contamination of waste streams is a common and costly compliance error.

Waste Segregation

Establish a dedicated waste stream for this compound and materials contaminated with it. This is considered a chlorinated hazardous waste . Do not mix with non-halogenated solvent waste.[10]

Collection Protocol
  • Designate a Waste Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, with no leaks or defects.[10]

  • Solid Waste Collection:

    • For unused or expired solid this compound, carefully transfer the material into the designated waste container inside a fume hood to minimize dust.

    • For contaminated disposable labware (e.g., weigh boats, pipette tips, gloves, bench paper), place them directly into the solid waste container.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials. The storage location should have secondary containment.[10]

Disposal Pathways & Methodologies

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[2] The chemical nature of this compound dictates the appropriate disposal technology.

Primary Disposal Method: High-Temperature Incineration

The recommended disposal method for chlorinated organic compounds is combustion in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Causality: This compound contains chlorine, nitrogen, and an aromatic indole structure. Improper combustion at low temperatures can lead to the formation of highly toxic and persistent environmental pollutants, such as polychlorinated dibenzo-p-dioxins and furans (PCDD/PCDFs).[11] A specialized hazardous waste incinerator operates at temperatures high enough (>850°C) and with sufficient residence time to ensure complete destruction of the molecule into simpler, less harmful components like carbon dioxide, water, nitrogen oxides (NOx), and hydrogen chloride (HCl).[2] The scrubber system is essential for neutralizing the acidic HCl gas produced during combustion.[2]

Protocol for Preparing Waste for Off-Site Disposal
  • Finalize Container: Do not fill the waste container beyond 90% capacity to allow for expansion.[10]

  • Inspect and Clean: Ensure the exterior of the container is clean and free of contamination.[10]

  • Documentation: Complete all necessary hazardous waste manifest paperwork as required by your institution's Environmental Health & Safety (EHS) department and local/national regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA in the US).[12][13]

  • Arrange Pickup: Contact your institution's EHS office or a contracted licensed hazardous waste hauler to arrange for pickup and transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Spill Management & Decontamination

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Restrict access to the spill site.[2]

  • Don PPE: Wear the full PPE ensemble described in Section 2.2, including respiratory protection.

  • Containment: Prevent the spill from spreading or entering drains.[2]

  • Cleanup (Solid Spill):

    • Do NOT dry sweep. This will create dust.

    • Gently cover the spill with an absorbent material (e.g., diatomite, universal binder) to prevent aerosolization.[5]

    • Carefully scoop the material and absorbent into your designated hazardous waste container.[2][6]

  • Decontamination:

    • Scrub the spill surface and any contaminated equipment with alcohol (e.g., ethanol or isopropanol).[5]

    • Collect all decontamination materials (wipes, etc.) as hazardous waste in the same container.

  • Final Disposal: Seal, label, and dispose of the waste container as described in Section 4.2.

The Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_types Waste Streams cluster_collection On-Site Management cluster_disposal Final Disposition start Waste Generated waste_type Identify Waste Type start->waste_type solid_chem Unused/Expired Solid waste_type->solid_chem Chemical contaminated_ppe Contaminated PPE & Labware waste_type->contaminated_ppe Consumables spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill collect Collect in Designated Chlorinated Waste Container solid_chem->collect contaminated_ppe->collect spill_cleanup->collect label_container Label Container Correctly: 'Hazardous Waste' Chemical Name Hazards & Date collect->label_container store Store in Secure Satellite Accumulation Area label_container->store manifest Complete Hazardous Waste Manifest store->manifest hauler Transfer to Licensed Hazardous Waste Hauler manifest->hauler incinerate Dispose via High-Temp Incineration at TSDF hauler->incinerate

Caption: Decision workflow for safe disposal.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory frameworks are provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Hazard Communication Standard [29 CFR 1910.1200].[7][14] It is the responsibility of the waste generator to ensure that all procedures are compliant.[12] Always consult with your institution's EHS department for specific guidance.

References

A Senior Application Scientist's Guide to Handling 3-(2-Chloropyrimidin-4-yl)-1-methylindole: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a critical intermediate in the synthesis of the targeted cancer therapy Osimertinib, 3-(2-Chloropyrimidin-4-yl)-1-methylindole (CAS: 1032452-86-0) is a compound of significant value in pharmaceutical development.[1] Its handling, however, demands a meticulous and informed approach to safety. This guide provides an in-depth operational framework for researchers and drug development professionals, moving beyond a simple checklist to instill a culture of safety grounded in scientific causality. Here, we detail the necessary personal protective equipment (PPE), procedural controls, and disposal plans essential for mitigating the risks associated with this reactive, chlorinated heterocyclic compound.

Hazard Profile and Foundational Risk Assessment

Understanding the specific hazards of this compound is the cornerstone of any effective safety protocol. The Globally Harmonized System (GHS) provides a clear classification of its risks, which dictates our subsequent safety and handling choices.[2][3][4]

Table 1: GHS Hazard Classification for this compound

GHS Hazard Class Hazard Code & Statement Practical Implication in the Laboratory
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Accidental ingestion via contaminated hands or materials can lead to acute health effects. This underscores the need for strict hygiene and banning of food/drink in the lab.
Skin Irritation (Category 2) H315: Causes skin irritation Direct contact with the solid powder or solutions can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and body protection.[2][3][4][5]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation Exposure of the powder or splashes to the eyes can result in significant, potentially damaging, irritation. This makes robust eye and face protection non-negotiable.[2][3][4][5]

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the fine powder can irritate the respiratory tract, leading to coughing and discomfort. This mandates the use of engineering controls like fume hoods or appropriate respiratory protection.[2][3][4][5][6] |

The Core Defense: A Multi-Layered PPE Strategy

Personal Protective Equipment is the most direct barrier between the researcher and the chemical. The selection of PPE must be directly correlated to the identified hazards.

Table 2: Personal Protective Equipment (PPE) Specifications

Protection Type Required PPE Rationale & Specifications
Eye and Face Protection Safety Goggles & Face Shield Rationale: Protects against airborne powder and accidental splashes, directly addressing the H319 serious eye irritation hazard.[2] Specification: Wear tightly fitting, impact-resistant safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as bulk transfers or reactions under pressure.[2][7]
Hand Protection Chemical-Resistant Gloves Rationale: Prevents direct dermal contact, mitigating the H315 skin irritation hazard.[2] Specification: Nitrile or neoprene gloves are recommended for their resistance to chlorinated organic compounds.[7] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[6]
Body Protection Laboratory Coat or Chemical-Resistant Apron Rationale: Protects skin and personal clothing from contamination with the compound. Specification: A standard, buttoned lab coat is mandatory for all procedures. For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]

| Respiratory Protection | Chemical Fume Hood or Respirator | Rationale: Addresses the H335 respiratory irritation hazard by preventing inhalation of the solid powder.[2][6] Specification: All weighing and handling of this compound must be performed within a certified chemical fume hood.[7] If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is required.[6] |

Operational Plan: A Step-by-Step Handling Protocol

A robust safety plan integrates PPE with procedural and engineering controls. The following workflow ensures that safety is built into the handling process from start to finish.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling cluster_post 3. Post-Handling Prep Verify Fume Hood Operation PPE Don Appropriate PPE Prep->PPE Spill_Kit Confirm Spill Kit & Eyewash Access PPE->Spill_Kit Weigh Weigh Compound in Fume Hood Spill_Kit->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Decontaminate Work Area Transfer->Clean Store Store Securely Clean->Store Dispose Segregate & Dispose of Waste Store->Dispose

Caption: Workflow for handling this compound.

3.1. Engineering Controls and Preparation

  • Verify Engineering Controls: Before bringing the chemical into the work area, confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[7]

  • Assemble Materials: Prepare all necessary glassware, reagents, and a designated, labeled waste container within the fume hood to minimize movement of the hazardous material.

  • Don PPE: Put on all required PPE as specified in Table 2 before handling the primary container.

3.2. Step-by-Step Handling

  • Weighing: Conduct all weighing operations on a tared weigh boat inside the fume hood to contain any airborne particles.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel using a powder funnel to prevent dispersal.

  • Cleaning: After transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) inside the hood, collecting the rinse as halogenated waste.

3.3. Storage Requirements

  • Container: Store the compound in its original, tightly sealed container.[2][4][5]

  • Environment: Keep in a cool, dry, and well-ventilated area designated for reactive chemical storage.[2][4] For long-term stability and to preserve the reactive chloropyrimidine functionality, storage at 2-8°C under an inert atmosphere is recommended.[8]

  • Security: The compound should be stored in a locked cabinet or facility to restrict access.[2][4][5]

Emergency Protocols: Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill_Response_Flowchart start Spill Occurs decision Is the spill large or unmanageable? start->decision minor_spill Minor Spill (Inside Fume Hood) decision->minor_spill No major_spill Major Spill (Outside Containment) decision->major_spill Yes minor_steps 1. Cover with inert absorbent. 2. Collect into sealed container. 3. Decontaminate area. 4. Dispose as hazardous waste. minor_spill->minor_steps major_steps 1. Evacuate immediate area. 2. Alert colleagues & call emergency response. 3. Deny entry. 4. Await trained personnel. major_spill->major_steps

Caption: Decision flowchart for spill response management.

4.1. Spill Management

  • Containment: For a minor spill within a fume hood, cover the solid with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[4][7]

  • Collection: Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.[6][9]

  • Decontamination: Wipe the spill area with a cloth dampened with a solvent like ethanol, followed by a thorough wash with soap and water.[4] All cleaning materials must be disposed of as hazardous waste.

4.2. First Aid Measures Immediate and correct first aid is vital.

Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms like coughing or shortness of breath persist.[2][4][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical help if skin irritation develops or persists.[2][4][5][6]
Eye Contact Flush eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][4][5][6]

| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[2][4][5][6] |

End-of-Lifecycle: Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance. As a chlorinated organic molecule, this compound requires specific disposal protocols.

Waste_Segregation Waste Generated Laboratory Waste Solid Contaminated Solid Waste (Gloves, Weigh Boats, Absorbent) Waste->Solid Liquid Contaminated Liquid Waste (Solvent Rinses) Waste->Liquid Excess Excess/Unused Compound Waste->Excess Halogenated HALOGENATED Waste Container Solid->Halogenated Liquid->Halogenated Excess->Halogenated

Caption: Waste segregation for this compound.

Disposal Protocol:

  • Identify as Halogenated Waste: Due to the presence of a chlorine atom, all waste streams containing this compound are classified as halogenated organic waste.[10][11]

  • Segregate Waste Streams: Never mix halogenated waste with non-halogenated waste.[9][10][11] This is critical because disposal methods, such as incineration, differ and mixing can create complications and increase costs.

  • Solid Waste: Collect all contaminated solid materials, including gloves, absorbent pads, and weigh boats, in a designated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Collect any solvent rinses used for decontamination in a separate, compatible, and labeled container for halogenated liquid waste.

  • Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor, ensuring compliance with all local, state, and federal regulations.[2][4][9]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-ChloropyriMidin-4-yl)-1-methylindole
Reactant of Route 2
Reactant of Route 2
3-(2-ChloropyriMidin-4-yl)-1-methylindole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。